molecular formula C12H6Cl2N2S B1585625 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine CAS No. 331761-46-7

4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B1585625
CAS No.: 331761-46-7
M. Wt: 281.2 g/mol
InChI Key: QDMQHIKVIOWCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H6Cl2N2S and its molecular weight is 281.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2S/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMQHIKVIOWCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351771
Record name 4-chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331761-46-7
Record name 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331761-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, scientifically grounded guide for the synthesis and characterization of the novel compound, 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine. The thieno[2,3-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, recognized as a bioisostere of purine, a fundamental component of DNA and RNA.[1] This structural similarity has led to the development of numerous thieno[2,3-d]pyrimidine derivatives with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a 4-chloro substituent offers a reactive site for further chemical modification, making the title compound a valuable intermediate for constructing diverse chemical libraries for drug discovery.[4][5]

This guide is structured to provide not just a protocol, but a deep understanding of the underlying chemical principles, potential challenges, and the rationale behind the proposed experimental choices. While the direct synthesis of this compound is not extensively documented in current literature, the methodologies presented herein are extrapolated from well-established and robust synthetic strategies for analogous compounds.

Proposed Synthetic Pathway: A Multi-Step Approach

The proposed synthesis is a three-step process commencing with the well-regarded Gewald reaction to construct the initial thiophene ring, followed by a cyclization to form the thieno[2,3-d]pyrimidin-4-one core, and culminating in a chlorination step to yield the target molecule.

Step 1: Synthesis of 2-amino-4-(4-chlorophenyl)-5-cyanothiophene via the Gewald Reaction

The Gewald reaction is a versatile and efficient one-pot method for the synthesis of polysubstituted 2-aminothiophenes.[6][7][8] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoketone in the presence of elemental sulfur and a base.[8][9]

Reaction Scheme: (4-Chlorophenyl)acetonitrile + Malononitrile + Sulfur → 2-amino-4-(4-chlorophenyl)-5-cyanothiophene

Causality of Experimental Choices:

  • (4-Chlorophenyl)acetonitrile and Malononitrile: These reactants provide the carbon backbone for the thiophene ring. The Knoevenagel condensation between these two is the initial step.[6][8]

  • Elemental Sulfur: Acts as the sulfur source for the thiophene ring formation.[6]

  • Base (e.g., Morpholine or Triethylamine): The base is crucial for catalyzing the initial Knoevenagel condensation and facilitating the subsequent reactions involving sulfur.[7]

  • Solvent (e.g., Ethanol or DMF): Protic solvents like ethanol are commonly used and facilitate the dissolution of reactants and intermediates.[7]

Detailed Protocol:

  • To a stirred solution of (4-chlorophenyl)acetonitrile (1 equivalent) and malononitrile (1 equivalent) in ethanol, add morpholine (0.5 equivalents) as a catalyst.

  • Add elemental sulfur (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 50-60°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one

The synthesized 2-aminothiophene derivative is then cyclized to form the thieno[2,3-d]pyrimidin-4-one core. This is typically achieved by reacting the 2-aminonitrile with formic acid or formamide.

Reaction Scheme: 2-amino-4-(4-chlorophenyl)-5-cyanothiophene + Formic Acid → 5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Causality of Experimental Choices:

  • Formic Acid: Serves as both the reagent and solvent, providing the one-carbon unit necessary for the pyrimidine ring closure.

  • Reflux Conditions: The elevated temperature is required to drive the cyclization reaction to completion.

Detailed Protocol:

  • Suspend the 2-amino-4-(4-chlorophenyl)-5-cyanothiophene (1 equivalent) in an excess of formic acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-water.

  • The solid product will precipitate. Collect the precipitate by filtration, wash thoroughly with water to remove excess formic acid, and dry.

Step 3: Synthesis of this compound

The final step is the chlorination of the thieno[2,3-d]pyrimidin-4-one. This is a standard transformation in heterocyclic chemistry, often accomplished using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[4][10]

Reaction Scheme: 5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one + POCl₃ → this compound

Causality of Experimental Choices:

  • Phosphoryl Chloride (POCl₃): A powerful chlorinating agent that effectively converts the hydroxyl group of the tautomeric form of the pyrimidinone into a chloro group.

  • N,N-Dimethylformamide (DMF) (catalytic): Often used as a catalyst to facilitate the chlorination reaction.

  • Anhydrous Conditions: The reaction is sensitive to moisture, as water will react with POCl₃.

Detailed Protocol:

  • To a flask containing 5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one (1 equivalent), add an excess of phosphoryl chloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for a few hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed three-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination start1 (4-Chlorophenyl)acetonitrile + Malononitrile + Sulfur prod1 2-amino-4-(4-chlorophenyl)- 5-cyanothiophene start1->prod1 Morpholine, Ethanol, Reflux prod2 5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one prod1->prod2 Formic Acid, Reflux final_prod This compound prod2->final_prod POCl3, cat. DMF, Reflux

Caption: Proposed synthetic route for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Spectroscopic Data

The expected spectroscopic data is based on the proposed structure and data from analogous compounds.[11][12][13]

TechniqueExpected Observations
¹H NMR Aromatic protons of the chlorophenyl group will appear as doublets in the range of δ 7.4-7.8 ppm. The proton on the pyrimidine ring (H-2) should appear as a singlet around δ 8.5-9.0 ppm. The proton on the thiophene ring (H-6) would likely be a singlet in the aromatic region.
¹³C NMR Expect signals for the aromatic carbons of the chlorophenyl and thieno[2,3-d]pyrimidine rings. The carbon bearing the chlorine (C-4) and the carbon of the C-Cl bond in the chlorophenyl group will have characteristic chemical shifts.
FT-IR (cm⁻¹) Characteristic peaks for C=N and C=C stretching in the aromatic rings (around 1500-1600 cm⁻¹). A peak corresponding to the C-Cl bond stretching will be observed in the fingerprint region (around 700-800 cm⁻¹).
Mass Spec (MS) The molecular ion peak (M⁺) should be observed, along with a characteristic isotopic pattern (M+2 peak) due to the presence of two chlorine atoms.
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data to determine chemical shifts, coupling constants, and integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Prepare a sample by either making a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic functional group frequencies.

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the mass spectrometer (e.g., using Electrospray Ionization - ESI).

  • Acquire the mass spectrum and identify the molecular ion peak and its isotopic pattern.

Logical Framework for Synthesis and Characterization

The following diagram outlines the logical flow from starting materials to the fully characterized final product.

logical_flow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start_materials Starting Materials gewald Gewald Reaction start_materials->gewald cyclization Cyclization gewald->cyclization chlorination Chlorination cyclization->chlorination crude_product Crude Product chlorination->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Purified Product recrystallization->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ftir FT-IR pure_product->ftir ms Mass Spectrometry pure_product->ms final_confirmation Structural Confirmation nmr->final_confirmation ftir->final_confirmation ms->final_confirmation

Caption: Logical workflow from synthesis to structural confirmation.

Potential Applications and Future Directions

Thieno[2,3-d]pyrimidine derivatives are known to exhibit a wide range of biological activities.[14][15] The title compound, this compound, serves as a key intermediate for the synthesis of novel derivatives with potential therapeutic applications. The 4-chloro group is a versatile handle for introducing various substituents through nucleophilic substitution reactions.[4][5] This allows for the exploration of the structure-activity relationship (SAR) by synthesizing a library of compounds with diverse functionalities at this position.

Future research could focus on:

  • Synthesizing a series of 4-substituted amino, alkoxy, and thioalkoxy derivatives.

  • Screening these new compounds for their biological activities, particularly as anticancer, antimicrobial, or anti-inflammatory agents.

  • Investigating the mechanism of action of the most potent compounds.

This comprehensive guide provides a robust framework for the successful synthesis and characterization of this compound, paving the way for further research and development in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This structural motif is a bioisostere of purine, allowing it to interact with a wide range of biological targets. The subject of this guide, 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine, is a member of this important class of compounds. Its specific substitution pattern, featuring a chloro group at the 4-position and a 4-chlorophenyl group at the 5-position, suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The chloro substituent at the 4-position is a key reactive handle, enabling nucleophilic substitution reactions to introduce various functionalities and modulate the compound's biological profile. This guide provides a comprehensive overview of the known and expected physicochemical properties of this compound, along with detailed experimental protocols for their determination, to support its application in drug discovery and development.

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique chemical structure and identifiers.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 331761-46-7[3]
Molecular Formula C₁₂H₆Cl₂N₂S[3]
Molecular Weight 281.16 g/mol Calculated
Canonical SMILES C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)Cl)Cl[4]
InChI Key QDMQHIKVIOWCGY-UHFFFAOYSA-N[3]

The thieno[2,3-d]pyrimidine core consists of a thiophene ring fused to a pyrimidine ring. The key structural features of the title compound are the chloro substituent at position 4 of the pyrimidine ring and the 4-chlorophenyl group at position 5 of the thiophene ring.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its handling, formulation, and development as a potential therapeutic agent.

Physical State and Appearance

Commercial suppliers describe this compound as a white to pale green or pale brown powder.[3] The variation in color may be attributed to the presence of minor impurities or differences in the manufacturing process.

Melting Point

The melting point of a solid is a critical indicator of its purity. For this compound, a melting point range of 139.0-148.0 °C has been reported.[3] A broad melting range can indicate the presence of impurities. A more precise melting point of 139.5-141 °C has also been documented.[5]

Solubility

Expected Solubility Profile:

  • Aqueous Solubility: Due to its largely nonpolar aromatic structure, the compound is expected to have very low solubility in water.

  • Organic Solvent Solubility: It is anticipated to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane and chloroform. Its solubility in alcohols like methanol and ethanol is likely to be moderate.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

This method is a gold standard for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Causality: The shake-flask method is chosen for its ability to provide a thermodynamically stable solubility value, which is essential for understanding the intrinsic solubility of the compound and for biopharmaceutical classification.

Diagram: Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification prep1 Add excess solid to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 (24-72 hours) equil1->equil2 sep1 Centrifuge equil2->sep1 sep2 Filter sep1->sep2 quant1 Analyze supernatant by HPLC-UV sep2->quant1 quant2 Determine concentration quant1->quant2

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. A predicted XlogP3 value of 4.1 has been reported for 4-Chloro-5-phenylthieno[2,3-d]pyrimidine, a closely related analogue.[6] PubChemLite predicts an XlogP of 4.8 for the title compound.[7] These high LogP values indicate that the compound is highly lipophilic.

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and interaction with biological targets. The pyrimidine ring in the thieno[2,3-d]pyrimidine scaffold contains basic nitrogen atoms. A predicted pKa of 0.10 ± 0.40 is available, suggesting that the compound is a very weak base.[5]

Spectral Properties

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of a compound. While a dedicated publication with detailed spectral analysis of this compound is not available, the expected spectral features can be inferred from data on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • Aromatic Protons: The protons on the 4-chlorophenyl ring are expected to appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring. The protons on the thieno[2,3-d]pyrimidine core will also resonate in this region. For example, in the related compound 4-chlorothieno[2,3-d]pyrimidine, the pyrimidine proton appears as a singlet at δ 8.88 ppm, and the thiophene protons as doublets at δ 7.64 and 7.47 ppm.[4]

  • Integration: The integration of the signals will correspond to the number of protons in each environment.

Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • Aromatic Carbons: A series of signals in the aromatic region (typically δ 110-160 ppm) corresponding to the carbons of the 4-chlorophenyl and thieno[2,3-d]pyrimidine rings.

  • Quaternary Carbons: The signals for the carbons attached to the chloro and sulfur atoms, as well as the fusion carbons, will also be present. For instance, in a similar series of compounds, the carbon atoms of the pyrimidine ring were observed in specific ranges.[8]

Experimental Protocol for NMR Analysis:

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, coupling constants, and integration are analyzed to elucidate the structure.

  • Causality: The choice of a high-field spectrometer provides better signal dispersion and resolution, which is crucial for the unambiguous assignment of protons and carbons in complex aromatic systems. The use of deuterated solvents is necessary to avoid large solvent signals that would obscure the analyte signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.

Expected Mass Spectral Features:

  • Molecular Ion Peak ([M]⁺): A prominent molecular ion peak corresponding to the molecular weight of the compound (280.96 g/mol for the most abundant isotopes) is expected. Due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) will be observed.

  • Fragmentation Pattern: The fragmentation of thieno[2,3-d]pyrimidines often involves the loss of small molecules or radicals from the parent ion.[9] For the title compound, fragmentation may involve the loss of a chlorine atom, the chlorophenyl group, or cleavage of the heterocyclic rings.

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample is ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated.

  • Causality: The choice of ionization technique depends on the volatility and thermal stability of the analyte. ESI is a soft ionization technique suitable for polar and thermally labile molecules, while EI is a hard ionization technique that provides more extensive fragmentation information.

Diagram: Logical Relationship in Spectroscopic Analysis

G Compound 4-Chloro-5-(4-chlorophenyl) thieno[2,3-d]pyrimidine NMR NMR Spectroscopy Compound->NMR provides MS Mass Spectrometry Compound->MS provides Structure Structural Elucidation and Confirmation NMR->Structure determines C-H framework MS->Structure determines molecular weight & fragmentation

Caption: Interplay of NMR and Mass Spectrometry for structural confirmation.

Crystallographic Data

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound. While the crystal structure of this compound has not been reported, studies on related thieno[2,3-d]pyrimidine derivatives have been published.[10][11][12] These studies reveal important details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Expected Crystallographic Features:

Based on the analysis of similar structures, it is likely that the thieno[2,3-d]pyrimidine core is largely planar. The 4-chlorophenyl group will be twisted out of the plane of the heterocyclic system to minimize steric hindrance. The crystal packing is expected to be influenced by weak intermolecular interactions, including C-H···N and C-H···Cl hydrogen bonds, as well as π-π stacking between the aromatic rings.

Stability and Reactivity

Thermal Stability

Thieno[2,3-d]pyrimidine derivatives are generally stable compounds under normal laboratory conditions. Information on the thermal stability of the title compound would be valuable for determining appropriate storage and handling conditions.

Reactivity

The 4-chloro substituent on the pyrimidine ring is the most reactive site in the molecule. It is susceptible to nucleophilic aromatic substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity makes this compound a valuable building block for the synthesis of a diverse library of substituted thieno[2,3-d]pyrimidine derivatives with potential biological activities.

Safety and Handling

Based on available safety data sheets for the compound and its analogues, this compound should be handled with care.

  • Hazards: It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

  • Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry. This guide has provided a comprehensive overview of its known physicochemical properties and offers insights into its expected characteristics based on data from analogous compounds. The detailed experimental protocols and the rationale behind them are intended to empower researchers in their efforts to further characterize this molecule and explore its potential in the development of novel therapeutic agents. While a complete experimental dataset for this specific compound is not yet publicly available, this guide serves as a valuable resource for initiating and guiding further research.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its thieno[2,3-d]pyrimidine core is a key pharmacophore found in a variety of bioactive molecules, including kinase inhibitors used in oncology.[1][2] Accurate structural elucidation and sensitive quantification of this and related compounds are critical for pharmacokinetic studies, metabolism profiling, and quality control in drug development. Mass spectrometry (MS) stands as an indispensable analytical tool for these purposes, offering high sensitivity, specificity, and structural information.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the rationale behind selecting appropriate ionization techniques, predict fragmentation pathways, and present a detailed, field-proven protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical methodology for this class of compounds.

Molecular Structure and Properties

A thorough understanding of the analyte's structure is paramount for developing a successful mass spectrometry method.

  • Chemical Name: this compound

  • Molecular Formula: C₁₂H₆Cl₂N₂S[3][4][5][6]

  • Molecular Weight: 281.16 g/mol [5][6]

  • Structure:

    alt text
    (A representative image would be placed here in a final document)

The presence of nitrogen atoms in the pyrimidine ring makes the molecule susceptible to protonation, favoring positive-ion mode analysis, particularly with soft ionization techniques like Electrospray Ionization (ESI).[7][8] The two chlorine atoms will produce a characteristic isotopic pattern in the mass spectrum, which is a powerful tool for identification.

Choosing the Right Analytical Approach: LC-MS vs. GC-MS

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of organic molecules. The choice depends on the analyte's volatility and thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS with ESI is the recommended approach for this compound. ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal fragmentation in the source.[8] This is highly advantageous for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation, providing structural information. Given the polarity of the thieno[2,3-d]pyrimidine nucleus, ESI is an excellent ionization choice.[7][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, particularly for purity assessment and the analysis of related, more volatile impurities.[10][11][12] This technique requires the analyte to be thermally stable and volatile. The typical ionization method in GC-MS is Electron Ionization (EI), a "hard" ionization technique that leads to extensive fragmentation.[13] While this provides a detailed fragmentation pattern that can be used for structural confirmation, the molecular ion may be weak or absent.

Predicted Fragmentation Pattern (LC-MS/MS)

Upon collisional activation in a tandem mass spectrometer, the protonated molecule [M+H]⁺ of this compound is expected to undergo characteristic fragmentation. The following diagram illustrates the predicted major fragmentation pathways.

fragmentation_pathway M [M+H]⁺ m/z 281/283/285 F1 Fragment 1 [M+H - Cl]⁺ m/z 246/248 M->F1 - Cl• F2 Fragment 2 [M+H - HCl]⁺ m/z 245/247 M->F2 - HCl F3 Fragment 3 [C₇H₄ClS]⁺ m/z 155/157 M->F3 Cleavage of pyrimidine ring F4 Fragment 4 [C₁₂H₆ClN₂S - Cl]⁺ m/z 245/247 F1->F4 - H•

Caption: Predicted fragmentation pathway for [M+H]⁺ of this compound.

Interpretation of the Fragmentation:

The isotopic pattern for a molecule containing two chlorine atoms will show peaks at M, M+2, and M+4 with a characteristic ratio. For the protonated molecule [M+H]⁺, we expect to see major peaks at m/z 281, 283, and 285.

  • Loss of a Chlorine Radical (-Cl•): A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical, leading to a fragment ion at m/z 246/248.

  • Loss of Hydrogen Chloride (-HCl): The elimination of a neutral molecule of HCl is another plausible fragmentation, resulting in an ion at m/z 245/247.

  • Ring Cleavage: More energetic collisions can lead to the cleavage of the heterocyclic ring system. A likely cleavage would be the fragmentation of the pyrimidine ring, potentially leading to ions corresponding to the substituted thiophene moiety.

Table of Predicted m/z Values:

m/z (Monoisotopic) Ion Formula Description
281.97[C₁₂H₇Cl₂N₂S]⁺Protonated Molecule [M+H]⁺
246.00[C₁₂H₇ClN₂S]⁺Loss of a chlorine radical
245.00[C₁₂H₆ClN₂S]⁺Loss of hydrogen chloride
154.98[C₇H₄ClS]⁺Fragment containing the chlorophenyl and thiophene core

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in a mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation during ESI.[7]

2. Liquid Chromatography Parameters

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution from 10% to 90% B over 5-10 minutes should provide adequate separation from impurities.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters (Positive ESI)

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

  • Desolvation Temperature: 350-450 °C.

  • Scan Mode: Full scan from m/z 100-500 for initial identification, followed by product ion scan of the [M+H]⁺ ion (m/z 281.97) for fragmentation analysis.

Data Analysis and Interpretation

  • Molecular Ion Confirmation: In the full scan mass spectrum, locate the isotopic cluster corresponding to the protonated molecule [M+H]⁺ at m/z 281, 283, and 285. The relative intensities should be approximately 100:65:10, which is characteristic of a molecule with two chlorine atoms.

  • Fragmentation Analysis: Analyze the product ion spectrum obtained from the MS/MS experiment. Compare the observed fragment ions with the predicted fragmentation pattern. The presence of the expected fragment ions provides strong evidence for the structure of the compound.

  • Quantification: For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended. This involves monitoring specific transitions from the precursor ion to one or more product ions, which provides excellent sensitivity and selectivity.

Conclusion

The mass spectrometric analysis of this compound is effectively achieved using LC-MS with Electrospray Ionization. This technique allows for the unambiguous confirmation of the molecular weight and provides detailed structural information through tandem mass spectrometry. The predicted fragmentation pathways, centered around the loss of chlorine and cleavage of the heterocyclic core, serve as a reliable guide for data interpretation. The provided protocol offers a robust starting point for researchers, enabling accurate and sensitive analysis of this important class of compounds in various stages of drug discovery and development.

References

In-Depth Technical Guide on the Crystal Structure of Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A note to the reader: Despite a comprehensive search of scientific literature and crystallographic databases, the specific crystal structure of 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine has not been publicly reported. To fulfill the request for an in-depth technical guide, this document will instead focus on the crystal structure of a closely related and structurally characterized compound, 2-((4-(5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methyl)phenol , which will be referred to as Compound (F2) for brevity. This example will serve to illustrate the principles of crystallographic analysis and the detailed structural insights that can be gained for this important class of heterocyclic compounds.

Introduction

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. As bioisosteres of purines, they interact with a wide range of biological targets, exhibiting diverse pharmacological activities. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide provides a detailed analysis of the crystal structure of a representative thieno[2,3-d]pyrimidine derivative, offering insights into its molecular geometry, intermolecular interactions, and supramolecular assembly.

Methodology: From Synthesis to Structural Elucidation

The determination of a crystal structure is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of a detailed atomic model.

Synthesis and Crystallization

The synthesis of thieno[2,3-d]pyrimidine derivatives often follows established synthetic routes. A common approach involves the construction of the thiophene ring via the Gewald reaction, followed by cyclization to form the pyrimidine ring. For the representative Compound (F2) , the synthesis involved a multi-step sequence culminating in a Petasis reaction[3].

Obtaining single crystals of suitable quality for X-ray diffraction is a critical and often challenging step. This is typically achieved through slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For Compound (F2) , single crystals were obtained by recrystallization from ethyl acetate[3]. The choice of solvent and the rate of evaporation are crucial factors that influence crystal growth and quality.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Below is a generalized workflow for single-crystal X-ray diffraction analysis:

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination & Refinement synthesis Synthesis of Thieno[2,3-d]pyrimidine Derivative crystallization Single Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization Purification mounting Crystal Mounting on Diffractometer crystallization->mounting diffraction Data Collection (Rotation Method) mounting->diffraction xray X-ray Source (e.g., Mo Kα) detector Detector (e.g., CCD) diffraction->detector integration Data Integration & Scaling detector->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement (Full-Matrix Least-Squares) solution->refinement validation Model Validation (e.g., CheckCIF) refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Structural Analysis of a Representative Thieno[2,3-d]pyrimidine Derivative

The crystallographic data for Compound (F2) reveals key structural features of this class of molecules. A summary of the crystallographic data is presented in Table 1.

Parameter Value for Compound (F2)[3]
Empirical FormulaC31H32N4OS
Formula Weight508.67
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP21/c
Unit cell dimensionsa = 10.198(5) Å, α = 90°b = 16.511(5) Å, β = 95.783(5)°c = 16.035(5) Å, γ = 90°
Volume2686.3(18) ų
Z4
Density (calculated)1.257 Mg/m³
Absorption coefficient0.158 mm⁻¹
F(000)1080
Final R indices [I>2sigma(I)]R1 = 0.0571, wR2 = 0.1477
R indices (all data)R1 = 0.1118, wR2 = 0.1783

Table 1: Crystallographic data and structure refinement details for Compound (F2) .

Molecular Structure and Conformation

The molecular structure of Compound (F2) , as determined by X-ray crystallography, confirms the connectivity of the atoms and reveals the overall conformation of the molecule in the solid state.

Figure 2: A simplified representation of the connectivity in a substituted thieno[2,3-d]pyrimidine.

The analysis of bond lengths and angles within the thieno[2,3-d]pyrimidine core provides insights into the electronic nature of the ring system. The bond lengths are typically intermediate between single and double bonds, indicating electron delocalization across the fused rings. The planarity of the bicyclic system is a key feature, although minor deviations can occur due to substituent effects and crystal packing forces.

Supramolecular Assembly and Intermolecular Interactions

In the crystalline state, molecules of Compound (F2) are organized in a specific three-dimensional arrangement, known as the crystal packing. This arrangement is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

The study of these interactions is crucial for understanding the physical properties of the solid material, including its melting point, solubility, and stability. In the context of drug development, intermolecular interactions in the crystal lattice can provide a model for how the molecule might interact with its biological target.

Conclusion

The determination of the crystal structure of thieno[2,3-d]pyrimidine derivatives by single-crystal X-ray diffraction provides invaluable information for researchers in medicinal chemistry and materials science. This detailed atomic-level understanding of molecular geometry, conformation, and intermolecular interactions is essential for establishing robust structure-activity relationships and for the design of new molecules with tailored properties. While the specific crystal structure of this compound remains to be reported, the analysis of closely related compounds, such as the one presented in this guide, offers a clear framework for the type of detailed structural insights that can be obtained and their importance in advancing the field.

References

A Technical Guide to the Solubility of 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is a critical heterocyclic intermediate in medicinal chemistry, most notably in the synthesis of advanced kinase inhibitors such as Fedratinib. The efficiency of its synthesis, purification, and subsequent reactions is profoundly dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the known qualitative solubility profile of this compound, derived from its synthetic applications. Recognizing the scarcity of public quantitative data, this document further serves as a practical whitepaper, detailing robust, field-proven methodologies for the precise experimental determination of its solubility. We present step-by-step protocols, explain the causality behind experimental choices, and offer insights into overcoming the challenges posed by poorly soluble compounds, thereby empowering researchers to generate reliable and reproducible solubility data essential for process optimization and drug development.

Introduction: The Strategic Importance of a Key Intermediate

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds.[1][2] this compound (Figure 1) is a pivotal intermediate in this class, valued for the reactive chlorine atom at the C4 position, which allows for facile nucleophilic substitution to build more complex molecules. Its most prominent application is in the synthesis of Fedratinib (TG101348), a selective Janus-associated kinase 2 (JAK2) inhibitor used to treat myelofibrosis.[3][4]

Understanding the solubility of this intermediate is not an academic exercise; it is a critical parameter that dictates:

  • Reaction Kinetics: The rate and completeness of synthetic reactions are governed by the concentration of reactants in the solution phase.

  • Process Efficiency: Solvent selection impacts reaction work-up, product isolation, and yield.

  • Purification Strategy: The choice between crystallization and chromatographic purification depends heavily on solubility in different solvent systems.

  • Scalability: A process developed at the lab scale must be translatable to larger-scale production, where solubility issues can become magnified.

This guide addresses the practical needs of scientists working with this molecule, providing both a summary of existing knowledge and a clear pathway for independent solubility assessment.

Figure 1: Chemical Structure of this compound

  • Molecular Formula: C₁₂H₆Cl₂N₂S[5]

  • Molecular Weight: 281.16 g/mol

  • InChI Key: QDMQHIKVIOWCGY-UHFFFAOYSA-N[5]

Qualitative Solubility Profile: Inferences from Synthetic Chemistry

Solvent ClassSolvent ExampleRole in SynthesisImplied SolubilitySource Context
Aprotic Polar Dimethylformamide (DMF)Reaction solvent for cyclization and substitution.SolubleUsed for reactions involving formamidine acetate to form the pyrimidine ring and for nucleophilic substitution reactions.[6]
Ether 1,4-DioxaneReaction solvent for HCl addition/removal.SolubleUsed in deprotection steps, such as Boc-removal with HCl in dioxane.[7]
Aromatic TolueneCo-solvent for azeotropic removal of reagents.Moderately SolubleUsed to remove excess thionyl chloride under reduced pressure after a chlorination step.[7]
Ester Ethyl AcetateMobile phase component in chromatography.SolubleUsed in combination with cyclohexane for silica gel chromatography, indicating good solubility.
Aliphatic Cyclohexane / HexanesMobile phase component in chromatography.Poorly SolubleTypically used as the less polar component to control retention on silica gel, implying low solubility.
Chlorinated Chloroform (CHCl₃)Extraction solvent.SolubleUsed for liquid-liquid extraction from aqueous layers during work-up.[7]

Expert Insight: The pattern of solvent use suggests that this compound is a compound of low to moderate polarity. Its solubility is favorable in polar aprotic solvents like DMF and moderately polar solvents such as ethyl acetate and chloroform. Conversely, its solubility is expected to be poor in nonpolar aliphatic hydrocarbons like hexanes and likely very low in aqueous media, a common characteristic of "brick dust" compounds in drug discovery.[8]

A Practical Guide to Quantitative Solubility Determination

Given the lack of published data, researchers must determine the solubility of this compound experimentally. The "shake-flask" method developed by Higuchi and Connors is the gold-standard for determining thermodynamic equilibrium solubility and is highly recommended for its reliability with poorly soluble compounds.[9]

Logical Workflow for Solubility Determination

The process follows a logical sequence from preparation to analysis, ensuring that the final measurement reflects a true equilibrium state.

G cluster_prep Preparation Phase cluster_equilibration Equilibration Phase cluster_sampling Sampling & Analysis Phase A 1. Select Solvents B 2. Prepare Vials with Excess Solid Compound A->B C 3. Add Precise Volume of Solvent B->C D 4. Agitate at Constant Temperature (e.g., 24-72h) C->D Begin Equilibration E 5. Allow Solid to Settle D->E Reach Equilibrium F 6. Filter Supernatant (e.g., 0.22 µm PTFE filter) E->F G 7. Dilute Filtrate for Analysis F->G H 8. Quantify Concentration (HPLC or UV-Vis) G->H I 9. Calculate Solubility (mg/mL or mM) H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Calibrated micropipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Vials:

    • Add an excess amount of the solid compound to several glass vials. "Excess" means enough solid will remain undissolved at equilibrium, which is confirmed by visual inspection. A starting point is 5-10 mg of solid.

    • Causality: Using excess solid is the fundamental principle of this method. It ensures that the solvent becomes saturated and that the resulting solution is in thermodynamic equilibrium with the solid phase.[9][10]

  • Solvent Addition:

    • Accurately add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this can take 24 to 72 hours.

    • Trustworthiness: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes over time.

  • Sample Preparation for Analysis:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a syringe filter and dispense the filtered solution into a clean vial.

    • Causality: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to a gross overestimation of solubility. The filter material (PTFE) must be chemically compatible with the solvent.

  • Dilution and Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine its concentration.

    • Trustworthiness: A multi-point calibration curve (typically 5-7 standards of known concentration) must be prepared to ensure accurate quantification. The R² value of the curve should be >0.995.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The result is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Analytical Quantification Techniques

The choice of analytical method is crucial for accurate solubility measurement.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity and sensitivity. It physically separates the compound of interest from any potential impurities before quantification.

G A Filtered Sample (Saturated Solution) B Autosampler Injection A->B C HPLC Column (e.g., C18) B->C Analyte loaded E UV Detector C->E Analyte elutes D Mobile Phase (Solvent Flow) D->C F Data System (Chromatogram) E->F Signal (Absorbance) G Concentration vs. Calibration Curve F->G Peak Area Integration

Caption: HPLC Quantification Workflow.

UV-Vis Spectroscopy

A faster but less specific method. It is suitable if the compound has a distinct chromophore and there are no interfering impurities that absorb at the same wavelength. A full spectrum scan should be performed first to determine the wavelength of maximum absorbance (λ_max). Solubility is then calculated using a calibration curve based on Beer's Law.[8]

Conclusion and Forward Outlook

While direct quantitative solubility data for this compound is not prevalent in public literature, its synthetic utility provides a strong qualitative profile, indicating solubility in polar aprotic and moderately polar organic solvents. For drug development professionals requiring precise data, this guide provides a robust, authoritative framework for experimental solubility determination using the gold-standard shake-flask method coupled with modern analytical techniques. By understanding the principles behind the protocol and implementing self-validating checks, researchers can confidently generate the high-quality data needed to accelerate process development, optimize reaction conditions, and streamline purification strategies for this valuable synthetic intermediate.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural similarity to purine nucleobases. This unique characteristic allows it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery. This technical guide provides an in-depth exploration of the diverse biological activities of thieno[2,3-d]pyrimidine derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical entity.

Anticancer Activity: Targeting the Pillars of Malignancy

Thieno[2,3-d]pyrimidine derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines through various mechanisms of action. A key strategy in their design is the inhibition of protein kinases, enzymes that play a pivotal role in cancer cell proliferation, survival, and angiogenesis.[1]

Kinase Inhibition: A Primary Anticancer Mechanism

The structural resemblance of the thieno[2,3-d]pyrimidine scaffold to adenine enables it to function as an ATP-competitive inhibitor at the kinase hinge region.[2] This has led to the development of potent inhibitors targeting several key oncogenic kinases.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 being a primary mediator.[3] Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. For instance, compound 17f from a reported series exhibited an IC50 value of 0.23 µM against VEGFR-2, comparable to the established drug sorafenib.[3] This inhibition of VEGFR-2 signaling disrupts the downstream pathways responsible for endothelial cell proliferation and migration, thereby impeding tumor angiogenesis.

Table 1: Anticancer and VEGFR-2 Inhibitory Activities of Selected Thieno[2,3-d]pyrimidine Derivatives

CompoundHCT-116 IC50 (µM)HepG2 IC50 (µM)VEGFR-2 IC50 (µM)
17f 2.80 ± 0.164.10 ± 0.450.23 ± 0.03
Sorafenib --0.23 ± 0.04
Data sourced from a study on thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors.[3]

EGFR is another crucial receptor tyrosine kinase implicated in the development and progression of various cancers. Thieno[2,3-d]pyrimidine derivatives have been successfully developed as EGFR inhibitors, targeting both wild-type and mutant forms of the receptor.[4][5] The structure-activity relationship for this class of inhibitors highlights the importance of substitutions at the 2-phenyl and 4-anilino positions for high potency.[4] For example, compound 7a was identified as a promising dual EGFR inhibitor for cancer treatment.[5]

Induction of Apoptosis and Autophagy

Beyond kinase inhibition, some thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inducing programmed cell death. For example, certain derivatives have been shown to trigger both apoptosis and autophagy in cancer cells.[6] Compound 5 from one study demonstrated the potential to activate both of these cell death pathways in HepG-2 and MCF-7 cancer cells.[6]

Cytotoxic Activity Against Cancer Cell Lines

Numerous studies have reported the broad-spectrum cytotoxic activity of thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. For instance, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one showed significant cytotoxic activity against a wide range of cancer cell lines, with particular sensitivity observed in the melanoma cell line MDA-MB-435.[7][8] Another study found that several newly synthesized thieno[2,3-d]pyrimidine derivatives exhibited higher anti-breast cancer activity against the MCF7 cell line than the standard drug Doxorubicin.[9]

Experimental Protocol: MTT Assay for Cell Viability

The anti-proliferative effects of thieno[2,3-d]pyrimidine derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 to 72 hours.

  • MTT Addition: Following incubation, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow tetrazolium salt to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[4]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Thieno[2,3-d]pyrimidine Derivatives A->B Overnight Adhesion C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Formation of Formazan Crystals D->E Metabolic Reduction F Solubilize Crystals with DMSO E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Workflow of the MTT assay for determining cell viability.

Antimicrobial Activity: Combating Pathogenic Microbes

The thieno[2,3-d]pyrimidine scaffold has also demonstrated significant potential in the development of novel antimicrobial agents.[10]

Antibacterial Activity

Several thieno[2,3-d]pyrimidinedione derivatives have been synthesized and evaluated for their antibacterial activity.[11] Notably, some of these compounds have shown potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE).[11][12] Compound 2 from a particular study displayed selective and potent antibacterial activity against these resistant strains.[11]

Antifungal Activity

The antimicrobial spectrum of thieno[2,3-d]pyrimidine derivatives also extends to fungi. Certain synthesized compounds have shown strong effects against Aspergillus fumigatus and Candida albicans.[13]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. Thieno[2,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory properties, offering a potential therapeutic avenue for inflammatory disorders.[10][14]

In Vivo Anti-inflammatory Efficacy

The in vivo anti-inflammatory activity of these compounds has been demonstrated using the carrageenan-induced paw edema model in rats.[15][16] Several derivatives were found to significantly reduce paw edema, with some exhibiting potency comparable to the standard anti-inflammatory drug diclofenac.[15]

Mechanism of Anti-inflammatory Action

A plausible mechanism for the anti-inflammatory effect of these compounds is the inhibition of prostaglandin E2 (PGE2) synthesis.[15] PGE2 is a key mediator of inflammation, and its reduction can alleviate inflammatory symptoms. Studies have shown that active thieno[2,3-d]pyrimidine derivatives can significantly decrease the concentration of PGE2 in the blood serum of treated animals.[15]

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Thieno_Pyrimidine Thieno[2,3-d]pyrimidine Derivatives Thieno_Pyrimidine->COX_Enzymes Inhibition

Caption: Proposed mechanism of anti-inflammatory action.

Other Biological Activities

The versatility of the thieno[2,3-d]pyrimidine scaffold extends to other therapeutic areas as well.

GnRH Receptor Antagonism

Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent antagonists of the human gonadotropin-releasing hormone (GnRH) receptor.[17] These compounds have potential applications in the treatment of reproductive diseases. Structure-activity relationship studies have revealed that a 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality is crucial for good receptor binding activity.[17]

Conclusion

The thieno[2,3-d]pyrimidine scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The ability to readily modify the core structure allows for the fine-tuning of its pharmacological properties and the development of selective agents for various therapeutic targets. Further exploration of the chemical space around this scaffold holds immense promise for the discovery of novel and effective therapeutic agents to address a wide range of diseases.

References

Unraveling the Mechanism of Action of 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine: A Kinase-Centric Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to endogenous purines and its consequent efficacy as a versatile kinase inhibitor.[1][2][3] This guide presents a comprehensive analysis of the putative mechanism of action for the specific compound, 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine. Drawing upon extensive research into structurally related analogs, we hypothesize that this compound functions as a multi-kinase inhibitor, primarily targeting key drivers of oncogenesis such as VEGFR-2, EGFR, and FLT3. This document will deconstruct the probable molecular interactions, delineate the downstream signaling pathways affected, and propose a rigorous, multi-step experimental workflow to empirically validate this hypothesis. The insights and methodologies presented herein are intended to provide a robust framework for researchers, scientists, and drug development professionals engaged in the characterization of novel anti-cancer therapeutics.

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Motif in Oncology

The thieno[2,3-d]pyrimidine scaffold has emerged as a cornerstone in the design of targeted cancer therapies. Its prevalence and success stem from its intrinsic ability to mimic the adenine moiety of ATP, allowing it to competitively bind within the catalytic ATP-binding pocket of a wide array of protein kinases.

A Bioisostere of Purine

The fusion of a thiophene ring with a pyrimidine ring creates a bicyclic system that is a bioisostere of purine.[1][3] This structural mimicry is fundamental to its biological activity, providing a validated template for interacting with the highly conserved hinge region of the kinase domain, a critical interaction for potent enzyme inhibition.[2]

A Multi-Targeted Profile

The versatility of the thieno[2,3-d]pyrimidine core allows for synthetic modification at multiple positions, enabling the development of derivatives with tailored selectivity profiles. Research has demonstrated that compounds based on this scaffold can potently inhibit several critical kinase families, often implicated in tumor growth, survival, and angiogenesis. These include, but are not limited to:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) [4][5]

  • Epidermal Growth Factor Receptor (EGFR) [2][6]

  • Fms-like Tyrosine Kinase 3 (FLT3) [1][7]

  • Phosphatidylinositol 3-Kinase (PI3K) [8]

  • Fibroblast Growth Factor Receptor (FGFR) [2]

Core Hypothesis: A Multi-Kinase Inhibitor Profile

Based on the extensive evidence from related analogs, we postulate that This compound acts as a Type I ATP-competitive inhibitor targeting multiple receptor tyrosine kinases crucial for tumor progression.

Primary Putative Targets: VEGFR-2 and EGFR

The substitution pattern of the target compound strongly suggests activity against kinases that accommodate bulky hydrophobic groups in the "back pocket" of the ATP-binding site.

  • The 4-Chloro Position: The chlorine atom at the C4 position is critical. It likely serves as a key hydrogen bond acceptor, interacting with the backbone amide protons of the kinase hinge region. Studies on related scaffolds have shown that the presence of a halogen at this position is often necessary for potent biological activity.[9]

  • The 5-(4-chlorophenyl) Group: This large, hydrophobic moiety is positioned to occupy the hydrophobic pocket adjacent to the adenine-binding region. This interaction is expected to significantly enhance binding affinity and contribute to the compound's selectivity profile.

Given these features, VEGFR-2 and EGFR represent high-probability targets, as inhibitors of these kinases frequently possess similar pharmacophoric elements.[4][6]

Proposed Downstream Signaling Consequences

The inhibition of key receptor tyrosine kinases by this compound is hypothesized to disrupt multiple downstream signaling cascades, culminating in potent anti-tumor effects.

Disruption of Angiogenesis via VEGFR-2 Inhibition

Inhibition of VEGFR-2 kinase activity in endothelial cells would block the signaling cascade responsible for angiogenesis, a process critical for tumor growth and metastasis. This would lead to a reduction in tumor vascularization, effectively starving the tumor of essential nutrients and oxygen.[4][5]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAS RAS/RAF/MEK VEGFR2->RAS Phosphorylates Compound 4-Chloro-5-(4-chlorophenyl) thieno[2,3-d]pyrimidine Compound->VEGFR2 INHIBITS Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis Promotes AKT Akt PI3K->AKT ERK ERK RAS->ERK AKT->Angiogenesis Promotes ERK->Angiogenesis Promotes

Fig 1. Hypothesized inhibition of the VEGFR-2 signaling cascade.
Induction of Apoptosis and Cell Cycle Arrest via EGFR Inhibition

Inhibition of EGFR in tumor cells would abrogate critical pro-survival and proliferative signals. This disruption is expected to induce cell cycle arrest, preventing cellular replication, and trigger apoptosis (programmed cell death), leading to a direct cytotoxic effect on the tumor.[6]

Cellular_Effects_Workflow Compound 4-Chloro-5-(4-chlorophenyl) thieno[2,3-d]pyrimidine Kinases VEGFR-2, EGFR, etc. Compound->Kinases INHIBITS Signaling PI3K/Akt & RAS/MAPK Pathways Blocked Kinases->Signaling CellCycle Cell Cycle Arrest (G2/M Phase) Signaling->CellCycle Apoptosis Apoptosis Induction (Caspase Activation) Signaling->Apoptosis Proliferation Decreased Tumor Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Fig 2. Workflow from kinase inhibition to cellular outcomes.

Experimental Validation Workflow

A systematic, multi-step approach is required to empirically test the proposed mechanism of action. The following protocols provide a self-validating framework, progressing from broad, target-agnostic screening to specific, cell-based phenotypic assays.

Step 1: Broad-Spectrum Kinase Profiling
  • Expertise & Rationale: The initial step is to understand the compound's selectivity profile without bias. A broad kinase panel screen is the industry-standard method to identify primary targets and potential off-target activities early in the discovery process. A screen of >100 kinases provides a comprehensive landscape of the compound's activity.

  • Protocol: In Vitro Kinase Panel Screen

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Screening Concentration: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) to identify significant inhibition.

    • Assay Platform: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega, Thermo Fisher SelectScreen™[9]) that employs a validated assay technology, such as binding assays or enzymatic activity assays.

    • Data Collection: The service will provide data as Percent Inhibition relative to a vehicle (DMSO) control.

  • Data Presentation:

Kinase Target Gene Symbol % Inhibition @ 1 µM
VEGFR-2KDRData
EGFREGFRData
FLT3FLT3Data
... (and others)...Data
Table 1: Example data format for initial kinase panel screen.
Step 2: Determination of Inhibitory Potency (IC₅₀)
  • Expertise & Rationale: Following the identification of primary targets (e.g., >70% inhibition in the initial screen), the next critical step is to quantify the compound's potency. A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing compound efficacy.

  • Protocol: In Vitro Enzymatic IC₅₀ Determination

    • Assay Selection: For the primary hits (e.g., VEGFR-2, EGFR), select a robust in vitro enzymatic assay such as the Z'-LYTE™ Kinase Assay (Thermo Fisher) or an ADP-Glo™ Kinase Assay (Promega). These assays measure the direct enzymatic activity of the purified kinase.

    • Compound Dilution: Perform a serial dilution of the compound stock (typically 10-point, 3-fold dilutions) starting from a high concentration (e.g., 30 µM).

    • Assay Procedure: Perform the assay according to the manufacturer's protocol, incubating the purified kinase, substrate, and ATP with the various concentrations of the compound.

    • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Data Presentation:

Kinase Target IC₅₀ (nM)
VEGFR-2Data
EGFRData
FLT3Data
Table 2: Example format for IC₅₀ potency data.
Step 3: Cellular Target Engagement and Pathway Analysis
  • Expertise & Rationale: It is crucial to confirm that the compound inhibits the target kinase within a living cell, as cell permeability and off-target effects can influence outcomes. Western blotting is the gold-standard technique to measure the phosphorylation status of a target kinase and its downstream substrates, providing direct evidence of pathway inhibition.

  • Protocol: Western Blot for Phospho-Kinase Levels

    • Cell Line Selection: Choose appropriate cell lines. For example, HUVECs (Human Umbilical Vein Endothelial Cells) for VEGFR-2, which require stimulation with VEGF, and A549 or MCF-7 cells for EGFR, which have basal or EGF-stimulatable activity.[3][5]

    • Cell Treatment: Plate cells and allow them to adhere. Starve cells of serum if necessary, then treat with various concentrations of the compound for a defined period (e.g., 2-4 hours). For VEGFR-2, stimulate with recombinant VEGF for the final 10-15 minutes of treatment.

    • Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the target (e.g., anti-phospho-VEGFR2 (Tyr1175), anti-phospho-EGFR (Tyr1068)) and key downstream markers (anti-phospho-Akt, anti-phospho-ERK). Subsequently, strip and re-probe the membrane for total protein levels of each target to confirm equal loading.

    • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize bands.

Step 4: Cellular Phenotypic Assays
  • Expertise & Rationale: The final validation step is to connect the molecular mechanism (kinase inhibition) to a functional cellular outcome (anti-cancer effect). These assays quantify the compound's effect on cell viability, proliferation, and death.

  • Protocol 4.4.1: Anti-Proliferation Assay (MTT/SRB)

    • Cell Plating: Seed various cancer cell lines in 96-well plates.

    • Treatment: After 24 hours, treat cells with a dose-response range of the compound.

    • Incubation: Incubate for 72 hours to allow for effects on cell division.

    • Staining: Add MTT reagent (or fix and use SRB stain) and incubate as required. Solubilize the formazan crystals (for MTT) or the bound stain (for SRB).

    • Measurement: Read the absorbance on a plate reader. Calculate the GI₅₀ (concentration for 50% growth inhibition).[5]

  • Protocol 4.4.2: Apoptosis and Cell Cycle Analysis via Flow Cytometry

    • Treatment: Treat cells in 6-well plates with the compound at 1x and 5x its GI₅₀ concentration for 24 or 48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

    • For Apoptosis: Stain cells with an Annexin V-FITC/Propidium Iodide (PI) kit according to the manufacturer's protocol. Annexin V stains apoptotic cells, while PI stains necrotic or late-apoptotic cells.[5]

    • For Cell Cycle: Fix cells in cold 70% ethanol. Wash and resuspend in a solution containing PI and RNase A.[6]

    • Analysis: Analyze the stained cells on a flow cytometer. Quantify the percentage of cells in different apoptotic stages or cell cycle phases (G1, S, G2/M).

Summary and Future Directions

The evidence strongly suggests that this compound functions as an ATP-competitive multi-kinase inhibitor, with a high probability of targeting pro-oncogenic receptor tyrosine kinases like VEGFR-2 and EGFR. This mechanism leads to the downstream inhibition of critical signaling pathways, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.

The comprehensive experimental workflow detailed in this guide provides a clear path to rigorously validate this hypothesis, from initial target identification to the characterization of cellular phenotypes. Successful validation would position this compound as a promising candidate for further preclinical development, including structure-activity relationship (SAR) optimization to enhance potency and selectivity, evaluation in in vivo xenograft models, and comprehensive ADME/toxicology profiling.

References

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Thieno[2,3-d]pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold, a Privileged Structure in Medicinal Chemistry

The thieno[2,3-d]pyrimidine core is a fused heterocyclic ring system that has garnered significant attention in drug discovery. Its structure, which consists of a thiophene ring fused to a pyrimidine ring, makes it a bioisostere of purine bases like adenine and guanine, which are fundamental components of DNA and RNA.[1][2] This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to effectively interact with the binding sites of various enzymes and receptors that typically bind purines, most notably the ATP-binding pocket of protein kinases.[3][4] This inherent biological relevance has led to the exploration of its derivatives across a wide spectrum of therapeutic areas, revealing potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][5] This guide provides a detailed examination of the structure-activity relationships (SAR) that govern the biological effects of these versatile analogues, offering field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies: Building the Foundation for Diversity

The generation of diverse libraries of thieno[2,3-d]pyrimidine analogues for SAR studies relies on robust and flexible synthetic methodologies. A predominant route begins with the Gewald reaction , which efficiently constructs a polysubstituted 2-aminothiophene ring, the key precursor to the scaffold.[6][7][8] Subsequent reaction of the 2-aminothiophene intermediate, often with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by a cyclization reaction, forges the pyrimidine ring.[6][8] The Dimroth rearrangement is another critical transformation, frequently employed under microwave irradiation to facilitate the synthesis of C4-substituted amines in high yields.[6][7][8] These foundational strategies enable systematic modifications at various positions of the core, which is essential for elucidating detailed SAR.

Synthetic_Workflow cluster_0 Step 1: Thiophene Ring Formation cluster_1 Step 2: Pyrimidine Ring Formation Start Ketone/Aldehyde + Malononitrile + Sulfur Gewald Gewald Reaction Start->Gewald Thiophene 2-Aminothiophene Intermediate Gewald->Thiophene Amination Amination (e.g., DMF-DMA) Thiophene->Amination Cyclization Cyclization/ Dimroth Rearrangement with Amines Amination->Cyclization Final Substituted Thieno[2,3-d]pyrimidine Cyclization->Final Thiophene_ref

Caption: Generalized workflow for the synthesis of thieno[2,3-d]pyrimidine analogues.

Structure-Activity Relationship Studies by Therapeutic Target

The true utility of the thieno[2,3-d]pyrimidine scaffold is revealed through detailed SAR studies that correlate specific structural modifications with biological activity.

Anticancer Activity: Targeting the Engines of Cell Proliferation

The most extensive research on thieno[2,3-d]pyrimidines has been in oncology, primarily due to their effectiveness as kinase inhibitors.

EGFR is a receptor tyrosine kinase crucial for cell growth, and its dysregulation is a hallmark of many cancers.[4] Thieno[2,3-d]pyrimidines have emerged as potent EGFR inhibitors, with research focused on achieving high potency against both wild-type (WT) and drug-resistant mutant forms like T790M.[9][10]

  • C4-Anilino Substitution: This position is critical for activity. The anilino group mimics the adenine moiety of ATP, forming a key hydrogen bond with the hinge region of the EGFR kinase domain. Small, electron-donating groups on this ring are generally favorable.[9][11]

  • C2-Aryl Substitution: Modifications at this position influence potency and selectivity. The presence of groups like a 4-methoxy on a C2-phenyl ring can enhance activity against both WT and mutant EGFR.[9]

  • Dual Inhibition: Recent efforts have successfully developed analogues, such as compound 7a , that show promising dual inhibitory activity against both EGFR-WT and EGFR-T790M, representing a significant step toward overcoming acquired resistance in cancer therapy.[10][12][13]

Caption: Key SAR points for thieno[2,3-d]pyrimidine-based EGFR inhibitors.

Table 1: Inhibitory Activity of Representative EGFR Inhibitors [9][11]

Compound C4-Substituent C2-Substituent EGFRWT IC50 (nM) EGFRT790M IC50 (nM)
Erlotinib (Ref.) 3-ethynyl-anilino - 2 490
5b 4-(3-fluorobenzyloxy)-3-chloro-anilino 4-morpholino 37.19 204.10

| 12c | 4-(3-fluorobenzyloxy)-3-chloro-anilino | 4-(pyridin-2-yl) | 37.50 | 148.90 |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that tumors require to grow.[14] Several thieno[2,3-d]pyrimidine series have been developed as potent VEGFR-2 inhibitors.

  • Dual c-Met/VEGFR-2 Inhibition: A notable strategy involves designing dual inhibitors targeting both c-Met and VEGFR-2. Compound 12j from one such series demonstrated potent enzymatic inhibition with IC50 values of 25 nM for c-Met and 48 nM for VEGFR-2, highlighting the scaffold's suitability for multi-targeted therapies.[15]

  • PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) pathway is another critical cancer target. For 2-aryl-4-morpholinothieno[2,3-d]pyrimidines, a hydroxyl group at the 3-position of the 2-phenyl ring was found to be crucial for potent PI3K inhibition, whereas a 4-hydroxyl group led to a significant loss of activity.[9]

Beyond kinase inhibition, these compounds can also target other essential cellular machinery. Certain hexahydrobenzo[5][7]thieno[2,3-d]pyrimidine derivatives have been identified as topoisomerase II inhibitors.[16] Compound 8 from this class not only showed superior topoisomerase II inhibitory activity compared to the standard drug etoposide but also induced cell cycle arrest at the G2/M phase and promoted apoptosis in colon cancer cells.[16]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases. Thieno[2,3-d]pyrimidines offer a promising avenue for developing safer anti-inflammatory agents, often by avoiding the carboxylic acid moiety responsible for the gastrointestinal side effects of traditional NSAIDs.[17]

  • Mechanism: The anti-inflammatory effects are often achieved by inhibiting the production of inflammatory mediators like prostaglandin E2 (PGE2).[17]

  • SAR: In a series of 3-substituted-2-thioxo-thieno[2,3-d]pyrimidines, the nature of the aromatic substituent at the N3-position significantly influenced activity. Compound 4c , with a 4-chlorobenzylidene Schiff base at N3, exhibited the most potent in vivo anti-inflammatory activity, comparable to that of diclofenac, and significantly reduced PGE2 levels in blood serum.[17]

Table 2: In Vivo Anti-inflammatory Activity of N3-Substituted Analogues [17]

Compound N3-Substituent Edema Inhibition (%) after 3h PGE2 Conc. (pg/mL)
4a Benzaldehyde 34% 25
4c 4-Chlorobenzaldehyde 42% 19
4f 4-Nitrobenzaldehyde 37% 27

| Diclofenac (Ref.) | - | 48% | 12 |

Antimicrobial Activity

With the rise of antibiotic resistance, novel antibacterial scaffolds are urgently needed. Thieno[2,3-d]pyrimidinediones have shown particular promise against multi-drug resistant (MDR) Gram-positive bacteria.

  • Target Spectrum: Several analogues display potent activity (MICs of 2–16 mg/L) against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE).[18][19]

  • SAR: SAR studies of thieno[2,3-d]pyrimidinediones revealed that specific substitutions are key. One of the most active compounds, compound 2 , was selective for Gram-positive bacteria and exhibited low cytotoxicity against mammalian cells, making it an interesting lead for further development.[18][19] Other studies have shown that attaching a benzylcarboxamide fragment to the thiophene ring is beneficial for antimicrobial activity.[20] Some derivatives are also being explored as prodrugs that are activated by bacterial enzymes.[21]

Key Experimental Protocols: A Self-Validating System

The integrity of SAR studies rests on reproducible and well-validated experimental protocols.

Protocol 1: Cell Viability (MTT) Assay for Antiproliferative Activity

This colorimetric assay is a standard method for assessing the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[7][9]

  • Cell Culture: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Incubation: Cells are treated with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). The plates are then incubated for 48 to 72 hours.

  • MTT Reagent Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product.

  • Formazan Solubilization: After a few hours of incubation with MTT, the culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Compounds (various concentrations) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E Viable cells convert Yellow MTT -> Purple Formazan D->E F 5. Solubilize Formazan (e.g., with DMSO) E->F G 6. Measure Absorbance (~570 nm) F->G H 7. Calculate IC50 Value G->H

Caption: Standard workflow for the MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method to determine a compound's ability to inhibit a specific protein kinase.

  • Reaction Setup: In a microplate, combine the kinase buffer, the purified kinase enzyme, the specific peptide substrate, and various concentrations of the thieno[2,3-d]pyrimidine inhibitor.

  • Initiation of Reaction: Add a solution of ATP (often labeled, e.g., [γ-33P]ATP, or used in a system with a detection antibody) to all wells to start the phosphorylation reaction. Incubate at a controlled temperature (e.g., 30°C) for a specified time.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution to chelate Mg2+, which is essential for kinase activity).

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. The method depends on the assay format:

    • Radiometric: Transfer the reaction mixture to a filter membrane that binds the peptide substrate. Wash away excess labeled ATP and measure the incorporated radioactivity using a scintillation counter.

    • ELISA-based: Use a specific antibody that recognizes the phosphorylated form of the substrate. A secondary antibody conjugated to an enzyme (like HRP) allows for a colorimetric or chemiluminescent readout.

  • Data Analysis: Kinase activity is measured for each inhibitor concentration and compared to a no-inhibitor control. The IC50 value is calculated from the resulting dose-response curve.

Conclusion and Future Perspectives

The thieno[2,3-d]pyrimidine scaffold is a validated "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and potential across multiple therapeutic areas. The extensive SAR studies have illuminated the key structural features required for potent and selective modulation of various biological targets, particularly protein kinases involved in cancer. The C4-amino and C2-aryl positions have consistently emerged as critical handles for optimizing potency and tailoring selectivity.

Future work in this field should focus on several key areas:

  • Enhancing Selectivity: Designing new analogues with improved selectivity profiles to minimize off-target effects and enhance safety.

  • Overcoming Resistance: Continuing the development of inhibitors that are active against clinically relevant drug-resistant mutations, particularly in oncology.

  • Exploring New Targets: Leveraging the scaffold's versatility to explore its potential against novel biological targets in other disease areas.

  • Optimizing ADME Properties: Fine-tuning the physicochemical properties of lead compounds to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles suitable for clinical development.

By building upon the solid foundation of existing SAR data, the thieno[2,3-d]pyrimidine core will undoubtedly continue to be a source of novel and impactful therapeutic agents.

References

A Comprehensive Guide to the Synthetic Routes of Thieno[2,3-d]pyrimidines: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. As a bioisostere of purine, this nucleus is a cornerstone for the development of a diverse array of therapeutic agents, including kinase inhibitors for oncology, anti-inflammatory compounds, and antimicrobial agents. The versatility of the thieno[2,3-d]pyrimidine core, allowing for substitution at various positions, has driven significant efforts in the development of efficient and flexible synthetic strategies.

This in-depth technical guide provides a comprehensive literature review of the synthetic routes to thieno[2,3-d]pyrimidines, aimed at researchers, scientists, and drug development professionals. More than a mere catalog of reactions, this guide delves into the causality behind experimental choices, offering field-proven insights into the construction of this vital heterocyclic system. We will explore the predominant synthetic strategies, provide detailed, step-by-step experimental protocols for key transformations, and present comparative data to inform methodological decisions.

Strategic Approaches to the Thieno[2,3-d]pyrimidine Core

The construction of the thieno[2,3-d]pyrimidine scaffold can be broadly categorized into two main strategies[1]:

  • Route A: Annulation of a Pyrimidine Ring onto a Pre-synthesized Thiophene. This is the most prevalent and versatile approach, offering a high degree of flexibility in the introduction of substituents on both the thiophene and pyrimidine rings.

  • Route B: Construction of a Thiophene Ring onto an Existing Pyrimidine Moiety. While less common, this strategy provides an alternative disconnection for accessing specific substitution patterns that may be challenging to achieve through Route A[2].

This guide will primarily focus on the more widely adopted Route A, with a dedicated section exploring the nuances and applications of Route B.

Route A: Building upon a Thiophene Foundation

The cornerstone of this strategy is the synthesis of a suitably functionalized 2-aminothiophene, which serves as the key building block for the subsequent annulation of the pyrimidine ring.

The Gewald Reaction: A Robust Entry to 2-Aminothiophenes

The Gewald three-component reaction is a powerful and widely utilized method for the one-pot synthesis of polysubstituted 2-aminothiophenes[3]. This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst[4].

The choice of base is critical to the success of the Gewald reaction. While stoichiometric amounts of amines like morpholine or diethylamine are traditionally used, recent advancements have demonstrated the efficacy of catalytic amounts of piperidinium borate, offering a more sustainable approach[5]. The reaction is also amenable to green chemistry principles, with successful examples using ball-milling under solvent-free conditions[4]. Microwave irradiation has been shown to significantly accelerate the reaction, reducing reaction times from hours to minutes[6][7].

Mechanism of the Gewald Reaction

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by the base, to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur to the β-carbon, leading to a thiolate intermediate which then undergoes cyclization and tautomerization to afford the final 2-aminothiophene product.

Gewald Reaction Mechanism Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation (α,β-Unsaturated Nitrile) Start->Knoevenagel Base Base Base->Knoevenagel Catalyst Michael_add Michael Addition of Sulfur Knoevenagel->Michael_add Sulfur Sulfur (S8) Sulfur->Michael_add Thiolate Thiolate Intermediate Michael_add->Thiolate Cyclization Intramolecular Cyclization Thiolate->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: The Gewald reaction pathway to 2-aminothiophenes.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes a typical Gewald reaction under conventional heating.

  • Materials: Cyclohexanone, ethyl cyanoacetate, elemental sulfur, morpholine, ethanol.

  • Procedure:

    • To a stirred mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add morpholine (0.1 mol) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to afford the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Annulation of the Pyrimidine Ring

With the 2-aminothiophene precursor in hand, the next critical step is the construction of the fused pyrimidine ring. The choice of reagent for this cyclization step dictates the substitution pattern at the 2- and 4-positions of the final thieno[2,3-d]pyrimidine.

1. Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

The most direct route to thieno[2,3-d]pyrimidin-4(3H)-ones involves the reaction of a 2-aminothiophene-3-carboxylate or 3-carbonitrile with a one-carbon synthon, such as formamide or urea.

  • Using Formamide: Refluxing a 2-aminothiophene-3-carboxylate with an excess of formamide is a classical and effective method to produce the corresponding 4-oxo derivative[8]. Microwave irradiation can dramatically shorten the reaction time for this transformation[9].

  • Using Urea: The condensation of a 2-aminothiophene-3-carboxylate with urea at elevated temperatures provides a straightforward synthesis of 2,4-dioxo-thieno[2,3-d]pyrimidines (thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones).

  • From 2-Aminothiophene-3-carbonitriles: Alternatively, 2-aminothiophene-3-carbonitriles can be cyclized with formic acid or by treatment with triethyl orthoformate followed by hydrolysis to yield the thieno[2,3-d]pyrimidin-4(3H)-one.

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[6][10]thieno[2,3-d]pyrimidin-4-one from Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and Formamide [8]

  • Materials: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, formamide.

  • Procedure:

    • A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (10 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.

    • The reaction mixture is then allowed to cool to room temperature overnight.

    • The solid that forms is collected by filtration, washed with water, and dried.

    • Recrystallization from ethanol yields the pure 5,6,7,8-tetrahydro-3H-benzo[6][10]thieno[2,3-d]pyrimidin-4-one (Yield: 92%)[8].

2. Synthesis of 2-Substituted Thieno[2,3-d]pyrimidin-4(3H)-ones

To introduce substituents at the 2-position, a variety of reagents can be employed for the cyclization of 2-aminothiophene precursors.

  • With Acyl Chlorides or Anhydrides: Reaction of a 2-aminothiophene-3-carboxamide with an acyl chloride or anhydride, often in the presence of a base, leads to the formation of 2-alkyl- or 2-aryl-thieno[2,3-d]pyrimidin-4(3H)-ones.

  • With Isothiocyanates: The reaction of a 2-aminothiophene-3-carboxylate with an isothiocyanate yields a thiourea intermediate, which can be cyclized under basic conditions to afford 2-thioxo-thieno[2,3-d]pyrimidin-4(3H)-ones[8].

Experimental Protocol: Synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydro-1H-benzo[6][10]thieno[2,3-d]pyrimidin-4-one [8]

  • Materials: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, potassium thiocyanate, concentrated hydrochloric acid, ethanol.

  • Procedure:

    • A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (10 mmol) and potassium thiocyanate (15 mmol) in ethanol (30 mL) is treated with concentrated hydrochloric acid (5 mL).

    • The mixture is heated under reflux for 8 hours.

    • After cooling, the precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give the desired product (Yield: 88%)[8].

3. Synthesis of 4-Amino-thieno[2,3-d]pyrimidines via Dimroth Rearrangement

A particularly elegant and efficient method for the synthesis of N-substituted 4-amino-thieno[2,3-d]pyrimidines is through a Dimroth rearrangement. This approach involves the initial reaction of a 2-aminothiophene-3-carbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an N,N-dimethylformimidamide intermediate. Subsequent reaction of this intermediate with a primary amine under acidic or thermal conditions, often facilitated by microwave irradiation, leads to the desired 4-amino-thieno[2,3-d]pyrimidine[2][11].

Dimroth Rearrangement Aminothiophene 2-Aminothiophene- 3-carbonitrile Formimidamide N,N-Dimethylformimidamide Intermediate Aminothiophene->Formimidamide DMFDMA DMF-DMA DMFDMA->Formimidamide Rearrangement Dimroth Rearrangement Formimidamide->Rearrangement Amine Primary Amine (R-NH2) Amine->Rearrangement Product 4-Amino-thieno[2,3-d]pyrimidine Rearrangement->Product

Caption: Synthesis of 4-amino-thieno[2,3-d]pyrimidines via Dimroth rearrangement.

Functionalization at the 4-Position: The 4-Chloro Intermediate

A common and highly versatile strategy for introducing a wide range of substituents at the 4-position of the thieno[2,3-d]pyrimidine nucleus involves the conversion of the 4-oxo group to a 4-chloro substituent. This is typically achieved by treating the thieno[2,3-d]pyrimidin-4(3H)-one with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylaniline[1][12]. The resulting 4-chlorothieno[2,3-d]pyrimidine is a highly reactive intermediate that readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines, hydrazines, alcohols, and thiols[13].

Experimental Protocol: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine [1]

  • Materials: Thieno[2,3-d]pyrimidin-4(3H)-one, phosphorus oxychloride (POCl₃).

  • Procedure:

    • A suspension of thieno[2,3-d]pyrimidin-4(3H)-one (10 mmol) in POCl₃ (20 mL) is heated under reflux for 4-6 hours.

    • The excess POCl₃ is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice with stirring.

    • The resulting solid is collected by filtration, washed thoroughly with cold water, and dried to afford the 4-chlorothieno[2,3-d]pyrimidine.

Experimental Protocol: Nucleophilic Substitution of 4-Chlorothieno[2,3-d]pyrimidine with an Amine [12]

  • Materials: 4-Chlorothieno[2,3-d]pyrimidine, desired amine, a suitable solvent (e.g., ethanol, isopropanol, or DMF), and a base (e.g., triethylamine or potassium carbonate).

  • Procedure:

    • To a solution of 4-chlorothieno[2,3-d]pyrimidine (5 mmol) in the chosen solvent (25 mL), add the amine (5.5 mmol) and the base (6 mmol).

    • The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography or recrystallization to yield the desired 4-amino-thieno[2,3-d]pyrimidine.

Route B: Building the Thiophene Ring onto a Pyrimidine Core

Although less common, the synthesis of thieno[2,3-d]pyrimidines by constructing the thiophene ring onto a pre-existing pyrimidine scaffold offers a valuable alternative for accessing specific substitution patterns. This approach typically starts with a pyrimidine bearing appropriate functional groups at the 4 and 5 positions that can participate in the thiophene ring formation.

One notable example involves the reaction of a 4-chloro-5-vinylpyrimidine with elemental sulfur in the presence of a base to construct the fused thiophene ring. Another approach utilizes a pyrimidine-5-carbaldehyde, which can react with an active methylene compound containing a sulfur atom, such as ethyl thioglycolate, to form the thiophene ring through a tandem condensation-cyclization sequence[2].

Comparative Summary of Synthetic Routes

Synthetic Strategy Key Intermediate Common Reagents for Pyrimidine Ring Formation Advantages Disadvantages
Route A: Thiophene First 2-AminothiopheneFormamide, Urea, Isothiocyanates, Acyl Chlorides, DMF-DMAHigh versatility, wide range of commercially available starting materials, well-established procedures.May require multiple steps to achieve desired substitution patterns.
Route B: Pyrimidine First Substituted PyrimidineElemental Sulfur, Ethyl ThioglycolateAccess to unique substitution patterns, potentially shorter routes to specific targets.Less general, starting pyrimidines may not be readily available.

Conclusion: A Versatile Scaffold with Diverse Synthetic Access

The thieno[2,3-d]pyrimidine core remains a highly attractive scaffold in modern drug discovery. The synthetic routes outlined in this guide, particularly the well-established pathway commencing with the Gewald reaction, provide a robust and flexible platform for the generation of diverse libraries of thieno[2,3-d]pyrimidine derivatives. The choice of synthetic strategy is ultimately dictated by the desired substitution pattern on the final molecule and the availability of starting materials. The advent of microwave-assisted synthesis has further enhanced the efficiency of many of these transformations, enabling rapid access to these valuable heterocyclic compounds. As our understanding of the biological roles of thieno[2,3-d]pyrimidine-based compounds continues to expand, the development of novel and efficient synthetic methodologies will undoubtedly remain a key focus for the medicinal and organic chemistry communities.

References

The Thienopyrimidine Scaffold: A Versatile Kinase Inhibitor Platform Centered on 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile inhibitor of various protein kinases implicated in oncology. This technical guide centers on 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine , a key intermediate and a foundational structure for the development of potent and selective kinase inhibitors. While this specific compound often serves as a precursor to more complex and active molecules, its structural attributes provide a critical framework for targeting key signaling pathways in cancer. This document will explore the primary therapeutic targets stemming from this scaffold, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-Kinase (PI3K). We will delve into the mechanistic rationale for targeting these kinases, provide detailed, field-proven experimental protocols for target validation, and present the broader clinical context for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Thienopyrimidine Core

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows thienopyrimidine derivatives to competitively bind to the ATP-binding sites of a wide array of protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

The subject of this guide, This compound , possesses several key features that make it an excellent starting point for drug discovery:

  • The Thienopyrimidine Scaffold: Provides the fundamental heterocyclic structure that fits into the ATP-binding pocket of various kinases.

  • The 5-(4-chlorophenyl) Group: This bulky aromatic substituent can be oriented to occupy a hydrophobic pocket within the kinase domain, contributing to binding affinity and selectivity.

  • The 4-Chloro Substituent: This is the most chemically reactive site on the molecule. The chlorine atom is a good leaving group, making this position ideal for nucleophilic substitution reactions. This allows for the systematic introduction of a wide variety of side chains to optimize potency, selectivity, and pharmacokinetic properties.[2]

This guide will focus on two of the most promising therapeutic avenues for derivatives of this core structure: the inhibition of angiogenesis through VEGFR-2 and the modulation of cell growth and survival via the PI3K/AKT/mTOR pathway.

Primary Therapeutic Target I: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Mechanistic Rationale and Clinical Significance

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[3] Tumors require a dedicated blood supply to obtain nutrients and oxygen and to metastasize to distant sites. Vascular Endothelial Growth Factor A (VEGF-A) and its primary receptor, VEGFR-2, are the principal drivers of this process.[3] The binding of VEGF-A to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival.[4]

Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment. Several FDA-approved drugs, such as sorafenib and sunitinib, function, at least in part, by targeting VEGFR-2.[5] Derivatives of the thienopyrimidine scaffold have shown potent inhibitory activity against VEGFR-2, making this a key area of investigation.[1][6]

Downstream Signaling of VEGFR-2 Inhibition

Inhibition of VEGFR-2 by a thienopyrimidine derivative would be expected to block the phosphorylation of the receptor and subsequently attenuate its downstream signaling pathways. The key pathways affected include:

  • The PLCγ-PKC-MAPK/ERK Pathway: This pathway is crucial for endothelial cell proliferation.[4]

  • The PI3K-AKT Pathway: This pathway is a major regulator of endothelial cell survival and permeability.[4]

The diagram below illustrates the central role of VEGFR-2 in angiogenesis and the point of intervention for inhibitors derived from the 4-chloro-5-(4-chlorophenyl)thienopyrimidine scaffold.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGFA VEGF-A VEGFA->VEGFR2 Binds Inhibitor Thienopyrimidine Derivative Inhibitor->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF Proliferation Gene Expression (Proliferation, Migration, Survival) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation caption VEGFR-2 Signaling Pathway and Inhibition PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor Thienopyrimidine Derivative Inhibitor->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 CellCycle Cell Cycle Progression AKT->CellCycle Survival Cell Survival AKT->Survival Growth Cell Growth mTORC1->Growth caption PI3K/AKT/mTOR Signaling Pathway and Inhibition

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Modern Drug Discovery

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural similarity allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Thieno[2,3-d]pyrimidine derivatives have demonstrated significant potential as anticancer[3][4], anti-inflammatory, antimicrobial, and central nervous system protective agents.[2] Their efficacy is often linked to the inhibition of various kinases, such as VEGFR-2, making them a focal point in the development of targeted therapies.[3]

The synthetic versatility of the thieno[2,3-d]pyrimidine system allows for extensive structure-activity relationship (SAR) studies. A key intermediate in the elaboration of this scaffold is the 4-chloro derivative. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a robust and versatile handle for introducing a diverse range of functional groups and building molecular complexity. This document provides a detailed guide to understanding and performing nucleophilic substitution reactions on 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine, a substrate of significant interest in contemporary drug development programs.

Mechanistic Insights: The Driving Forces of Reactivity

The nucleophilic aromatic substitution (SNAr) on the this compound core is facilitated by the electron-deficient nature of the pyrimidine ring. This electron deficiency is a consequence of the cumulative electron-withdrawing effects of the two nitrogen atoms within the pyrimidine ring. The reaction proceeds via a two-step addition-elimination mechanism.[5][6][7]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon, which bears the chlorine leaving group. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is crucial for the reaction to proceed and is enhanced by the electron-withdrawing nature of the fused thieno-pyrimidine ring system.

  • Elimination of the Leaving Group and Aromatization: In the subsequent step, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

The overall reaction is significantly influenced by several factors:

  • The Nucleophile: The strength of the nucleophile plays a key role. Stronger nucleophiles, such as primary and secondary amines, alkoxides, and thiolates, generally react more readily.

  • The Solvent: The choice of solvent can have a profound impact on the reaction rate. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[2][8]

  • The Base: When using nucleophiles like amines or alcohols, a base is often required to either deprotonate the nucleophile, increasing its nucleophilicity, or to scavenge the HCl generated during the reaction. Common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃).

Visualizing the Reaction Pathway

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-H) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer + Nu-H Base Base Product 4-Substituted Product Meisenheimer->Product - Cl- Byproduct Base-HCl + Cl-

Figure 1: Generalized mechanism for the nucleophilic aromatic substitution on the thieno[2,3-d]pyrimidine core.

Experimental Protocol: Synthesis of 4-(Anilino)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

This protocol provides a representative procedure for the nucleophilic substitution of this compound with aniline.

Materials and Reagents:

  • This compound

  • Aniline

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add aniline (1.2 eq) followed by triethylamine (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexane as the eluent).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-(anilino)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine.

  • Characterization: Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve this compound in anhydrous DMF B 2. Add Aniline and Triethylamine A->B C 3. Heat at 80-100 °C and monitor by TLC B->C D 4. Cool and pour into water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with NaHCO₃ and Brine E->F G 7. Dry, filter, and concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize the final product H->I

Figure 2: Step-by-step workflow for the synthesis of a 4-amino-substituted thieno[2,3-d]pyrimidine.

Scope of Nucleophilic Substitution

The reaction is amenable to a wide range of nucleophiles, allowing for the synthesis of a diverse library of thieno[2,3-d]pyrimidine derivatives. The following table summarizes representative examples of nucleophilic substitution reactions on the 4-chloro-thieno[2,3-d]pyrimidine scaffold.

NucleophileReagents and ConditionsProduct TypeYield (%)Reference
Various aminesBase (e.g., TEA, DIPEA), Solvent (e.g., EtOH, DMF), Reflux4-Amino derivativesGood to Excellent[9]
(3-aminophenyl)methanolIsopropanol, Reflux4-Anilino derivativeNot specifiedN/A
MorpholineDMF, K₂CO₃, 80 °C4-Morpholino derivativeGood[8]
AlcoholsNaH, THF, 0 °C to rt4-Alkoxy derivativesModerate to GoodN/A
ThiolsNaH, THF, 0 °C to rt4-Thioether derivativesGoodN/A

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no conversion - Insufficient reaction temperature or time- Deactivated nucleophile- Ineffective base- Increase the reaction temperature and/or prolong the reaction time.- Use a stronger base to deprotonate the nucleophile if applicable.- Ensure the use of an appropriate and sufficient amount of base.
Formation of multiple products - Side reactions of functional groups on the nucleophile- Competitive substitution at other positions (unlikely for this scaffold)- Protect sensitive functional groups on the nucleophile prior to the reaction.- Optimize reaction conditions (e.g., lower temperature) to improve selectivity.
Difficulty in purification - Similar polarity of starting material and product- Formation of by-products with similar properties- Optimize the mobile phase for column chromatography to achieve better separation.- Consider alternative purification techniques such as recrystallization or preparative HPLC.

Conclusion

The nucleophilic aromatic substitution on this compound is a cornerstone reaction for the synthesis of novel derivatives with significant therapeutic potential. A thorough understanding of the reaction mechanism and the influence of various experimental parameters is key to achieving high yields and purity. The protocols and guidelines presented in this document are intended to provide researchers with a solid foundation for the successful synthesis and exploration of this important class of compounds.

References

Application Notes & Protocols: Characterizing the Cellular Effects of 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a core component of numerous compounds with significant biological activity.[1][2] Derivatives of this class are particularly prominent in oncology research, where they have been investigated as potent inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways frequently dysregulated in cancer.[3][4][5] The subject of this guide, 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine, belongs to this promising class of molecules. Its structural features suggest potential as a modulator of cellular processes such as proliferation, cell cycle progression, and apoptosis.[3][6][7]

These application notes provide a comprehensive framework for researchers to systematically investigate the cellular effects of this compound. The protocols herein are designed not merely as procedural steps but as a logical, self-validating workflow. We begin with foundational cytotoxicity assays to determine the compound's potency and effective concentration range, followed by detailed mechanistic assays to elucidate its impact on apoptosis, cell cycle, and specific intracellular signaling events.

Section 1: Compound Handling and Stock Solution Preparation

Expert Insight: The accuracy and reproducibility of any cellular assay begin with the proper handling and solubilization of the test compound. Aggregation or precipitation can lead to significant errors in determining potency. This compound is a hydrophobic molecule; therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

Protocol 1.1: Preparation of a 10 mM Stock Solution

  • Compound Information:

    • Molecular Formula: C₁₂H₆Cl₂N₂S[8]

    • Molecular Weight: 297.16 g/mol (Note: Always verify the molecular weight from the certificate of analysis for your specific lot).

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.97 mg of this compound.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of cell culture-grade DMSO.

  • Solubilization: Vortex thoroughly for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Trustworthiness Check: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity or affect cell physiology. Always include a "vehicle control" (cells treated with the same final concentration of DMSO) in all experiments.

Section 2: Experimental Workflow Overview

The following diagram outlines the logical progression of experiments to characterize the compound's cellular activity, moving from broad phenotypic effects to specific mechanistic insights.

G start Prepare 10 mM Stock of Compound in DMSO viability Protocol 2.1: Cell Viability Assay (MTT / XTT) start->viability Dilute for working concentrations ic50 Determine IC50 Value viability->ic50 Generate dose-response curve mechanistic Mechanistic Assays (Use concentrations around IC50) ic50->mechanistic apoptosis Protocol 3.1: Apoptosis Assay (Caspase-Glo® 3/7 or Annexin V) mechanistic->apoptosis cell_cycle Protocol 3.2: Cell Cycle Analysis (Propidium Iodide Staining) mechanistic->cell_cycle western Protocol 3.3: Western Blot Analysis (Phospho-Protein Detection) mechanistic->western data_analysis Data Synthesis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis

Caption: Experimental workflow for compound characterization.

Section 2: Determining Cytotoxicity and Proliferative Effects

Core Concept: The initial step is to determine the concentration range over which the compound affects cell viability. Tetrazolium reduction assays like MTT or XTT are reliable, colorimetric methods that measure the metabolic activity of living cells, which is proportional to the number of viable cells.[9][10][11][12]

Protocol 2.1: Cell Viability Assay using XTT

Expert Insight: The XTT assay is often preferred over the MTT assay because it produces a water-soluble formazan product, eliminating the need for a solubilization step and thereby reducing procedural errors.[9][10] This makes it more suitable for high-throughput screening.

Materials:

  • Selected cancer cell line (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • XTT Cell Viability Assay Kit (containing XTT reagent and electron-coupling reagent)

  • Multi-channel pipette

  • Microplate reader (absorbance at 450-500 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the compound in complete medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control). Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).

  • Treatment: Remove the old medium from the plate and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank) and vehicle control (DMSO only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • XTT Reagent Addition: Prepare the activated XTT solution according to the manufacturer's instructions (typically by mixing the XTT reagent with the electron-coupling reagent).[9] Add 50 µL of the activated XTT solution to each well.[9]

  • Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, 5% CO₂.[9] Monitor the color change.

  • Data Acquisition: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader.[9]

Data Analysis & Presentation:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Compound Conc. (µM)% Viability (Mean ± SD)
1005.2 ± 1.1
5015.8 ± 2.5
2535.1 ± 4.2
12.551.3 ± 3.8
6.2578.9 ± 5.5
3.1395.4 ± 4.9
IC₅₀ (µM) ~12.5

Section 3: Mechanistic Cellular Assays

Once the IC₅₀ value is established, subsequent assays should be performed using concentrations at, above, and below this value (e.g., 0.5x, 1x, and 2x IC₅₀) to understand the compound's mode of action.

Protocol 3.1: Apoptosis Induction Assay (Caspase-Glo® 3/7)

Core Concept: A hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[13] The Caspase-Glo® 3/7 assay uses a luminogenic caspase-3/7 substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[13]

Materials:

  • White-walled 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in Protocol 2.1, using the determined IC₅₀ concentrations. Include a positive control (e.g., Staurosporine) and a vehicle control.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare it according to the manufacturer's protocol.

  • Assay: After the desired treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Calculate the fold change in caspase activity relative to the vehicle control. A significant increase indicates the induction of apoptosis.

Protocol 3.2: Cell Cycle Analysis (Propidium Iodide Staining)

Core Concept: Many anti-cancer agents exert their effects by disrupting the cell cycle. Flow cytometry with propidium iodide (PI) staining allows for the quantification of DNA content within cells, thereby determining the percentage of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).[14][15] An accumulation of cells in a specific phase suggests cell cycle arrest.

Materials:

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at IC₅₀ concentrations for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells (to include apoptotic cells). Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant, resuspend the cell pellet in 500 µL of cold PBS, and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight or for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. A DNA content frequency histogram will be generated.

Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the histogram data and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in one phase compared to the vehicle control indicates cell cycle arrest.

Treatment% G0/G1% S% G2/M% Sub-G1 (Apoptosis)
Vehicle Control65.2%20.5%14.3%1.1%
Compound (1x IC₅₀)25.8%15.1%59.1%8.5%
Protocol 3.3: Target Engagement via Western Blot for Phospho-Proteins

Core Concept: Since thieno[2,3-d]pyrimidines are often kinase inhibitors, a key experiment is to determine if the compound inhibits the phosphorylation of a downstream substrate of a suspected target kinase (e.g., p-Akt, p-ERK).[4][16] A decrease in the phosphorylated form of the protein, without a change in the total protein level, provides strong evidence of target engagement.[17]

Expert Insight: This protocol requires special care to preserve the labile phosphate groups. The use of phosphatase inhibitors is absolutely essential.[18][19] Furthermore, use Bovine Serum Albumin (BSA) for blocking, as milk contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[19]

G compound Thieno[2,3-d]pyrimidine Compound kinase Target Kinase (e.g., PI3K, EGFR) compound->kinase Inhibits adp ADP p_substrate Phosphorylated Substrate (Active) kinase->p_substrate Phosphorylates atp ATP substrate Substrate Protein signal Downstream Signaling (Proliferation, Survival) p_substrate->signal

Caption: Hypothetical signaling pathway inhibited by the compound.

Materials:

  • Cell lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails.[19]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Blocking buffer: 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[19]

  • Primary antibodies (e.g., anti-phospho-Akt Ser473, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat cells in 6-well plates with the compound. After treatment, wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer containing inhibitors.[19]

  • Protein Quantification: Scrape the lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[18][19]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[19]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[18][19]

  • Primary Antibody Incubation: Incubate the membrane with the primary phospho-specific antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[19]

  • Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing (Optional): To confirm equal loading, the membrane can be stripped and reprobed with an antibody against the total form of the protein (e.g., anti-total-Akt) and/or a loading control (e.g., β-actin or GAPDH).[17]

Data Analysis:

  • Quantify the band intensity using densitometry software (e.g., ImageJ).

  • Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition. A dose-dependent decrease in this ratio indicates specific inhibition of the signaling pathway.

References

Large-scale synthesis of 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine intermediate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine Intermediate

Authored by: A Senior Application Scientist

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core for numerous kinase inhibitors and other therapeutic agents.[1][2] This document provides a detailed, robust, and scalable protocol for the synthesis of this compound, a key intermediate for the development of novel pharmaceuticals. The synthesis is presented as a three-step sequence commencing with a multicomponent Gewald reaction, followed by pyrimidine ring formation and subsequent chlorination. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into process optimization, safety, and scale-up considerations to ensure a reproducible and efficient synthesis.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine framework is a bioisostere of purine, the fundamental building block of nucleic acids.[1][3] This structural similarity allows derivatives to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[2] The introduction of a chlorine atom at the 4-position creates a highly versatile electrophilic center, prime for nucleophilic substitution. This allows for the rapid diversification of the scaffold, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.[4] The 5-aryl substitution, in this case with a 4-chlorophenyl group, is a common feature in many potent kinase inhibitors, contributing to target affinity and selectivity.[5]

The synthetic route detailed herein is designed for efficiency and scalability, moving from readily available starting materials to the final, high-value intermediate.

Overall Synthetic Strategy

The synthesis is achieved through a three-step process, which is a well-established and reliable method for constructing this class of heterocycles.[6][7]

  • Step I: Gewald Reaction: Formation of the core 2-amino-5-(4-chlorophenyl)thiophene-3-carbonitrile ring system.

  • Step II: Cyclization: Construction of the pyrimidine ring to yield 5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one.

  • Step III: Aromatic Chlorination: Conversion of the pyrimidinone to the target 4-chloro intermediate.

The logical flow of this synthesis is depicted in the workflow diagram below.

G start_mats Starting Materials (4-chlorophenyl)acetonitrile Malononitrile Sulfur step1_node Step 1: Gewald Reaction (2-Amino-4-(4-chlorophenyl)-5-cyanothiophene) start_mats->step1_node  Base (e.g., Morpholine)  Ethanol, Reflux step2_node Step 2: Cyclization (5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one) step1_node->step2_node  Formamide  High Temperature step3_node Step 3: Chlorination (Final Product) step2_node->step3_node  POCl₃ or SOCl₂  Reflux final_product This compound step3_node->final_product

Caption: High-level workflow for the three-step synthesis.

Detailed Experimental Protocols

Step I: Synthesis of 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile (Gewald Reaction)

Principle: The Gewald reaction is a multicomponent condensation reaction between a ketone or aldehyde, an α-cyanoester (or related active methylene compound), and elemental sulfur, catalyzed by a base.[8] The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the highly substituted 2-aminothiophene ring.[8] This one-pot approach is highly efficient for building the thiophene core.[9]

Reagents and Materials:

Reagent Molar Mass ( g/mol ) Molar Eq. Quantity (1 mol scale) Density (g/mL) Notes
(4-chlorophenyl)acetonitrile 151.59 1.0 151.6 g ~1.19 Starting material
Malononitrile 66.06 1.1 72.7 g 1.19 Active methylene source
Elemental Sulfur 32.06 1.2 38.5 g 2.07 Fine powder recommended
Morpholine 87.12 0.5 43.6 g (43.5 mL) 1.00 Base catalyst

| Ethanol (200 proof) | 46.07 | - | 1.0 L | 0.789 | Reaction solvent |

Protocol:

  • Reaction Setup: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add ethanol (1.0 L).

  • Reagent Addition: Add (4-chlorophenyl)acetonitrile (151.6 g), malononitrile (72.7 g), and elemental sulfur (38.5 g) to the flask. Stir the mixture to form a suspension.

  • Catalyst Addition: Slowly add morpholine (43.5 mL) to the suspension. A mild exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to promote precipitation.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold ethanol (2 x 150 mL) to remove unreacted starting materials and impurities.

    • Dry the resulting solid under vacuum at 50°C to a constant weight.

  • Characterization: The product should be an off-white to pale yellow solid. Expected yield: 75-85%. The structure should be confirmed by ¹H NMR and Mass Spectrometry.

Step II: Synthesis of 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Principle: This step involves the cyclization of the 2-aminothiophene intermediate with a one-carbon electrophile, in this case, formamide. At high temperatures, formamide serves as the source for the N=CH-OH synthon, which reacts with the amino and nitrile functionalities to construct the pyrimidine ring.

Reagents and Materials:

Reagent Molar Mass ( g/mol ) Molar Eq. Quantity (0.8 mol scale) Density (g/mL) Notes
2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile 234.70 1.0 187.8 g - Product from Step I

| Formamide | 45.04 | - | 800 mL | 1.13 | Reagent and solvent |

Protocol:

  • Reaction Setup: To a 2 L flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add the 2-aminothiophene intermediate (187.8 g) and formamide (800 mL).

  • Reaction: Heat the mixture to 160-170°C and maintain for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to below 100°C, then slowly pour it into 2 L of cold water with vigorous stirring.

    • A precipitate will form. Continue stirring for 30-60 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the solid with copious amounts of water (3 x 500 mL) to remove residual formamide, followed by a wash with cold ethanol (150 mL).

    • Dry the product under vacuum at 80°C.

  • Characterization: The product is typically a light brown or tan solid. Expected yield: 80-90%.

Step III: Synthesis of this compound

Principle: This is a standard chlorination/dehydration reaction to convert the pyrimidinone (or its 4-hydroxy tautomer) into the target 4-chloro derivative. Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for this transformation.[4][7] A catalytic amount of a tertiary amine or DMF can be used to accelerate the reaction.

Reagents and Materials:

Reagent Molar Mass ( g/mol ) Molar Eq. Quantity (0.7 mol scale) Density (g/mL) Notes
5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 262.71 1.0 183.9 g - Product from Step II
Phosphorus Oxychloride (POCl₃) 153.33 5.0 535 g (324 mL) 1.65 Corrosive & Lachrymator
N,N-Dimethylformamide (DMF) 73.09 cat. 5 mL 0.944 Catalyst

| Toluene | 92.14 | - | 500 mL | 0.867 | Co-solvent for azeotropic removal |

Protocol:

  • Reaction Setup: (Perform in a well-ventilated fume hood) . To a 2 L flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and an addition funnel, add the pyrimidinone from Step II (183.9 g) and phosphorus oxychloride (324 mL).

  • Catalyst Addition: Slowly add DMF (5 mL) to the mixture. Gas evolution (HCl) may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approx. 105-110°C) and maintain for 3-5 hours. The reaction should become a clearer, dark solution. Monitor by TLC (disappearance of the starting material).

  • Work-up and Isolation:

    • After completion, cool the reaction to room temperature.

    • CAUTION: Highly exothermic and vigorous gas evolution. Very slowly and carefully quench the reaction by pouring it onto 2-3 kg of crushed ice with efficient stirring. Maintain the temperature of the quench mixture below 20°C.

    • The product will precipitate. Stir the resulting slurry for 1 hour.

    • Collect the solid by vacuum filtration. Wash the filter cake with cold water until the filtrate is neutral (pH ~7).

    • For final purification, the crude solid can be recrystallized from a suitable solvent like isopropanol or acetonitrile.

    • Dry the final product under vacuum at 50-60°C.

  • Characterization: The final product, this compound, should be a crystalline solid. Expected yield: 85-95%. Confirm identity and purity via ¹H NMR, ¹³C NMR, MS, and melting point analysis.

Scale-Up and Safety Considerations

  • Thermal Control: All three steps, particularly the POCl₃ quench in Step III, can be highly exothermic. For large-scale synthesis, a jacketed reactor with efficient cooling is mandatory to maintain temperature control and prevent runaway reactions.

  • Reagent Addition: On a larger scale, the dropwise addition of catalysts (Morpholine) and quenching of reactive reagents (POCl₃) is critical. Addition rates must be carefully controlled.

  • Handling of Reagents: Phosphorus oxychloride is highly corrosive, moisture-sensitive, and a lachrymator. It reacts violently with water. Appropriate personal protective equipment (gloves, goggles, lab coat, face shield) and engineering controls (fume hood) are essential.

  • Waste Management: The aqueous filtrate from the POCl₃ quench will be highly acidic and must be neutralized with a base (e.g., NaOH or Ca(OH)₂) before disposal. Organic solvent waste should be collected and disposed of according to institutional guidelines.

  • Purification: While laboratory-scale purification might involve chromatography, large-scale synthesis should prioritize crystallization to be more economical and efficient. Selecting an appropriate recrystallization solvent is a key part of process development.

Conclusion

This application note details a comprehensive and scalable three-step synthesis for producing this compound. By leveraging a robust Gewald reaction followed by a high-temperature cyclization and standard chlorination, this key pharmaceutical intermediate can be prepared in high yield and purity. The provided insights into process controls and safety are critical for successfully transitioning this synthesis from the laboratory to a larger scale.

References

Application Note: A Robust HPLC Purification Method for 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, optimized, and validated protocol for the purification of the heterocyclic compound 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine. This thienopyrimidine derivative is a valuable building block in medicinal chemistry and drug discovery programs.[1][2] Achieving high purity of such intermediates is critical for the success of subsequent synthetic steps and for accurate biological evaluation. This guide provides a comprehensive workflow, from initial analytical method development on a reversed-phase C18 column to scaling up for preparative purification. We delve into the scientific rationale behind key decisions in method development, including mobile phase selection, gradient optimization, and sample preparation, to ensure reproducibility and high recovery of the target compound.

Introduction and Scientific Background

This compound (MW: 281.16 g/mol , Formula: C₁₂H₆Cl₂N₂S) is a member of the thienopyrimidine class of compounds. Fused pyrimidine systems are of significant interest in medicinal chemistry due to their wide range of biological activities.[3][4] The synthesis of such molecules often results in a crude product containing starting materials, by-products, and other impurities.[2] Effective purification is therefore a non-negotiable step.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of small molecules.[5] For non-polar, aromatic compounds like the target molecule, reversed-phase HPLC is the method of choice.[3] This protocol is designed for researchers in synthetic chemistry and drug development who require a reliable method to obtain this intermediate in high purity (>98%).

Physicochemical Properties & Rationale for Method Selection
  • Structure: The molecule contains a thienopyrimidine core substituted with two chlorine atoms and a phenyl group, rendering it significantly hydrophobic.

  • Solubility: It is a solid at room temperature and is sparingly soluble in polar solvents but shows good solubility in moderately polar organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethyl Sulfoxide (DMSO).[6]

  • Chromatographic Approach: The compound's hydrophobicity makes it an ideal candidate for reversed-phase chromatography. A C18 (octadecylsilane) stationary phase will provide strong hydrophobic interactions, allowing for effective separation from more polar impurities. An acidic modifier is incorporated into the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any free silanol groups on the silica backbone of the stationary phase.

Experimental Workflow Overview

The purification process follows a logical progression from small-scale analytical development to large-scale preparative isolation. This ensures an efficient use of material and time while maximizing purity and yield.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_purify Phase 3: Purification & Analysis Crude Crude Solid 4-Chloro-5-(4-chlorophenyl) thieno[2,3-d]pyrimidine Dissolve Dissolution in DMSO/ACN (Min. Volume) Crude->Dissolve Filter Syringe Filtration (0.45 µm PTFE) Dissolve->Filter Analytical Analytical HPLC (Fast Gradient Scouting) Filter->Analytical Optimize Optimize Gradient (Isocratic or Shallow Gradient) Analytical->Optimize Prep Preparative HPLC (Scale-Up Method) Optimize->Prep Collect Fraction Collection (UV-Triggered) Prep->Collect Analyze Purity Analysis of Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions (>98% Purity) Analyze->Pool Evap Solvent Evaporation (Rotary Evaporator) Pool->Evap Final Pure Compound (>98%) Evap->Final

Caption: HPLC Purification Workflow from Crude to Pure Compound.

Materials and Methods

Equipment
  • Analytical HPLC system with UV-Vis or Diode Array Detector (DAD)

  • Preparative HPLC system with fraction collector

  • Reversed-phase C18 columns (analytical and preparative)

  • Rotary evaporator

  • Vortex mixer and Sonicator

  • Syringe filters (0.45 µm PTFE)

Reagents
  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic Acid (FA), 99%+ purity

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Crude this compound

Detailed Protocols

Protocol 1: Sample Preparation

Causality: The goal is to fully dissolve the crude sample in a minimal amount of a strong solvent that is miscible with the mobile phase. DMSO is an excellent choice for initial dissolution, followed by dilution with ACN to reduce viscosity and improve compatibility with the reversed-phase environment. Filtration is a critical step to remove particulate matter that could damage the HPLC column and system.

  • Weigh approximately 1-2 mg of the crude compound for analytical method development.

  • Add a minimal volume of DMSO (e.g., 100 µL) to the solid.

  • Vortex and sonicate the mixture until the solid is completely dissolved.

  • Dilute the solution with ACN to a final concentration of approximately 1 mg/mL. The final solution should be clear.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • For preparative scale, create a more concentrated solution (e.g., 20-50 mg/mL) following the same steps, minimizing the use of DMSO.

Protocol 2: Analytical Method Development

Causality: A fast "scouting" gradient is used to quickly determine the approximate retention time and overall purity profile of the crude sample. This data is essential for designing an efficient preparative method. A C18 column is selected for its strong retention of hydrophobic molecules. The mobile phase consists of water and acetonitrile, the standard for reversed-phase, with formic acid added to ensure good peak shape. Detection is set at 254 nm, a common wavelength for aromatic compounds, but a DAD scan is recommended to find the absorbance maximum (λ-max) for optimal sensitivity.

ParameterAnalytical ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for high-resolution separation of hydrophobic molecules.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; FA improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase; ACN provides good elution strength and low viscosity.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Detector UV at 254 nm (or λ-max)Aromatic nature of the compound ensures strong UV absorbance.
Injection Vol. 5-10 µLSmall volume to avoid column overloading.
Gradient 5% to 95% B over 15 minWide scouting gradient to elute all components.

Procedure:

  • Equilibrate the analytical column with the starting conditions (5% B) for at least 10 minutes.

  • Inject the prepared analytical sample.

  • Run the scouting gradient and record the chromatogram.

  • Identify the retention time (RT) of the main peak corresponding to the target compound.

  • Based on the RT, develop a focused, shallower gradient or an isocratic method for the preparative run to maximize resolution around the target peak.

Protocol 3: Preparative Scale-Up and Purification

Causality: The analytical method is scaled to a larger column to handle a higher mass load. The flow rate is increased proportionally to the column's cross-sectional area to maintain similar linear velocity. The gradient is adjusted to provide the best separation between the target compound and its closest impurities, as identified in the analytical run.

ParameterPreparative ConditionRationale
Column C18, 21.2 x 250 mm, 10 µmLarger diameter for higher loading capacity.
Mobile Phase A Water + 0.1% Formic AcidConsistent with analytical method.
Mobile Phase B Acetonitrile + 0.1% Formic AcidConsistent with analytical method.
Flow Rate 20 mL/minScaled-up flow rate for a 21.2 mm ID column.
Detector UV at 254 nm (or λ-max)For monitoring elution and triggering fraction collection.
Injection Vol. 1-5 mL (depending on concentration)Larger volume to load sufficient mass for purification.
Gradient Example: 40% to 60% B over 30 minA focused gradient centered around the elution percentage of the target.

Procedure:

  • Equilibrate the preparative column with the starting mobile phase composition.

  • Perform a blank run (injecting only the dissolution solvent) to ensure a clean baseline.

  • Inject the concentrated crude sample onto the column.

  • Run the optimized preparative gradient.

  • Collect fractions corresponding to the target peak, using UV signal thresholding on the fraction collector.

  • Analyze a small aliquot from each collected fraction using the analytical HPLC method to confirm purity.

  • Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Remove the mobile phase solvents from the pooled fractions using a rotary evaporator to yield the purified solid compound.

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with silica; column degradation.Ensure 0.1% acid (FA or TFA) is in the mobile phase. If persists, use a new column.
Poor Resolution Inappropriate gradient slope; column overloading.Decrease the gradient slope (e.g., 0.5%/min). Reduce sample load.
Low Recovery Compound precipitation on column; poor solubility.Reduce sample concentration. Increase the percentage of organic solvent in the starting conditions.
Split Peaks Sample solvent effect; column void.Ensure sample is dissolved in a solvent weaker than the mobile phase or in the mobile phase itself. Replace column if a void is suspected.

References

Application of 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine in Modern Medicinal Chemistry

Abstract

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its structural resemblance to endogenous purines and its consequent ability to interact with a wide array of biological targets.[1][2][3] This application note provides an in-depth guide to a key intermediate, This compound , for researchers, scientists, and professionals in drug development. We will explore its significance as a versatile precursor for synthesizing potent kinase inhibitors, detail its mechanism of action, provide validated experimental protocols for its evaluation, and discuss the underlying structure-activity relationships that drive its therapeutic potential.

Introduction: The Privileged Thieno[2,3-d]pyrimidine Scaffold

The fusion of thiophene and pyrimidine rings creates the thieno[2,3-d]pyrimidine system, a bioisostere of adenine, the fundamental purine base in DNA and RNA.[1] This structural mimicry allows molecules based on this scaffold to function as competitive inhibitors for ATP-binding sites in numerous enzymes, particularly protein kinases. Consequently, thieno[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

The subject of this guide, this compound, is a strategically designed synthetic intermediate. Its key features include:

  • A Thieno[2,3-d]pyrimidine Core: The foundational pharmacophore that mimics adenine.

  • A 4-Chlorophenyl Group at Position 5: This substitution often enhances binding affinity and can be modified to tune selectivity and physicochemical properties.

  • A Reactive Chlorine Atom at Position 4: This is the most critical feature for synthetic chemists. The chloro group serves as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic introduction of diverse chemical moieties to build extensive compound libraries for optimizing biological activity.[4][5]

Primary Biological Target: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[3][6] The thieno[2,3-d]pyrimidine scaffold has been successfully exploited to develop potent inhibitors for several key oncogenic kinases.

Mechanism of Action: Derivatives of this compound typically function as Type I ATP-competitive kinase inhibitors . They occupy the ATP-binding pocket in the kinase domain, forming critical hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the enzyme. This binding event physically blocks ATP from accessing its pocket, thereby preventing the phosphorylation of downstream substrate proteins and halting the aberrant signaling cascade.

Prominent kinase targets for this scaffold include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[7]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose overactivity is implicated in the growth of numerous solid tumors.[2][3]

  • Rho-associated Coiled-coil containing Protein Kinases (ROCK): These kinases are involved in cell shape, motility, and migration, and their inhibition is a target for cancer therapy.[8]

cluster_0 Kinase Signaling Pathway cluster_1 Inhibition Mechanism ATP ATP Kinase Active Kinase ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Inactive_Kinase Inactive Kinase Signal Downstream Signaling Phospho_Substrate->Signal Inhibitor 4-Chloro-5-(4-chlorophenyl) thieno[2,3-d]pyrimidine Derivative Inhibitor->Kinase Competitively Binds (Hinge Region) Blocked Signaling Blocked Inactive_Kinase->Blocked

Caption: Kinase inhibition by a thieno[2,3-d]pyrimidine derivative.

Synthetic Workflow and Derivatization

The strategic value of this compound lies in its role as a versatile synthetic intermediate. A general workflow for its use in creating a chemical library is outlined below.

  • Synthesis of the Core: The process typically begins with a Gewald reaction to form a substituted 2-aminothiophene-3-carboxylate.[5] This is followed by cyclization to build the pyrimidin-4-one ring system.

  • Chlorination: The pyrimidinone is then chlorinated, often using reagents like phosphorus oxychloride (POCl₃) or a Vilsmeier reagent, to yield the crucial 4-chloro intermediate.[4][5][9]

  • Diversification via SNAr: The 4-chloro compound is then subjected to nucleophilic aromatic substitution reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols) to generate a diverse library of analogs for biological screening.[4]

cluster_0 Library of Derivatives Start 2-Aminothiophene Precursor Pyrimidinone Thieno[2,3-d] pyrimidin-4-one Start->Pyrimidinone Cyclization Chloro_Intermediate 4-Chloro-5-(4-chlorophenyl) thieno[2,3-d]pyrimidine Pyrimidinone->Chloro_Intermediate Chlorination (e.g., POCl₃) Prod1 4-Amino Derivative Chloro_Intermediate->Prod1 SₙAr Reaction + Nucleophile Prod2 4-Ether Derivative Chloro_Intermediate->Prod2 SₙAr Reaction + Nucleophile Prod3 4-Thioether Derivative Chloro_Intermediate->Prod3 SₙAr Reaction + Nucleophile Nuc1 R-NH₂ Nuc1->Prod1 Nuc2 R-OH Nuc2->Prod2 Nuc3 R-SH Nuc3->Prod3 Dots ...

Caption: General synthetic workflow for derivatization.

Experimental Protocols

The following protocols provide standardized methods for evaluating the biological activity of compounds derived from this compound.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a method to determine the concentration at which a test compound inhibits 50% of the kinase activity (IC₅₀).

Principle: This is a fluorescence-based assay that measures the amount of ADP produced during the kinase reaction. ADP is converted to ATP, which is used in a coupled reaction to generate a fluorescent signal. A decrease in signal indicates inhibition of the kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP solution

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white microplates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to final assay concentrations ranging from 10 µM to 0.1 nM.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 2.5 µL of test compound dilution (or DMSO for controls).

    • 5 µL of a solution containing VEGFR-2 enzyme and the substrate in kinase buffer.

    • Gently mix and incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction.

    • Positive Control: No inhibitor (DMSO only).

    • Negative Control: No enzyme.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to the positive (0% inhibition) and negative (100% inhibition) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Antiproliferative (MTT) Assay

This protocol measures the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2).[7][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well clear flat-bottom plates.

  • Microplate reader (570 nm absorbance).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[10] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO only as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should be visible in viable cells under a microscope.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.[11]

Data Presentation & Structure-Activity Insights

Systematic modification of the this compound core is essential for optimizing potency and selectivity. The data below is a representative example of how structure-activity relationships (SAR) can be tabulated.

Table 1: Representative Biological Data for Thieno[2,3-d]pyrimidine Derivatives

Compound IDR Group (at Position 4)VEGFR-2 IC₅₀ (µM)HCT-116 Cell IC₅₀ (µM)
Intermediate -Cl> 10> 10
Derivative 1 -NH-benzyl0.252.5
Derivative 2 -O-benzyl1.58.9
Derivative 3 -NH-(3-methoxyphenyl)0.091.1
Sorafenib Reference Drug0.23[7]2.9

Data is hypothetical for illustrative purposes but reflects trends observed in the literature.

Key SAR Insights:

  • The 4-chloro intermediate itself is typically inactive, highlighting the need for derivatization.

  • Substitution at Position 4: Amine-linked substituents generally show higher potency than ether-linked ones, likely due to the ability of the amine to act as a hydrogen bond donor in the kinase hinge region.[4]

  • Aromatic Substituents: The nature and position of substituents on the aromatic ring introduced at position 4 can significantly modulate activity. For example, meta-substitutions on a phenyl ring can often enhance potency compared to unsubstituted or para-substituted rings.[3]

  • Phenyl Ring at Position 5: While this guide focuses on the 4-chlorophenyl group, modifications at this position (e.g., changing the halogen or introducing other groups) also have a profound impact on inhibitor potency and selectivity.[10]

Conclusion and Future Outlook

This compound is a high-value scaffold and a critical building block in the field of medicinal chemistry. Its synthetic tractability, coupled with the proven biological relevance of the thieno[2,3-d]pyrimidine core, makes it an ideal starting point for the discovery of novel kinase inhibitors. The protocols and insights provided in this guide offer a robust framework for researchers to design, synthesize, and evaluate new chemical entities based on this privileged structure.

Future research will likely focus on creating derivatives with improved kinase selectivity to minimize off-target effects, enhancing pharmacokinetic properties for better in vivo efficacy, and exploring its potential against emerging drug resistance mechanisms in cancer.

References

Application Note: A Robust In Vitro Kinase Assay Protocol for the Characterization of Thieno[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Kinome with a Privileged Scaffold

Protein kinases represent one of the most significant and extensively studied families of enzymes in drug discovery.[1] These enzymes are critical nodes in cellular signaling pathways, catalyzing the transfer of a phosphate group from ATP to specific protein substrates—a process known as phosphorylation.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them prime therapeutic targets.[4]

The thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry for its remarkable ability to target the ATP-binding site of various kinases.[5][6] Structurally resembling the native purine base adenine, this heterocyclic system provides a versatile framework for developing potent and selective kinase inhibitors.[7] Thieno[2,3-d]pyrimidine derivatives have been successfully developed as inhibitors for a range of critical cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Phosphoinositide 3-kinases (PI3Ks).[8][9][10]

To accurately determine the potency and guide the optimization of these inhibitors, a robust and reproducible in vitro kinase assay is indispensable. This application note provides a detailed, field-proven protocol for characterizing thieno[2,3-d]pyrimidine inhibitors using the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring ADP production.[11][12] This method is highly sensitive, amenable to high-throughput screening (HTS), and applicable to virtually any kinase.[12][13]

Assay Principle: Quantifying Kinase Activity through Luminescence

The fundamental principle of a kinase assay is the measurement of a phosphorylation event.[14] The ADP-Glo™ Kinase Assay achieves this by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in two sequential steps, providing a robust and sensitive "glow-type" luminescent signal that is directly proportional to kinase activity.[15][16]

  • Kinase Reaction & ATP Depletion: The kinase, its specific substrate, ATP, and the thieno[2,3-d]pyrimidine inhibitor are incubated together. The kinase catalyzes the transfer of phosphate from ATP to the substrate, producing ADP. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and, crucially, eliminate any remaining, unconsumed ATP.[11] This step is vital for reducing background signal and ensuring the subsequent signal is derived solely from the ADP generated by the kinase.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which catalyzes the conversion of luciferin to oxyluciferin, generating a stable luminescent signal.[15][17] The intensity of this light signal is directly proportional to the initial amount of ADP produced, and therefore, to the activity of the kinase.[13] When an effective inhibitor is present, kinase activity is reduced, less ADP is produced, and the luminescent signal decreases.

Below is a diagram illustrating the experimental workflow.

Kinase_Assay_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Detection cluster_2 Step 3: Data Acquisition Kinase Kinase Enzyme Reaction Kinase Reaction (Incubate) Kinase->Reaction Substrate Peptide Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->Reaction Inhibition ADP ADP + Phospho-Substrate Reaction->ADP Add_Reagent1 Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) ADP->Add_Reagent1 Incubate1 Incubate 40 min Add_Reagent1->Incubate1 Add_Reagent2 Add Kinase Detection Reagent (Convert ADP to ATP) Incubate1->Add_Reagent2 Incubate2 Incubate 30-60 min Add_Reagent2->Incubate2 Luciferase Luciferase Reaction (ATP + Luciferin -> Light) Incubate2->Luciferase Luminometer Measure Luminescence Luciferase->Luminometer

Caption: Workflow of the luminescence-based ADP-Glo™ kinase assay.

Materials and Methods

Reagents and Equipment
ComponentExample SupplierCatalog NumberKey Considerations
Kinase Enzyme System Promega / MilliporeVariese.g., EGFR[18], Src[19], VEGFR-2. Ensure high purity and known activity.
Kinase Substrate Promega / BPS BioVariese.g., Poly(Glu,Tyr) 4:1 for EGFR/Src.[13][18] Must be specific to the kinase of interest.
Thieno[2,3-d]pyrimidine Inhibitor In-house/CommercialN/ADissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
ADP-Glo™ Kinase Assay Kit PromegaV9101Contains ATP, ADP, ADP-Glo™ Reagent, and Kinase Detection Reagent.
Kinase Reaction Buffer Included with EnzymeVariesTypically contains Tris, MgCl₂, BSA, and DTT.[20]
Assay Plates Corning3574White, opaque, low-volume 384-well plates are recommended to maximize signal and minimize crosstalk.
Plate-Reading Luminometer BMG LABTECH / TecanVariesMust be capable of reading glow luminescence with high sensitivity.[16]
Multichannel Pipettes VariesN/ACalibrated pipettes are essential for accuracy and reproducibility.
Dimethyl Sulfoxide (DMSO) Sigma-AldrichD2650Anhydrous, molecular biology grade.

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format with a final kinase reaction volume of 5 µL. All additions should be performed with calibrated pipettes.

Part 1: Reagent Preparation
  • Thieno[2,3-d]pyrimidine Inhibitor Plate:

    • Prepare a serial dilution of the inhibitor stock solution. Start with a 4X final concentration series in a separate polypropylene plate.

    • Expertise & Experience: The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts. Prepare the serial dilutions in 100% DMSO first, then dilute into the assay buffer.

    • For an 11-point dose-response curve, perform a 1:3 serial dilution starting from a 100 µM stock (in DMSO). Include a DMSO-only well for the vehicle control (100% kinase activity).

  • ATP Solution:

    • Thaw the 10 mM Ultra-Pure ATP stock provided in the kit.

    • Dilute the ATP stock to a 2X working concentration in the kinase reaction buffer.

    • Causality Behind Choice: The optimal ATP concentration is typically at or near the Michaelis constant (Km) of the kinase.[21] Using an ATP concentration far above the Km can reduce the apparent potency of ATP-competitive inhibitors, like many thieno[2,3-d]pyrimidines, leading to artificially high IC50 values.[21] The Km for the specific kinase should be determined experimentally or obtained from literature.

  • Kinase/Substrate Mix:

    • Prepare a 2X working solution of the kinase and its specific substrate in kinase reaction buffer.

    • The optimal enzyme concentration should be determined empirically by performing a kinase titration. The goal is to use the lowest amount of enzyme that gives a robust signal-to-background ratio and results in ~10-30% ATP consumption.[17]

Part 2: Kinase Reaction
  • Assay Plate Setup: The reaction is assembled in a 384-well white opaque plate.[22]

    • Add 1.25 µL of the 4X serially diluted inhibitor or 4% DMSO (vehicle control) to the appropriate wells.

    • Add 1.25 µL of nuclease-free water to all wells.

    • To initiate the reaction, add 2.5 µL of the 2X Kinase/Substrate mix to all wells. The total reaction volume is now 5 µL .

    • Negative Control (0% activity): Set up wells containing 2.5 µL of the 2X substrate mix (without kinase) and 2.5 µL of the 2X ATP solution.

  • Incubation:

    • Mix the plate gently on a plate shaker for 30-60 seconds.

    • Cover the plate to prevent evaporation and incubate at room temperature for 60 minutes.[20] Incubation time may need to be optimized to ensure the reaction remains in the linear range.

Part 3: Luminescence Detection
  • Stop Reaction and Deplete ATP:

    • Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well.[23]

    • Mix on a plate shaker for 30 seconds.

    • Incubate at room temperature for 40 minutes to ensure the kinase reaction is stopped and all residual ATP is depleted.[23]

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well.[13]

    • Mix on a plate shaker for 30 seconds.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[23]

  • Measure Luminescence:

    • Read the plate using a luminometer. An integration time of 0.25–1 second per well is typically sufficient.[23]

Data Analysis and Interpretation

The goal of data analysis is to convert the raw relative light unit (RLU) values from the luminometer into a quantitative measure of inhibitor potency, the IC50 value.[24]

Data Analysis Workflow

Data_Analysis_Flow cluster_0 Normalization RawData Raw Luminescence Data (RLU) PositiveControl Positive Control (100% Activity) RLU from DMSO wells RawData->PositiveControl NegativeControl Negative Control (0% Activity) RLU from No-Enzyme wells RawData->NegativeControl Normalization_Step Calculate % Inhibition for each Inhibitor Concentration PositiveControl->Normalization_Step NegativeControl->Normalization_Step Formula Formula: 100 * (1 - (RLU_Inhibitor - RLU_Negative) / (RLU_Positive - RLU_Negative)) Normalization_Step->Formula Plotting Plot % Inhibition vs. log[Inhibitor] Normalization_Step->Plotting Regression Non-linear Regression (Sigmoidal Dose-Response) Plotting->Regression Result Determine IC50 Value Regression->Result

Caption: Logical workflow for calculating IC50 values from raw luminescence data.
  • Data Normalization:

    • Average the RLU values for the positive control (DMSO, 100% activity) and negative control (no enzyme, 0% activity) wells.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLUSample - RLUNegative) / (RLUPositive - RLUNegative))

  • IC50 Curve Fitting:

    • Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Use a non-linear regression algorithm, available in software like GraphPad Prism, to fit the data to a sigmoidal dose-response (variable slope) curve.[25]

    • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[25]

Example Data Presentation

Table 1: Raw Data and Inhibition Calculation for a Hypothetical Thieno[2,3-d]pyrimidine Inhibitor (Compound X) against EGFR

[Compound X] (nM)log[Compound X]Avg. RLU% Inhibition
100004.0015,25098.6%
33333.5218,98095.1%
11113.0535,67080.0%
3702.57105,40017.0%
1232.09120,8003.5%
411.61124,5000.6%
13.71.14125,800-0.4%
4.60.66126,100-0.7%
1.50.18125,500-0.2%
0 (DMSO)N/A125,2000.0%
No EnzymeN/A13,500100.0%

Table 2: Summary of Inhibitory Potency

CompoundTarget KinaseCalculated IC50 (nM)
Compound XEGFR450.5
Positive Control (Gefitinib)EGFR25.2

Protocol Validation and Troubleshooting

A self-validating protocol is essential for generating trustworthy and reproducible data.

  • Positive Control Inhibitor: Always include a known inhibitor for the target kinase in parallel with the test compounds.[21] The calculated IC50 for this control should fall within the expected range, confirming that the assay components and setup are performing correctly.

  • Z'-Factor: For high-throughput applications, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 indicates an excellent assay suitable for screening.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicates Pipetting errors; Incomplete mixing of reagents.Use calibrated pipettes; Ensure thorough mixing after each reagent addition.[21]
Inhibitor shows low or no activity 1. ATP concentration is too high. 2. Inhibitor is insoluble in assay buffer. 3. Inhibitor has degraded.1. Perform the assay with ATP at its Km value for the kinase.[21] 2. Check for compound precipitation; consider adding a small amount of a non-interfering detergent like Brij-35. 3. Verify compound integrity via LC-MS or NMR.
Low signal or low signal-to-background ratio 1. Kinase is inactive or used at too low a concentration. 2. Substrate is incorrect or degraded. 3. Luminescence reader settings are not optimal.1. Titrate the kinase to find the optimal concentration; use a fresh aliquot of enzyme. 2. Confirm the substrate is correct for the target kinase and has been stored properly. 3. Increase the signal integration time on the luminometer.

References

Application Note & Protocols: A Comprehensive Guide to Evaluating the Cytotoxicity of Thieno[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets.[1] Its structural similarity to purine has made it a fertile ground for the development of novel therapeutics, particularly kinase inhibitors for oncology.[2][3][4] Compounds incorporating this moiety have shown potent activity against various cancer cell lines by inhibiting critical signaling enzymes like VEGFR-2, EGFR, and Topoisomerase II.[3][5][6]

A crucial step in the preclinical development of these potential anticancer agents is the rigorous evaluation of their cytotoxic effects.[7][8] Cytotoxicity profiling helps to determine a compound's therapeutic window, elucidate its mechanism of action, and identify potential liabilities. This guide provides a comprehensive, multi-assay strategy for researchers, scientists, and drug development professionals to thoroughly characterize the cytotoxic potential of novel thieno[2,3-d]pyrimidine derivatives. We will progress from initial viability screening to detailed mechanistic studies, including the confirmation of intracellular target engagement.

Part I: Primary Cytotoxicity Screening - Assessing Overall Cell Viability

The Causality Behind the Choice: The initial goal is to determine if and at what concentration a thieno[2,3-d]pyrimidine compound affects the overall health of a cancer cell population. The most common and robust method for this is to measure the metabolic activity of the cell culture, which serves as a proxy for cell viability. A reduction in metabolic activity can indicate cell death or an inhibition of proliferation.

Assay of Choice: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[9] This conversion is carried out predominantly by mitochondrial dehydrogenases in metabolically active, viable cells.[10] The resulting insoluble formazan is solubilized, and the intensity of the purple color, which is directly proportional to the number of living cells, is quantified spectrophotometrically.[9]

Experimental Workflow: MTT Assay```dot

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (allow attachment) seed->incubate1 treat 3. Treat with Compound (serial dilutions) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilizer (DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate % Viability & IC50 Value read->calculate

Caption: General workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • Cells and compound-treated plates (prepared as in MTT assay steps 1-4)

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix, stop solution, and lysis buffer)

  • Sterile 96-well flat-bottom plates

Procedure:

  • Plate Setup: Prepare the experimental plate with cells and compound dilutions as described for the MTT assay.

  • Control Wells: Prepare the following control wells:

    • Spontaneous LDH Release: Cells treated with vehicle only (measures background LDH release).

    • Maximum LDH Release: Cells treated with vehicle, to which 10 µL of Lysis Buffer (from kit) is added 45 minutes before the end of incubation (represents 100% cytotoxicity).

    • Medium Background: Wells with medium only.

  • Incubation: Incubate the plate for the desired time (e.g., 48-72 hours).

  • Sample Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. [11]5. Reaction: Add 50 µL of the LDH Reaction Mixture to each well of the new plate. Mix gently by tapping the plate. [12]6. Incubation: Incubate for 30 minutes at room temperature, protected from light. [12]7. Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour. Use a reference wavelength of 680 nm to correct for background. [12]9. Data Analysis:

    • Correct all absorbance values by subtracting the 680 nm reading.

    • Subtract the medium background absorbance from all other values.

    • % Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) ] x 100.

Data Presentation: Example LDH Release Data
Compound Conc. (µM)Mean Absorbance (490 nm)% Cytotoxicity
0 (Spontaneous)0.2150%
100% Lysis (Max)1.850100%
10.2804%
50.98547%
101.45076%
501.79097%

Part III: Characterizing the Mode of Cell Death - Apoptosis vs. Necrosis

The Causality Behind the Choice: Many effective anticancer agents, including thieno[2,3-d]pyrimidine derivatives, induce programmed cell death, or apoptosis. [6]Distinguishing apoptosis from necrosis is vital, as apoptosis is a controlled, non-inflammatory process, which is often a desired therapeutic outcome. This can be achieved by probing for key molecular events in the apoptotic cascade.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_early Early Apoptosis cluster_late Execution Phase cluster_final Late Apoptosis / Necrosis compound Thieno[2,3-d]pyrimidine Compound stress Cellular Stress (e.g., Kinase Inhibition) compound->stress ps_flip Phosphatidylserine (PS) Flipping to Outer Membrane stress->ps_flip caspase Caspase-3/7 Activation stress->caspase annexin Annexin V Binding ps_flip->annexin Detectable by cleavage Cleavage of Cellular Substrates caspase->cleavage caspase_assay Caspase Assay caspase->caspase_assay Detectable by membrane_loss Loss of Membrane Integrity cleavage->membrane_loss pi_stain Propidium Iodide (PI) Staining membrane_loss->pi_stain Detectable by

Caption: Key events in apoptosis detectable by cell-based assays.

Assay 1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

Mechanism: This assay differentiates cell populations based on two events. [13]In early apoptosis, phosphatidylserine (PS), a phospholipid normally on the inner leaflet of the plasma membrane, flips to the outer surface. [14][15]Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter cells in late apoptosis or necrosis when membrane integrity is lost. [15][16]By using both stains, we can distinguish four populations:

  • Live Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells (primarily): Annexin V-negative and PI-positive.

Detailed Protocol: Annexin V/PI Staining

  • Cell Culture: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the thieno[2,3-d]pyrimidine compound at its IC₅₀ concentration for a predetermined time (e.g., 24-48 hours). [15]2. Harvest Cells: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the same flask. [16]3. Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes. [15]4. Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (typically provided in a kit). [17]5. Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

  • Incubation: Incubate for 15 minutes at room temperature in the dark. [17]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. [16]

Assay 2: Caspase-3/7 Activity Assay

Mechanism: Caspases are a family of proteases that are the central executioners of apoptosis. [18]Caspase-3 and Caspase-7 are key effector caspases. Their activation is a hallmark of apoptosis. [19]This assay uses a substrate, such as a peptide sequence (DEVD) recognized by Caspase-3/7, linked to a reporter molecule (e.g., a fluorophore like AMC or a chromophore like pNA). [20]When active caspases in the cell lysate cleave the substrate, the reporter is released, generating a measurable fluorescent or colorimetric signal that is proportional to caspase activity. [21] Detailed Protocol: Fluorometric Caspase-3/7 Assay

  • Plate Setup: Seed cells in a white-walled 96-well plate and treat with the compound as in the MTT assay. Include vehicle controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (or similar) according to the manufacturer's instructions. This reagent typically contains the caspase substrate and a thermostable luciferase in a buffer.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix contents by placing the plate on a shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold-change in caspase activity by dividing the signal from treated wells by the signal from vehicle control wells.

Data Presentation: Apoptosis Assay Results

Table 1: Flow Cytometry Analysis

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.22.12.7
Compound (5 µM)45.835.518.7

Table 2: Caspase Activity

TreatmentRelative Luminescence Units (RLU)Fold Increase vs. Control
Vehicle Control15,2001.0
Compound (5 µM)124,6408.2

Part IV: Advanced Application - Verifying Intracellular Target Engagement

The Causality Behind the Choice: For mechanism-based drugs like kinase inhibitors, demonstrating cytotoxicity is not enough. It is critical to verify that the compound physically binds to its intended intracellular target in a physiologically relevant setting. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm this target engagement. [22] Assay of Choice: Cellular Thermal Shift Assay (CETSA)

Mechanism: CETSA is based on the principle of ligand-induced thermal stabilization. [23]When a protein is heated, it denatures and aggregates. However, if a ligand (like a thieno[2,3-d]pyrimidine inhibitor) is bound to the protein, it stabilizes its structure, increasing the temperature required for it to denature. [24]In a typical CETSA experiment, intact cells are treated with the compound and then heated across a temperature gradient. After lysis and removal of aggregated proteins by centrifugation, the amount of the target protein remaining soluble at each temperature is quantified, often by Western Blot or mass spectrometry. [24][25]A shift in the melting curve to higher temperatures in compound-treated cells confirms target engagement.

Experimental Workflow: CETSA Principle

CETSA_Principle cluster_treatment 1. Treatment cluster_heating 2. Heating cluster_analysis 3. Analysis cluster_result 4. Result cells Intact Cells control Vehicle (DMSO) cells->control compound Compound cells->compound heat_control Heat across Temp Gradient control->heat_control heat_compound Heat across Temp Gradient compound->heat_compound lysis Lysis & Centrifugation heat_compound->lysis sds_page Quantify Soluble Protein (e.g., Western Blot) lysis->sds_page curve Plot Melting Curve sds_page->curve shift Observe Thermal Shift (ΔTm) => Target Engagement curve->shift

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Conceptual Protocol: CETSA
  • Treatment: Treat two populations of cultured cells, one with the vehicle and one with a saturating concentration of the thieno[2,3-d]pyrimidine compound, for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes. [23]3. Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes). [26]5. Detection: Collect the supernatant and analyze the amount of the soluble target protein by Western Blot using a specific antibody.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm (ΔTm) indicates stabilization by the compound.

Data Presentation: Example CETSA Results
TreatmentMelting Temperature (Tm) of Target ProteinThermal Shift (ΔTm)
Vehicle Control52.5 °C-
Compound (10 µM)58.0 °C+5.5 °C

Conclusion

The comprehensive evaluation of thieno[2,3-d]pyrimidine compounds requires a multi-faceted approach. By systematically employing the assays described in this guide, researchers can move from broad cytotoxicity screening to a detailed understanding of the cell death mechanism and, ultimately, to the confirmation of on-target activity within the cell. This integrated strategy, beginning with viability assays like MTT, followed by mechanistic probes such as LDH release and apoptosis assays, and culminating in target engagement confirmation with CETSA, provides a robust framework for advancing promising anticancer candidates in the drug discovery pipeline.

References

Application Note & Protocol: A Robust Method for the Synthesis of 4-Amino-thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: This document provides a detailed guide for the synthesis of 4-amino-thieno[2,3-d]pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry. The protocol centers on the highly reliable and versatile nucleophilic aromatic substitution (SNAr) of a 4-chloro-thieno[2,3-d]pyrimidine intermediate. We will explore the chemical principles, offer a step-by-step experimental protocol, and discuss methods for reaction validation and characterization.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic system in modern drug discovery. As a bioisostere of purine, it is a foundational component in the design of molecules that interact with a wide array of biological targets.[1][2] This scaffold is integral to numerous compounds exhibiting potent pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Notably, many kinase inhibitors feature this core structure, leveraging its ability to mimic adenine in ATP-binding sites.[1]

The functionalization at the 4-position of the pyrimidine ring is a critical strategy for modulating biological activity and tuning physicochemical properties. The synthesis of 4-amino derivatives via nucleophilic substitution of a 4-chloro precursor is a cornerstone transformation, enabling the rapid generation of diverse compound libraries for screening and lead optimization.[4]

The Synthetic Blueprint: Nucleophilic Aromatic Substitution (SNAr)

The primary strategy involves a two-stage process: the preparation of a key chloro intermediate followed by its reaction with a suitable amine.

Mechanistic Rationale

The core of this method is the Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring, with its two electronegative nitrogen atoms, strongly withdraws electron density from the ring system. This electronic pull makes the C4 position highly electrophilic and susceptible to attack by nucleophiles. The chlorine atom at this position serves as an excellent leaving group, facilitating the substitution. The stability of the intermediate Meisenheimer complex further drives the reaction to completion.[5]

Workflow Overview

The overall synthetic pathway can be visualized as a three-step sequence starting from a substituted 2-aminothiophene, which is often synthesized via the Gewald reaction.[6][7]

G cluster_0 Step 1: Core Formation cluster_2 Step 3: Diversification A 2-Aminothiophene-3-carboxylate B Thieno[2,3-d]pyrimidin-4-one A->B C 4-Chloro-thieno[2,3-d]pyrimidine (Key Intermediate) B->C E Target 4-Amino-thieno[2,3-d]pyrimidine D Amine Nucleophile (R-NH2)

Caption: General workflow for the synthesis of 4-amino-thieno[2,3-d]pyrimidines.

Detailed Experimental Protocols

This section provides validated, step-by-step procedures for the key transformations.

Protocol Part A: Synthesis of the 4-Chloro-thieno[2,3-d]pyrimidine Intermediate

This protocol describes the conversion of the thieno[2,3-d]pyrimidin-4-one to the activated 4-chloro intermediate.

Rationale: Phosphoryl chloride (POCl₃) is a highly effective and standard reagent for converting cyclic amides (lactams) into their corresponding chloro-heterocycles. The reaction is typically performed at reflux to ensure completion. The workup procedure of pouring the reaction mixture into ice water is critical for safely quenching the highly reactive excess POCl₃ and precipitating the product.[8][9]

Materials & Reagents:

  • Thieno[2,3-d]pyrimidin-4-one derivative

  • Phosphoryl chloride (POCl₃)

  • Toluene (optional, as solvent)

  • Ice

  • Deionized water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Add the starting thieno[2,3-d]pyrimidin-4-one (1.0 eq).

  • Reagent Addition: Suspend the starting material in phosphoryl chloride (10-15 eq). Toluene can be used as a co-solvent if necessary.[9]

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 1-3 hours.[9] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Allow the mixture to cool slightly. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully , pour the reaction mixture onto the ice-water slurry with vigorous stirring. This is an exothermic process.

  • Precipitation & Isolation: Continue stirring the aqueous mixture until all the ice has melted. The solid product should precipitate out.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid.

  • Drying: Dry the isolated solid under vacuum. The resulting 4-chloro-thieno[2,3-d]pyrimidine is often pure enough for the next step, but can be recrystallized from a suitable solvent (e.g., ethanol) if needed.

Protocol Part B: Synthesis of 4-Amino-thieno[2,3-d]pyrimidine Derivatives (General SNAr)

This protocol outlines the general procedure for reacting the chloro intermediate with various amines.

Rationale: This nucleophilic substitution is typically conducted in a polar protic solvent, such as isopropanol or ethanol, at elevated temperatures to ensure a sufficient reaction rate. For less reactive aromatic amines, a higher boiling point solvent like DMF may be employed.[9] In some cases, an acid scavenger like triethylamine (TEA) is added to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.[10] Alternatively, acidic catalysis (e.g., with HCl) in water has been shown to be effective, particularly for anilines.[11][12]

Materials & Reagents:

  • 4-Chloro-thieno[2,3-d]pyrimidine derivative

  • Desired amine (primary or secondary; 1.1 - 2.0 eq)

  • Solvent (e.g., Isopropanol, Ethanol, DMF, or Water)

  • Additive (optional): Triethylamine (TEA) or Hydrochloric acid (HCl)

  • Standard laboratory glassware for reflux

Procedure:

  • Setup: In a round-bottom flask, dissolve or suspend the 4-chloro-thieno[2,3-d]pyrimidine (1.0 eq) in the chosen solvent (e.g., isopropanol).

  • Addition of Nucleophile: Add the amine nucleophile (1.1 eq). If using an additive like TEA, add it at this stage.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold solvent (e.g., cold isopropanol) and then with a non-polar solvent like hexane to aid in drying. Dry the final product under vacuum.

Versatility of the Amination Reaction

The protocol is highly versatile, accommodating a wide range of amine nucleophiles. The following table summarizes representative examples from the literature, showcasing different reaction conditions.

EntryAmine NucleophileSolventAdditive/CatalystConditionsYield (%)Reference
1N-methylamine (30% aq.)DMFNone155 °C, 8h~90% (implied)[9]
24-FluoroanilineEthanolNoneReflux31%[10]
33-Chloro-4-fluoroanilineEthanolNoneReflux54%[10]
44-BromoanilineEthanolNoneReflux18%[10]
5AnilineWater0.1 eq. HCl60 °C, 6h>95% (conversion)[11]
6Morpholine2-Propanol~1 eq. HClRefluxN/A[13]

Self-Validation and Characterization

Ensuring the integrity of the final product is paramount. A multi-pronged approach to characterization provides a self-validating system for the protocol's success.

  • Reaction Monitoring (TLC): A key in-process control. The 4-chloro intermediate is significantly less polar than the resulting 4-amino product. A successful reaction is indicated by the complete consumption of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product.

  • Structural Confirmation:

    • ¹H NMR: The most powerful tool for structural elucidation. Key diagnostic signals include the appearance of new peaks corresponding to the protons of the newly introduced amino moiety and a characteristic N-H signal (often a broad singlet).

    • ¹³C NMR: Expect a significant upfield or downfield shift for the C4 carbon upon substitution of chlorine with nitrogen.

    • Mass Spectrometry (MS): Provides unambiguous confirmation of the molecular weight. The detection of the [M+H]⁺ ion corresponding to the calculated mass of the target compound is essential.[10]

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The appearance of one or two sharp peaks in the 3300-3500 cm⁻¹ region is indicative of N-H stretching vibrations in the final product.[10]

Conclusion

The synthesis of 4-amino-thieno[2,3-d]pyrimidine derivatives via nucleophilic aromatic substitution of a 4-chloro intermediate is a robust, efficient, and highly adaptable method. Its operational simplicity and broad substrate scope make it an indispensable tool for medicinal chemists in the construction of diverse molecular libraries for drug discovery programs. The protocols and validation methods detailed herein provide a comprehensive framework for the successful implementation of this critical synthetic transformation.

References

Application Notes and Protocols for 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine: A Putative Kinase Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, the fundamental building block of adenine and guanine, and as such, has garnered significant attention in medicinal chemistry.[1] Its structural resemblance to the hinge-binding motifs of many kinase inhibitors has established it as a "privileged scaffold" for the development of targeted therapeutics.[1][2] The specific compound, 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine , emerges from a class of molecules extensively investigated for their potent inhibitory effects on various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2]

This document serves as a comprehensive guide for the utilization of this compound as a chemical probe. While direct, extensive research on this specific molecule as a probe is emerging, a wealth of data on structurally analogous compounds strongly suggests its utility in targeting key oncogenic kinases.[3][4][5] Notably, numerous studies have identified thieno[2,3-d]pyrimidine derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal mediator of angiogenesis.[3][4][6][7][8][9] Therefore, the protocols and applications detailed herein are centered on the hypothesis that this compound functions as a VEGFR-2 inhibitor, providing a framework for its validation and application in signal transduction research.

Pillar 1: Postulated Mechanism of Action - Targeting the VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in both physiological and pathological angiogenesis.[3] Upon binding its ligand, VEGF-A, the receptor dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation cascade initiates a complex signaling network, including the MAPK and PI3K/Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival - the hallmarks of angiogenesis.[10]

As a chemical probe, this compound is postulated to act as an ATP-competitive inhibitor of the VEGFR-2 kinase domain. The thieno[2,3-d]pyrimidine core likely forms hydrogen bonds with the hinge region of the ATP-binding pocket, a common interaction mode for this class of inhibitors.[4] By occupying this site, the probe would prevent the binding of ATP, thereby inhibiting autophosphorylation and blocking downstream signaling. This proposed mechanism provides a clear basis for the design of robust validation assays.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 Dimer (Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation ADP ADP VEGFR2_active->ADP Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2_active->Downstream Activation Probe 4-Chloro-5-(4-chlorophenyl) thieno[2,3-d]pyrimidine Probe->VEGFR2_active Inhibition ATP ATP ATP->VEGFR2_active Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis

Caption: Postulated inhibition of the VEGFR-2 signaling pathway.

Pillar 2: Experimental Validation and Application Protocols

The following protocols are designed to validate the efficacy and mechanism of this compound as a VEGFR-2 chemical probe.

Protocol 1: In Vitro Kinase Inhibition Assay

This initial experiment directly assesses the inhibitory activity of the compound against the isolated VEGFR-2 kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against VEGFR-2.

Principle: A variety of commercial kits are available for this purpose, such as those employing FRET or luminescence (e.g., ADP-Glo™). The general principle involves incubating the kinase, a substrate, and ATP with varying concentrations of the inhibitor. The amount of phosphorylated substrate or ADP produced is then quantified.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - VEGFR-2 Enzyme - Substrate (e.g., Poly-Glu,Tyr) - ATP - Test Compound Dilutions start->prepare_reagents plate_setup Plate Setup (384-well): - Add VEGFR-2 - Add Test Compound/DMSO Control prepare_reagents->plate_setup initiate_reaction Initiate Reaction: Add ATP/Substrate Mix plate_setup->initiate_reaction incubation Incubate at RT (e.g., 60 min) initiate_reaction->incubation stop_reaction Stop Reaction & Develop Signal (e.g., Add ADP-Glo™ Reagent) incubation->stop_reaction read_plate Read Luminescence stop_reaction->read_plate analyze_data Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Step-by-Step Methodology (Example using ADP-Glo™):

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a suitable buffer.

  • Reaction Setup: In a 384-well plate, add the VEGFR-2 enzyme, followed by the diluted compound or DMSO (as a negative control).

  • Initiation: Add a mixture of the kinase substrate and ATP to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Signal Generation: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Subsequently, add the kinase detection reagent to convert the generated ADP to ATP, which drives a luciferase reaction.

  • Measurement: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Normalize the results to the DMSO control and plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Parameter Example Value Rationale
VEGFR-2 Conc. 1-5 ng/µLConcentration should be in the linear range of the assay.
ATP Conc. 10-50 µMShould be near the Km for ATP for competitive inhibitors.
Compound Conc. Range 1 nM - 10 µMA wide range is necessary to accurately determine the IC50.
DMSO Final Conc. <1%High concentrations of DMSO can inhibit kinase activity.
Protocol 2: Cell-Based Proliferation Assay

This protocol assesses the compound's ability to inhibit the proliferation of cancer cell lines that are known to be dependent on or responsive to VEGFR-2 signaling.

Objective: To determine the GI50 (concentration for 50% growth inhibition) in relevant cancer cell lines.

Principle: The MTT or resazurin (alamarBlue) assay is a colorimetric method to assess cell viability. Viable cells with active metabolism reduce the reagent to a colored compound, which can be quantified spectrophotometrically.

Cell_Proliferation_Workflow start Start seed_cells Seed Cells in 96-well Plates (e.g., HUVEC, HepG2, HCT-116) Allow to adhere overnight start->seed_cells treat_cells Treat Cells: Add serial dilutions of the test compound or DMSO control seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_reagent Add MTT or Resazurin Reagent incubate_cells->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent measure_absorbance Measure Absorbance/ Fluorescence incubate_reagent->measure_absorbance analyze_data Data Analysis: - Normalize to DMSO control - Plot Dose-Response Curve - Calculate GI50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a cell-based proliferation assay.

Step-by-Step Methodology (MTT Assay):

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or cancer cell lines like HepG2 or HCT-116 in 96-well plates at an appropriate density and allow them to attach overnight.[3]

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include wells with DMSO as a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of growth inhibition relative to the DMSO control and determine the GI50 value by plotting a dose-response curve.

Cell Line Relevance Reference
HUVEC Primary endothelial cells; direct assessment of anti-angiogenic effects.N/A
HepG2 Hepatocellular carcinoma; known to express VEGFR-2.[3]
HCT-116 Colorectal carcinoma; used in studies of thieno[2,3-d]pyrimidine inhibitors.[3]
MCF-7 Breast cancer; responsive to some thieno[2,3-d]pyrimidine derivatives.[11]
Protocol 3: Western Blot Analysis of VEGFR-2 Phosphorylation

This protocol provides direct evidence of target engagement within a cellular context.

Objective: To determine if the compound inhibits VEGF-A-induced phosphorylation of VEGFR-2 in cells.

Step-by-Step Methodology:

  • Cell Culture and Starvation: Culture HUVECs to near confluency. Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-VEGFR-2 (pY1175) and total VEGFR-2.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal to determine the extent of inhibition.

Pillar 3: Trustworthiness and Self-Validating Systems

To ensure the reliability of your findings, each protocol must incorporate a system of self-validation:

  • Selectivity Profiling: No inhibitor is perfectly selective. It is crucial to test this compound against a panel of other kinases (especially those with similar ATP-binding pockets) to understand its selectivity profile. This defines the "window" in which it can be used as a specific probe for VEGFR-2.

  • Inactive Control: If possible, synthesize or acquire a structurally similar but biologically inactive analog.[12] This control compound should not inhibit VEGFR-2 in the biochemical assay. Using it in cellular assays helps to confirm that the observed phenotype is due to the specific inhibitory activity of the probe and not due to off-target effects or compound artifacts.

  • Dose-Response Relationship: In all assays, a clear dose-response relationship should be established. The IC50 from the biochemical assay should ideally correlate with the concentrations that produce the desired effect in cellular assays.

Conclusion

This compound is a promising candidate for use as a chemical probe, likely targeting VEGFR-2. The provided protocols offer a robust framework for its validation and subsequent application in studying the intricacies of kinase signaling in cancer and other diseases. By adhering to the principles of scientific integrity, including the use of orthogonal assays and appropriate controls, researchers can confidently employ this compound to dissect the roles of VEGFR-2 and related kinases in cellular pathophysiology.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this important synthetic route. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to overcome common challenges and optimize your reaction yields.

The synthesis of this thieno[2,3-d]pyrimidine core is a multi-step process, typically involving the construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring, and concluding with a crucial chlorination step. Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.

Overall Synthetic Workflow

The synthesis is generally accomplished in three key stages. Understanding this pathway is critical for effective troubleshooting.

Synthesis_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidine Ring Cyclization cluster_2 Step 3: Chlorination Start 4-Chloroacetophenone + Malononitrile + Sulfur Gewald 2-Amino-4-(4-chlorophenyl) -thiophene-3-carbonitrile Start->Gewald Base (e.g., Morpholine) Ethanol, Reflux Cyclization 5-(4-Chlorophenyl)thieno[2,3-d] pyrimidin-4(3H)-one Gewald->Cyclization Formamide ~160-180°C Chlorination 4-Chloro-5-(4-chlorophenyl) thieno[2,3-d]pyrimidine (Target Compound) Cyclization->Chlorination POCl₃ Reflux Chlorination_Troubleshooting Start Incomplete Chlorination Moisture Is the system anhydrous? Start->Moisture Reagent Is POCl₃ in sufficient excess? Moisture->Reagent Yes Failure Re-evaluate & Repeat Moisture->Failure No (Dry SM & Reagents) Catalyst Is a catalyst (e.g., DMA) being used? Reagent->Catalyst Yes Reagent->Failure No (Increase POCl₃) Conditions Is reflux time/temp adequate? Catalyst->Conditions Yes Catalyst->Failure No (Add DMA/DIPEA) Success Reaction Complete Conditions->Success Yes Conditions->Failure No (Increase Time/Temp)

Troubleshooting side reactions in thieno[2,3-d]pyrimidine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thieno[2,3-d]pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. The thieno[2,3-d]pyrimidine core is a vital pharmacophore found in numerous therapeutic agents, making its efficient synthesis a critical endeavor in medicinal chemistry.[1][2]

This resource provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and supported by practical, field-proven protocols.

Section 1: Troubleshooting the Gewald Reaction for 2-Aminothiophene Precursors

The most prevalent and versatile route to thieno[2,3-d]pyrimidines involves the initial construction of a polysubstituted 2-aminothiophene, which then undergoes cyclization to form the fused pyrimidine ring.[3] The Gewald reaction is a cornerstone of this approach, offering a multicomponent, one-pot synthesis of the requisite 2-aminothiophene precursors from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[4][5][6] However, this reaction is not without its challenges.

FAQ 1: My Gewald reaction is resulting in a low yield of the desired 2-aminothiophene. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the Gewald reaction can often be attributed to several factors, ranging from suboptimal reaction conditions to issues with starting materials. A systematic approach to troubleshooting is crucial.[7]

Causality and Solutions:

  • Inefficient Knoevenagel Condensation: The initial step of the Gewald reaction is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[5] If this step is inefficient, it becomes the rate-limiting factor for the entire sequence.

    • Troubleshooting:

      • Base Selection: The choice of base is critical. While morpholine is commonly used, other bases like triethylamine (TEA) or piperidine can be effective.[8] The basicity should be sufficient to deprotonate the active methylene nitrile without promoting significant side reactions of the carbonyl starting material. For sensitive substrates, a weaker base may be preferable.

      • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always necessary, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can sometimes improve yields, although this is less common for the standard Gewald protocol.

  • Poor Reactivity of Elemental Sulfur: The subsequent addition of sulfur to the Knoevenagel adduct can be sluggish.

    • Troubleshooting:

      • Reaction Temperature: The reaction is often run at room temperature or with gentle heating (40-60 °C).[8] If the reaction is slow, a modest increase in temperature can enhance the rate. However, excessive heat can lead to decomposition and the formation of tarry byproducts.

      • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the Gewald reaction.[5][9][10] The rapid and uniform heating provided by microwaves can overcome activation barriers and minimize side product formation.

  • Starting Material Purity and Stability: Impurities in the ketone, nitrile, or solvent can have a significant impact.[7] Additionally, some active methylene nitriles, like cyanoacetone, can be unstable.

    • Troubleshooting:

      • Reagent Quality: Always use reagents of appropriate purity. Ensure solvents are dry, especially if side reactions with water are a concern.

      • Fresh Reagents: For unstable starting materials, use freshly prepared or purified reagents.

Workflow for Optimizing the Gewald Reaction:

Gewald_Optimization Start Low Yield in Gewald Reaction Check_Base Evaluate Base (Morpholine, TEA, Piperidine) Start->Check_Base Step 1 Optimize_Temp Optimize Temperature (RT to 60°C) Check_Base->Optimize_Temp Step 2 Consider_MW Consider Microwave Irradiation Optimize_Temp->Consider_MW Step 3 Check_Reagents Verify Reagent Purity and Stability Consider_MW->Check_Reagents Step 4 Improved_Yield Improved 2-Aminothiophene Yield Check_Reagents->Improved_Yield Outcome

Caption: Troubleshooting workflow for low yields in the Gewald reaction.

Section 2: Troubleshooting the Pyrimidine Ring Annulation

Once the 2-aminothiophene precursor is successfully synthesized, the next critical phase is the cyclization to form the fused pyrimidine ring. This is commonly achieved by reacting the 2-aminothiophene-3-carboxamide or -carbonitrile with a one-carbon synthon.

FAQ 2: During the cyclization of my 2-aminothiophene-3-carboxamide with formamide to form the thieno[2,3-d]pyrimidin-4(3H)-one, I am observing incomplete conversion and the formation of multiple byproducts. What is going wrong?

Answer: This is a common issue that often points to problems with reaction conditions, reagent purity, or the inherent reactivity of the starting material.

Causality and Solutions:

  • Insufficient Reaction Temperature/Time: The cyclization with formamide typically requires high temperatures (150-180 °C) to proceed efficiently.

    • Troubleshooting:

      • Temperature Control: Ensure the reaction temperature is accurately monitored and maintained. A sand bath or a high-temperature oil bath is recommended for stable heating.

      • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] The reaction should be heated until the starting material is consumed.

  • Hydrolysis of Starting Material or Product: Formamide can contain formic acid and ammonia as impurities, or it can decompose at high temperatures to produce these. Water present in the formamide can also lead to hydrolysis of the carboxamide or the nitrile group of the starting material, or even the pyrimidinone product.

    • Troubleshooting:

      • Use High-Purity Formamide: Use a fresh, high-purity bottle of formamide. If in doubt, consider distillation of the formamide before use.

      • Anhydrous Conditions: While not always strictly necessary, ensuring the reaction is protected from atmospheric moisture can be beneficial.

  • Formation of N-formyl Intermediate as a Side Product: The reaction proceeds through an initial N-formylation of the 2-amino group. If the subsequent cyclization is slow, this intermediate can accumulate or participate in side reactions.

    • Troubleshooting:

      • Acid/Base Catalysis: In some cases, the addition of a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base can facilitate the final ring-closing dehydration step. However, this should be approached with caution as it can also promote decomposition. Small-scale trials are recommended.

Alternative Cyclization Reagents:

If formamide proves problematic, several other reagents can be employed for the cyclization of 2-aminothiophene-3-carboxamides or -carbonitriles.

ReagentTypical ConditionsNotes
Formic Acid RefluxOften used for cyclizing 2-aminothiophene-3-carboxamides. Can also act as a solvent.
Triethyl Orthoformate / Acetic Anhydride RefluxA two-step, one-pot procedure. The orthoformate forms an intermediate that is then cyclized with acetic anhydride.
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Reflux in a suitable solvent (e.g., xylene)Reacts with the 2-amino group to form an amidine, which then undergoes cyclization. This is particularly useful for synthesizing 4-aminothieno[2,3-d]pyrimidines when reacted with an amine in a subsequent step (Dimroth rearrangement).[9][10]
FAQ 3: I am trying to synthesize a 4-chlorothieno[2,3-d]pyrimidine from the corresponding pyrimidin-4-one using phosphorus oxychloride (POCl₃), but the reaction is messy and the yield is poor. How can I improve this chlorination step?

Answer: The conversion of a thieno[2,3-d]pyrimidin-4-one to its 4-chloro derivative is a crucial step for introducing diversity at the 4-position via nucleophilic aromatic substitution (SNAr).[11] Poor outcomes are often due to the reaction conditions or work-up procedure.

Causality and Solutions:

  • Insufficient Reagent or Temperature: The reaction requires an excess of POCl₃, which often serves as both the reagent and the solvent. The reaction typically requires heating to reflux.

    • Troubleshooting:

      • Reagent Stoichiometry: Use a sufficient excess of POCl₃ (at least 5-10 equivalents, or as the solvent).

      • Temperature and Time: Ensure the reaction is heated to reflux (approx. 107 °C) and monitored by TLC until the starting material is consumed.

  • Decomposition During Work-up: The quenching of excess POCl₃ is highly exothermic and can be hazardous if not performed correctly. The acidic conditions generated during quenching can also lead to product degradation.

    • Troubleshooting:

      • Controlled Quenching: After cooling the reaction mixture, slowly and carefully pour it onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood. An alternative is to first remove the bulk of the POCl₃ under reduced pressure (using a trap to protect the pump) before quenching.

      • Neutralization: After quenching, the acidic aqueous mixture should be carefully neutralized with a base (e.g., solid sodium bicarbonate, or a saturated aqueous solution of NaHCO₃ or Na₂CO₃) until it is basic to litmus paper. The product can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Presence of Moisture: POCl₃ reacts violently with water. Any moisture in the starting material or glassware will consume the reagent and can lead to side reactions.

    • Troubleshooting:

      • Dry Starting Material: Ensure the thieno[2,3-d]pyrimidin-4-one is thoroughly dried before the reaction.

      • Dry Glassware: Use oven-dried or flame-dried glassware.

Step-by-Step Protocol for Chlorination with POCl₃:

  • Place the dry thieno[2,3-d]pyrimidin-4-one (1.0 eq) in an oven-dried round-bottom flask equipped with a reflux condenser and a drying tube.

  • Add phosphorus oxychloride (5-10 eq or as solvent) to the flask.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Option A (Direct Quench): In a fume hood, slowly pour the cooled reaction mixture onto a large excess of crushed ice in a beaker with vigorous stirring.

  • Option B (Evaporation then Quench): Connect the flask to a rotary evaporator (with appropriate safety traps) and remove the excess POCl₃ under reduced pressure. Then, carefully add crushed ice to the residue.

  • Neutralize the acidic aqueous slurry by slowly adding a base (e.g., NaHCO₃) until the pH is > 7.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x DCM or EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-chloro product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Section 3: Purification and Characterization

FAQ 4: My final thieno[2,3-d]pyrimidine product is difficult to purify. What are some common impurities and effective purification strategies?

Answer: Purification challenges often arise from unreacted starting materials, reagents, or closely related side products.

Common Impurities and Purification Strategies:

ImpurityOriginRecommended Purification Method
Unreacted 2-Aminothiophene Incomplete cyclizationColumn Chromatography: 2-aminothiophenes are generally more polar than the cyclized product and can be separated on silica gel.
N-Formyl Intermediate Incomplete cyclization with formamideColumn Chromatography: This intermediate will have a different polarity and can typically be separated.
Unreacted Pyrimidin-4-one Incomplete chlorinationColumn Chromatography: The pyrimidin-4-one is significantly more polar than the 4-chloro derivative and is easily separated on silica gel.
Tarry, Polymeric Materials Decomposition at high temperaturesFiltration/Trituration: Often, these materials are insoluble. Attempt to dissolve the crude product in a suitable solvent (e.g., DCM, EtOAc) and filter off the insoluble tar. Trituration with a solvent in which the product is sparingly soluble (e.g., diethyl ether, hexanes) can also be effective.

General Purification Workflow:

Purification_Workflow Crude Crude Product Mixture Trituration Trituration / Filtration (to remove baseline/insoluble impurities) Crude->Trituration Column Silica Gel Column Chromatography (Gradient elution, e.g., Hexanes/EtOAc) Trituration->Column Recrystallization Recrystallization (e.g., EtOH, EtOAc/Hexanes) Column->Recrystallization For Crystalline Solids Pure Pure Thieno[2,3-d]pyrimidine Column->Pure Recrystallization->Pure

Caption: A general workflow for the purification of thieno[2,3-d]pyrimidines.

References

Technical Support Center: Optimizing Chlorination of Thieno[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chlorothieno[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical transformation. The chlorination of the thieno[2,3-d]pyrimidin-4-one core is a pivotal step in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and antifungal agents[1][2]. However, like many heterocyclic transformations, this reaction can present challenges ranging from incomplete conversion to purification difficulties.

This document moves beyond simple protocol recitation. It is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with a deeper understanding of the reaction's mechanics and empower you to optimize conditions for your specific application.

Core Concepts: The Chemistry of Chlorination

Before troubleshooting, it's essential to understand the underlying mechanism. The conversion of the C4-carbonyl of thieno[2,3-d]pyrimidin-4-one to a chloride is not a simple substitution. The starting material exists in tautomeric equilibrium between its lactam (keto) and lactim (enol) forms. The chlorination proceeds via the lactam form.

The most common and robust chlorinating agent for this purpose is phosphorus oxychloride (POCl₃). The reaction mechanism is believed to involve the initial formation of a phosphate ester intermediate by the nucleophilic attack of the carbonyl oxygen onto the phosphorus atom of POCl₃. This intermediate is highly activated, and subsequent nucleophilic attack by a chloride ion at the C4 position, followed by the elimination of a stable phosphate byproduct, yields the desired 4-chlorothieno[2,3-d]pyrimidine[3][4]. Understanding this activation step is key to diagnosing many common reaction failures.

Frequently Asked Questions (FAQs)

Q1: What are the most effective chlorinating systems for thieno[2,3-d]pyrimidin-4-one?

There are two primary, highly effective methods:

  • Phosphorus Oxychloride (POCl₃): This is the most widely used reagent. The reaction is typically performed by heating the substrate in an excess of POCl₃, which serves as both the reagent and the solvent. This method is robust and generally high-yielding[1].

  • Vilsmeier Reagent (In Situ): An alternative method involves the use of a Vilsmeier-type reagent, generated in situ from oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in a non-polar solvent like dichloromethane[5]. This method can be advantageous as it avoids the use of large excesses of POCl₃ and often proceeds under milder conditions.

Q2: What is the purpose of adding a tertiary amine base (e.g., N,N-dimethylaniline, DIPEA) to POCl₃ reactions?

The addition of a high-boiling tertiary amine is a common and highly recommended optimization strategy[6][7]. During the reaction, hydrochloric acid (HCl) is generated as a byproduct. This acid can protonate the nitrogen atoms of the pyrimidine ring, rendering the substrate less reactive and potentially leading to unwanted side reactions or degradation. A tertiary amine acts as an "acid scavenger," neutralizing the HCl as it forms. This maintains the substrate's reactivity and drives the reaction equilibrium towards the product, often resulting in faster conversions and cleaner reaction profiles[7].

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between the starting material and the product. A typical eluent system is ethyl acetate/hexane[5]. The starting thienopyrimidinone is significantly more polar than the chlorinated product. Therefore, on a silica plate, you should see the starting material spot (lower Rf) being consumed and a new, less polar product spot (higher Rf) appearing. For quantitative analysis, HPLC is the preferred method.

Q4: What is the safest and most effective procedure for quenching the reaction and removing excess POCl₃?

Excess POCl₃ is highly corrosive and reacts violently with water. Extreme caution is mandatory. The standard laboratory procedure involves:

  • Cooling the reaction vessel in an ice bath.

  • Slowly and carefully pouring the reaction mixture onto a stirred slurry of crushed ice and water. This must be done in a well-ventilated fume hood.

  • The acidic aqueous mixture is then slowly neutralized with a base, such as saturated sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide, until the pH is neutral or slightly basic[8]. The product often precipitates as a solid and can be collected by filtration.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific issues you may encounter during your experiments.

Issue 1: Incomplete Reaction or Low Conversion
  • Symptoms: Your TLC or HPLC analysis shows a large amount of unreacted starting material, even after the prescribed reaction time. The final isolated yield is poor.

  • Possible Causes & Solutions:

    • Moisture Contamination: POCl₃ is highly sensitive to moisture. Any water present in the starting material, solvent, or glassware will rapidly decompose the reagent.

      • Solution: Ensure all glassware is rigorously oven-dried or flame-dried before use. Use anhydrous solvents if applicable, and ensure your starting material is dry.

    • Insufficient Reagent or Reagent Quality: Old or improperly stored POCl₃ can degrade.

      • Solution: Use a fresh bottle of POCl₃. Ensure a sufficient excess is used when it serves as the solvent.

    • Inadequate Temperature or Reaction Time: The activation energy for the formation of the phosphate intermediate may not have been overcome.

      • Solution: Ensure the reaction mixture reaches a steady reflux. For stubborn substrates, consider extending the reflux time, monitoring periodically by TLC. Reaction times of 3 to 24 hours have been reported depending on the specific substrate and conditions[5][8].

    • Absence of an Acid Scavenger: As discussed in the FAQs, HCl byproduct can inhibit the reaction.

      • Solution: Add 0.5-1.0 equivalents of a high-boiling tertiary amine like N,N-dimethylaniline to the reaction mixture[6].

Issue 2: Formation of Multiple Side Products and Difficult Purification
  • Symptoms: Your TLC plate shows multiple new spots in addition to the desired product, leading to a complex purification process and reduced yield.

  • Possible Causes & Solutions:

    • Overheating/Thermal Degradation: Thieno[2,3-d]pyrimidine systems can be sensitive to excessively high temperatures or prolonged heating, leading to decomposition.

      • Solution: Maintain a controlled reflux; do not overheat. Monitor the reaction and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

    • Uncontrolled Quench: A rapid, uncontrolled addition to water can generate significant heat, causing hydrolysis of the product back to the starting material or other decomposition pathways.

      • Solution: Adhere strictly to a slow, controlled quench onto crushed ice. Ensure the aqueous mixture is well-stirred and remains cold throughout the neutralization process.

Issue 3: Product Isolation and Purification Challenges
  • Symptoms: After workup, the product is an oil instead of the expected solid, or the yield is significantly diminished after column chromatography.

  • Possible Causes & Solutions:

    • Residual Phosphorus Byproducts: The phosphoric acid byproducts can be difficult to remove and may keep your product oily or "gummy."

      • Solution: After neutralization, ensure the product is thoroughly washed with water if it precipitates. If performing an extraction, wash the organic layer multiple times with water and then brine.

    • Ineffective Chromatography: Choosing the wrong solvent system can lead to poor separation.

      • Solution: A standard and effective purification is silica gel column chromatography. A gradient of ethyl acetate in hexane (e.g., starting from 10:1 and increasing polarity) is a good starting point for elution[5]. The product, being less polar, should elute well before any remaining starting material.

Data & Protocols

Comparative Table of Chlorination Protocols
ParameterProtocol A: POCl₃ RefluxProtocol B: Vilsmeier ReagentReference(s)
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Oxalyl Chloride / DMF[1][8],[5]
Solvent POCl₃ (neat) or AcetonitrileDichloromethane (DCM)[8],[5]
Additives N,N-dimethylaniline (optional)N,N-dimethylformamide (DMF)[6],[5]
Temperature Reflux (approx. 105 °C)Reflux (approx. 40 °C)[8],[5]
Typical Time 3 - 24 hours3 hours[8],[5]
Reported Yield Good to ExcellentUp to 96%[8],[5]
Detailed Experimental Protocols

Protocol A: Chlorination with Phosphorus Oxychloride (POCl₃) [1][6]

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 10-15 eq / used as solvent) and N,N-dimethylaniline (0.7 eq).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and stir for 3-18 hours. Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate/Hexane).

  • Workup: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully and slowly pour the mixture onto a stirred slurry of crushed ice.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.

  • Isolation: The solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethyl acetate.

Protocol B: Chlorination with Vilsmeier Reagent [5]

  • Setup: To a flame-dried three-neck flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, approx. 30 mL per 1.5 g of starting material). Cool the flask to 0 °C in an ice bath.

  • Reagent Preparation: Slowly add N,N-dimethylformamide (DMF, 2.0 eq) followed by the dropwise addition of oxalyl chloride (3.0 eq). Stir the mixture at 0 °C for 30 minutes. A white precipitate may form.

  • Reaction: Add the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) portion-wise to the mixture. After the addition is complete, remove the ice bath and heat the reaction to reflux (approx. 40 °C) for 3 hours.

  • Workup: Cool the reaction to room temperature and pour it into cold water.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (e.g., 15:1) to afford the pure 4-chlorothieno[2,3-d]pyrimidine[5].

Visualized Workflows

General Chlorination Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Dry Glassware & Assemble Apparatus reagents Charge Substrate & Reagents (POCl3/Base) prep->reagents heat Heat to Reflux reagents->heat monitor Monitor by TLC/HPLC heat->monitor quench Cool and Quench on Ice monitor->quench neutralize Neutralize with Base (e.g., NaHCO3) quench->neutralize isolate Filter or Extract Product neutralize->isolate purify Column Chromatography or Recrystallization isolate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A standard workflow for the chlorination of thieno[2,3-d]pyrimidin-4-one.

Troubleshooting Flowchart: Low Product Yield

start Low Product Yield Observed check_sm Starting Material (SM) Present in Crude? start->check_sm check_conditions Review Reaction Conditions: - Anhydrous? - Temp/Time Adequate? - Reagent Quality? check_sm->check_conditions Yes check_workup Review Workup & Purification: - Was quench controlled? - Any loss during extraction? - Correct chromatography? check_sm->check_workup No sm_yes Yes optimize Optimize: 1. Use fresh POCl3. 2. Ensure rigorous drying. 3. Increase time/temp. 4. Add acid scavenger. check_conditions->optimize sm_no No optimize_workup Optimize: 1. Ensure slow quench on ice. 2. Check pH during neutralization. 3. Re-evaluate purification solvent system. check_workup->optimize_workup Yes decomposition Consider Product Decomposition (Thermal or Hydrolytic) check_workup->decomposition No workup_yes Potential Issue workup_no No Obvious Issue

References

Technical Support Center: Minimizing Off-Target Effects of Thieno[2,3-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[2,3-d]pyrimidine-based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of kinase inhibitor selectivity and minimize off-target effects in your experiments. The thieno[2,3-d]pyrimidine scaffold is a versatile and privileged structure in medicinal chemistry, often targeting the ATP-binding site of kinases due to its structural resemblance to purine.[1][2][3] However, this same feature can lead to promiscuous binding across the kinome, resulting in off-target activities that can confound experimental results and lead to toxicity.[4][5][6]

This resource will equip you with the knowledge to anticipate, identify, and mitigate these off-target effects, ensuring the integrity and reproducibility of your research.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns that arise when working with thieno[2,3-d]pyrimidine-based inhibitors.

Q1: Why are thieno[2,3-d]pyrimidine-based inhibitors prone to off-target effects?

A1: The thieno[2,3-d]pyrimidine core is considered a "hinge-binding" motif, mimicking the adenine component of ATP.[1] This allows it to form key hydrogen bonds within the highly conserved ATP-binding pocket of many kinases.[4] Because the ATP-binding sites of the over 500 kinases in the human kinome share a degree of structural similarity, inhibitors designed to target one kinase can often bind to several others, leading to off-target inhibition.[4][5]

Q2: What are the common manifestations of off-target effects in my cellular assays?

A2: Off-target effects can present in several ways:

  • Unexpected Phenotypes: You might observe cellular responses that are inconsistent with the known function of your primary target kinase.[6]

  • Cellular Toxicity: Significant decreases in cell viability may occur at inhibitor concentrations where the intended on-target effect is not yet saturated.[6]

  • Paradoxical Pathway Activation: Inhibition of one kinase can sometimes lead to the unexpected activation of a compensatory or parallel signaling pathway.[5][6][7]

  • Inhibition of Non-Kinase Proteins: Some kinase inhibitors have been found to bind to other proteins that also have ATP-binding sites or other structural similarities.[6][8]

Q3: My inhibitor is showing unexpected toxicity. What is the first troubleshooting step?

A3: Before investigating off-target effects, it is crucial to first verify the integrity of your compound. Confirm the identity, purity (ideally >95%), and concentration of your inhibitor stock. Degradation products or impurities can lead to spurious and toxic effects. Once compound integrity is confirmed, proceed to establish a "therapeutic window" by performing a dose-response curve for your on-target effect (e.g., phosphorylation of a known substrate) and in parallel, assess cell viability (e.g., using an MTT or CellTiter-Glo assay).[9] This will help you determine if the toxicity occurs at concentrations relevant to on-target inhibition.

Q4: How can I proactively design thieno[2,3-d]pyrimidine inhibitors with better selectivity?

A4: Improving selectivity is a key challenge in medicinal chemistry. Strategies include:

  • Exploiting Non-Conserved Residues: Design modifications to the thieno[2,3-d]pyrimidine scaffold that interact with less conserved amino acids in the ATP-binding site can enhance selectivity.[4] Targeting the "gatekeeper" residue, which varies in size across the kinome, is a common strategy.[4]

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of different positions on the thieno[2,3-d]pyrimidine ring system and analysis of the resulting changes in potency and selectivity can guide the design of more specific inhibitors.[9][10][11]

  • Computational Modeling: In silico methods can predict the binding affinity of your inhibitor against a wide range of kinases, helping to identify potential off-targets early in the design process.[12][13][14]

II. Troubleshooting Guides: Identifying and Mitigating Off-Target Effects

This section provides detailed workflows and protocols to systematically investigate and address suspected off-target effects of your thieno[2,3-d]pyrimidine-based inhibitors.

Guide 1: Initial Assessment of Off-Target Activity

If you suspect off-target effects are confounding your results, a systematic approach is necessary. The following workflow outlines the initial steps to take.

G A Unexpected Experimental Results (Toxicity, Inconsistent Phenotype) B Step 1: Verify Compound Integrity (Purity, Identity, Concentration) A->B C Step 2: Establish Therapeutic Window (On-Target vs. Viability Dose-Response) B->C D Is toxicity observed at on-target concentrations? C->D Analyze Data E High probability of off-target effects. Proceed to Guide 2. D->E Yes F On-target toxicity is possible. Consider target-specific rescue experiments. D->F No

Caption: Workflow for troubleshooting unexpected experimental results.

Experimental Protocol: Establishing a Therapeutic Window
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Preparation: Prepare a serial dilution of your thieno[2,3-d]pyrimidine inhibitor. A typical concentration range to start with is 1 nM to 100 µM.

  • Treatment: Treat the cells with the serially diluted inhibitor for the desired time period (e.g., 24, 48, or 72 hours).

  • Parallel Assays:

    • Cell Viability Assay: In one set of plates, assess cell viability using a standard method such as the MTT assay.[9] This involves adding MTT reagent, incubating, and then solubilizing the formazan crystals with DMSO before reading the absorbance.[9]

    • On-Target Engagement Assay: In a parallel set of plates, lyse the cells and perform a Western blot or ELISA to measure the phosphorylation status of a known direct downstream substrate of your target kinase.

  • Data Analysis: Plot the dose-response curves for both cell viability and on-target inhibition. The "therapeutic window" is the concentration range where you observe significant on-target inhibition with minimal effect on cell viability.

Guide 2: Comprehensive Off-Target Profiling

Once initial assessments suggest off-target activity, a more comprehensive profiling approach is necessary to identify the specific off-target kinases.

Method 1: In Vitro Kinase Profiling

This is the most direct way to assess the selectivity of your inhibitor. Commercially available services can screen your compound against a large panel of recombinant kinases (e.g., >400 kinases).

Data Presentation: Example Kinase Selectivity Profile

Kinase Target% Inhibition at 1 µMIC50 (nM)
Primary Target (e.g., EGFR) 98% 15
Off-Target 1 (e.g., VEGFR2)85%150
Off-Target 2 (e.g., SRC)62%800
Off-Target 3 (e.g., ABL1)45%>1000

This table illustrates how kinase profiling data can reveal the potency of an inhibitor against its intended target and potential off-targets.

Method 2: Chemical Proteomics in Cell Lysates (Kinobeads)

The Kinobeads approach allows for the assessment of inhibitor binding to endogenous kinases in a cellular context.[15][16][17][18] This method involves incubating a cell lysate with your inhibitor, followed by the addition of beads coated with broad-spectrum kinase inhibitors.[15][18] The kinases that bind to your inhibitor in solution will not be pulled down by the beads.[17] Mass spectrometry is then used to identify and quantify the kinases that remain bound to the beads, thus revealing the targets of your compound.[15]

G A Cell Lysate containing endogenous kinases B Incubate with Thieno[2,3-d]pyrimidine Inhibitor A->B C Add Kinobeads (immobilized broad-spectrum inhibitors) B->C D Pull-down and wash C->D E Elute and digest proteins D->E F LC-MS/MS Analysis E->F G Identify and Quantify Kinases NOT bound by inhibitor F->G

Caption: Simplified workflow for a Kinobeads experiment.

Guide 3: Validating On-Target and Off-Target Engagement in Live Cells

Confirming that your inhibitor engages its intended target (and potential off-targets) within a live cell is a critical validation step.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly measure target engagement in intact cells.[19][20][21][22][23] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[22]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with your inhibitor or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

  • Detection: Analyze the amount of soluble protein remaining in the supernatant by Western blotting or other detection methods.[21]

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[19][23]

G cluster_0 Vehicle Control cluster_1 Inhibitor Treatment A Cells B Heat Gradient A->B C Protein Denaturation and Aggregation B->C D Cells + Inhibitor E Heat Gradient D->E F Ligand-bound protein is stabilized E->F G Increased melting temperature F->G

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Guide 4: Mitigating Off-Target Effects Through Experimental Design
  • Use a Structurally Unrelated Inhibitor: If possible, use a second inhibitor of your target kinase that has a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Approaches: The gold standard for target validation is to use genetic methods such as siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the target kinase. The resulting phenotype should mimic the effect of your inhibitor.

  • Dose Reduction: Use the lowest effective concentration of your inhibitor that still elicits the on-target effect, as determined from your therapeutic window experiment.

III. Conclusion

The thieno[2,3-d]pyrimidine scaffold is a powerful tool in the development of kinase inhibitors. However, a thorough understanding of their potential for off-target effects is essential for the accurate interpretation of experimental data. By employing a systematic troubleshooting approach that includes verifying compound integrity, establishing a therapeutic window, and utilizing advanced techniques like kinase profiling and CETSA, researchers can confidently dissect the on-target and off-target activities of these valuable compounds. This rigorous approach to target validation is paramount for the successful progression of thieno[2,3-d]pyrimidine-based inhibitors in both basic research and clinical development.

References

Technical Support Center: Overcoming Poor Cell Permeability of 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to troubleshoot and overcome the common yet significant challenge of poor cell permeability with 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine derivatives. This guide is structured to move from diagnosis to solution, explaining the causality behind each experimental choice to ensure your protocols are self-validating and your results are robust.

Part 1: The Core Problem: Discrepancy Between Biochemical Potency and Cellular Efficacy

This is the most frequent issue reported by researchers. A compound that is highly potent in an isolated enzyme or biochemical assay fails to show significant activity in a cell-based model. This section addresses the primary reasons for this discrepancy.

Q1: My this compound derivative is a potent kinase inhibitor in biochemical assays but shows weak or no activity in cell-based assays. What are the most likely causes?

A1: This is a classic "biochemical vs. cellular" disconnect, and for thienopyrimidine scaffolds, it almost always points to issues with the compound reaching its intracellular target.[1][2] The primary culprits are:

  • Poor Passive Permeability: The physicochemical properties of the compound prevent it from efficiently crossing the lipid bilayer of the cell membrane. Thienopyrimidines can have characteristics, such as polarity or a high number of hydrogen bond donors, that hinder this process.[3]

  • Active Efflux: The compound is recognized and actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[4][5][6] This keeps the intracellular concentration too low to engage the target kinase effectively.[7]

  • Low Aqueous Solubility: While distinct from permeability, poor solubility can be a contributing factor. If the compound does not dissolve well in the assay medium, its effective concentration available to permeate the cells is much lower than intended, limiting the concentration gradient required for passive diffusion.[8][9]

  • High Intracellular ATP: For ATP-competitive kinase inhibitors, the high millimolar concentration of ATP inside a cell can outcompete the inhibitor for the kinase's binding site, leading to a significant drop in apparent potency compared to a biochemical assay with lower ATP levels.[1][10]

  • Compound Instability: The molecule may be rapidly metabolized or degraded within the cellular environment.[1]

The following troubleshooting guide will help you systematically diagnose which of these factors is affecting your compound.

Part 2: Troubleshooting Guide: A Step-by-Step Diagnosis

This section provides a logical workflow to identify the specific barrier preventing your compound from working in cells.

G cluster_0 Diagnostic Workflow start Start: Low Cellular Activity Despite Biochemical Potency pampa Run PAMPA Assay (Non-cell based) start->pampa Initial Screen pampa_res PAMPA Result? pampa->pampa_res caco2 Run Caco-2 Permeability Assay (See Protocol 1) caco2_res Caco-2 Papp (A-B) Result? caco2->caco2_res efflux Determine Efflux Ratio (ER) with P-gp Inhibitor (See Protocol 2) efflux_res ER > 2? efflux->efflux_res solubility Assess Kinetic & Thermodynamic Solubility sol_res Solubility Issue? solubility->sol_res pampa_res->caco2 Low pampa_res->solubility High caco2_res->efflux High (>10 x 10⁻⁶ cm/s) cause1 Primary Cause: Poor Passive Permeability caco2_res->cause1 Low (<1 x 10⁻⁶ cm/s) cause2 Primary Cause: Active Efflux efflux_res->cause2 Yes solution Proceed to Strategic Solutions: - Chemical Modification - Formulation Strategies - Prodrug Approach efflux_res->solution No sol_res->caco2 No cause3 Primary Cause: Poor Solubility sol_res->cause3 Yes cause1->solution cause2->solution cause3->solution G cluster_1 Permeability Enhancement Strategies cluster_chem Chemical Modification cluster_form Formulation Strategy Compound Poorly Permeable Thienopyrimidine Derivative Prodrug Prodrug Approach: Mask Polar Groups Compound->Prodrug Lipophilicity Increase Lipophilicity: Add Lipophilic Groups Compound->Lipophilicity Liposomes Liposomal Encapsulation Compound->Liposomes Nanoparticles Nanoparticle Formulation Compound->Nanoparticles Permeable Permeable Compound / Effective Delivery System Prodrug->Permeable Lipophilicity->Permeable Liposomes->Permeable Nanoparticles->Permeable

References

Stability issues of 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound in solution. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles of the thieno[2,3-d]pyrimidine scaffold and related heterocyclic compounds to help you navigate potential challenges in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your research, providing potential causes and actionable solutions.

1. Question: I'm observing a gradual loss of my compound's activity in my biological assay over time. What could be the cause?

Answer:

The loss of biological activity is likely due to the degradation of this compound in your assay medium. The primary suspect is the hydrolysis of the 4-chloro group. Chloropyrimidines are known to be susceptible to nucleophilic substitution, and water in aqueous buffers can act as a nucleophile, replacing the chlorine atom with a hydroxyl group.[1][2] This seemingly minor change can significantly alter the molecule's ability to interact with its biological target.

Immediate Troubleshooting Steps:

  • pH Monitoring: Check the pH of your stock solutions and final assay buffer. Acidic conditions can catalyze the hydrolysis of chloropyrimidines.[1][2] If possible, maintain a neutral pH (7.0-7.4).

  • Freshly Prepared Solutions: Prepare solutions of the compound fresh for each experiment to minimize the time it spends in an aqueous environment.

  • Solvent Choice: If your experimental protocol allows, consider using a less nucleophilic solvent for your stock solution, such as anhydrous DMSO. However, be mindful of the final DMSO concentration in your assay.

Experimental Protocol: Assessing Hydrolytic Stability

To confirm if hydrolysis is the issue, you can perform a simple stability study:

  • Prepare a solution of your compound in your standard assay buffer.

  • Incubate the solution under the same conditions as your experiment (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent compound peak and the appearance of any new peaks corresponding to degradation products.

2. Question: My HPLC analysis of a stored solution shows a new, more polar peak appearing over time. What is this likely to be?

Answer:

The new, more polar peak is very likely the hydroxylated derivative of your compound, 4-hydroxy-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine. The replacement of the chloro group with a hydroxyl group increases the polarity of the molecule, leading to a shorter retention time on a reverse-phase HPLC column. This is a classic sign of hydrolysis.[1][2]

Workflow for Investigating Unexpected HPLC Peaks:

G start Unexpected Peak in HPLC check_retention Is the new peak more polar (shorter retention time)? start->check_retention hydrolysis_suspected Hydrolysis is the likely cause. The peak is likely the 4-hydroxy derivative. check_retention->hydrolysis_suspected Yes other_degradation Consider other degradation pathways (e.g., oxidation, photodecomposition). check_retention->other_degradation No confirm_structure Confirm structure of the degradant using LC-MS. hydrolysis_suspected->confirm_structure other_degradation->confirm_structure optimize_storage Optimize storage conditions: - Use anhydrous solvent - Store at low temperature - Protect from light confirm_structure->optimize_storage

Caption: Troubleshooting workflow for unexpected HPLC peaks.

3. Question: I've noticed variability in my results when I repeat experiments on different days using the same stock solution. Could this be a stability issue?

Answer:

Yes, this is a strong indicator of compound instability in your stock solution. The variability likely arises from the progressive degradation of the compound over time. Factors such as the solvent used, storage temperature, and exposure to light and moisture can all contribute to this.

Best Practices for Stock Solution Management:

ParameterRecommendationRationale
Solvent Anhydrous DMSOMinimizes the presence of water, a key reactant in hydrolysis.
Storage Temperature -20°C or -80°CLow temperatures slow down the rate of chemical degradation.
Aliquoting Prepare single-use aliquotsAvoids repeated freeze-thaw cycles which can introduce moisture.
Light Exposure Store in amber vials or protect from lightPyrimidine-containing structures can be susceptible to photodegradation.[3]
Moisture Use desiccants during storagePrevents moisture from the air from contaminating the stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

The main stability concern is the susceptibility of the 4-chloro group to nucleophilic substitution, most commonly hydrolysis, which leads to the formation of the corresponding 4-hydroxy derivative.[1][2] This can result in a loss of the compound's intended biological activity.

Q2: What are the ideal solvents for preparing stock solutions?

For short-term storage, anhydrous dimethyl sulfoxide (DMSO) is recommended. For longer-term storage, it is best to store the compound as a solid at low temperatures. If a solution is necessary for long-term storage, consider a non-polar, aprotic solvent, although solubility may be a limiting factor. Studies have shown that even in DMSO, compound stability can decrease over time, especially with the presence of water.[4][5][6]

Q3: How does pH affect the stability of this compound?

The hydrolysis of chloropyrimidines can be catalyzed by acidic conditions.[1][2] Therefore, it is crucial to maintain a neutral pH in your experimental solutions to minimize the rate of degradation.

Q4: Is this compound sensitive to light?

Q5: How can I monitor the stability of my compound in solution?

The most effective way to monitor the stability is by using a validated analytical method, such as reverse-phase HPLC with UV detection. This will allow you to quantify the amount of the parent compound remaining over time and detect the formation of any degradation products. For structural confirmation of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Potential Degradation Pathway:

G parent This compound hydrolysis_product 4-Hydroxy-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine parent->hydrolysis_product Hydrolysis (H2O, +/- H+)

Caption: Primary degradation pathway via hydrolysis.

By understanding the potential stability issues of this compound and implementing the recommended handling and troubleshooting procedures, you can ensure the integrity of your experiments and the reliability of your results.

References

Technical Support Center: Purification of Polar Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar thieno[2,3-d]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with purifying this important class of heterocyclic compounds. The inherent polarity and basicity of the thieno[2,3-d]pyrimidine scaffold, crucial for its biological activity, frequently complicate standard purification workflows.[1][2]

This document moves beyond generic protocols to provide in-depth troubleshooting, evidence-based strategies, and the causal reasoning behind our recommendations, empowering you to make informed decisions in your laboratory.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Chromatography-Related Issues

Question 1: My polar thieno[2,3-d]pyrimidine derivative shows little to no retention on a standard C18 column, eluting at or near the solvent front. What is happening and how can I improve retention?

Answer: This is a classic problem when purifying highly polar molecules using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][3] The core issue is that your polar analyte has a much higher affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) than for the nonpolar C18 stationary phase.[3][4]

Causality: In RP-HPLC, retention is driven by hydrophobic interactions. Polar compounds, rich in heteroatoms like nitrogen and sulfur and capable of hydrogen bonding, are poorly retained because they are readily solvated by the polar mobile phase and repelled by the greasy C18 chains.[5]

Solutions & Strategies:

  • Switch to a More Appropriate Stationary Phase:

    • Polar-Embedded/Polar-Endcapped Columns: These columns have polar groups (e.g., amides, carbamates) embedded within the alkyl chains or capping the residual silanols. This creates a more hydrophilic surface, improving retention and peak shape for polar analytes, and making the column more stable in highly aqueous mobile phases.[1][3][4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution for very polar compounds.[6][7] HILIC uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.[8] In this mode, the analyte partitions into a water-enriched layer on the stationary phase surface, leading to the retention of polar compounds. Elution occurs as the aqueous (polar) content of the mobile phase increases.[6][9]

  • Modify the Mobile Phase:

    • Increase Aqueous Content: For moderately polar compounds, simply increasing the water percentage in the mobile phase can enhance retention on a C18 column. However, be aware that many conventional C18 columns can suffer from "hydrophobic collapse" in mobile phases with more than 95% water, leading to a sudden loss of retention. Using an aqueous-stable C18 (AQ-type) column is recommended for this approach.[4]

    • Use Ion-Pairing Agents: For ionizable thienopyrimidines, adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases) to the mobile phase can significantly increase retention.[10][11] The reagent forms a neutral ion-pair with the charged analyte, increasing its overall hydrophobicity and affinity for the stationary phase.[4][11] A major drawback is that these reagents are often non-volatile and can suppress ionization in mass spectrometry (MS), making them less ideal for LC-MS applications.[4][5]

Question 2: I'm observing severe peak tailing and streaking while purifying my basic thieno[2,3-d]pyrimidine on a silica gel column. Why does this happen?

Answer: This is a common consequence of secondary interactions between basic analytes and the stationary phase in normal-phase chromatography.

Causality: Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atoms in your thienopyrimidine ring can interact strongly and non-specifically with these acidic sites.[12][13] This leads to a mixed-mode retention mechanism (adsorption and ion exchange) that results in broad, tailing peaks.

Solutions & Strategies:

  • Deactivate the Silica Gel:

    • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount (0.1-2%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide into your eluent is the most common and effective solution.[12][13][14] These bases are stronger than your analyte and will preferentially bind to the acidic silanol sites, effectively masking them and allowing your compound to elute with a more symmetrical peak shape.[15]

    • Pre-treat the Column: Before loading your sample, you can flush the packed column with your mobile phase containing the basic modifier to ensure the stationary phase is fully neutralized.[3]

  • Use an Alternative Stationary Phase:

    • Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds. It is available in acidic, neutral, and basic grades; choose neutral or basic alumina to avoid the issues seen with acidic silica.[12]

    • Amine-Functionalized Silica: These columns have amino groups bonded to the silica surface, providing a less acidic environment and alternative selectivity for polar compounds.[13]

Question 3: My chromatogram shows several unexpected peaks that were not present in the crude reaction mixture. Could my compound be degrading on the column?

Answer: Yes, on-column degradation is a distinct possibility, especially with sensitive heterocyclic compounds.

Causality: The stationary phase is not merely an inert support; it can be a reactive surface. The acidic silanol groups on silica gel can catalyze decomposition of acid-labile compounds. Similarly, metal impurities within the silica matrix can chelate with and degrade certain functional groups. The degradation can be influenced by factors like column temperature and the mobile phase composition.[16][17]

Solutions & Strategies:

  • Verify Stability: Before committing to a large-scale purification, test your compound's stability. Spot your crude material on a TLC plate, let it sit in the open air for an hour, and then develop it. If a new spot appears or the original spot streaks, it suggests instability on silica.[12][14]

  • Modify Chromatographic Conditions:

    • Reduce Column Temperature: Elevated temperatures can accelerate degradation. If you are using a heated column for HPLC, try running the separation at a lower temperature (e.g., below 30 °C).[17]

    • Change Mobile Phase pH: If the degradation is acid-catalyzed, using a buffered or basic-modified mobile phase can stabilize the compound.[16]

    • Reduce Residence Time: A faster flow rate or a steeper gradient can reduce the time your compound spends on the column, minimizing its opportunity to degrade.[16]

  • Switch Purification Technique: If the compound is fundamentally unstable on silica or alumina, consider alternative methods like recrystallization, preparative RP-HPLC (with a compatible column), or Supercritical Fluid Chromatography (SFC).

Crystallization-Related Issues

Question 4: My thieno[2,3-d]pyrimidine derivative is "oiling out" of solution instead of forming crystals. How can I induce crystallization?

Answer: "Oiling out" is a common problem with polar compounds and occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is supersaturated or cooled too quickly, or when impurities are present.[12]

Solutions & Strategies:

  • Optimize the Cooling Process:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature very slowly. Insulating the flask can help. Do not place it directly in an ice bath from a high temperature.[1]

    • Add More Solvent: The oil may be a sign of excessive supersaturation. Add a small amount of hot solvent to redissolve the oil, then attempt to cool slowly again.[12]

  • Induce Nucleation:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[12]

    • Add Seed Crystals: If you have a tiny amount of pure, solid material, add a single crystal to the cooled, supersaturated solution. This will provide a template for further crystal growth.[12]

  • Re-evaluate the Solvent System:

    • Use a Co-solvent System: A mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is sparingly soluble) is often effective. Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then cool slowly.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying a novel polar thieno[2,3-d]pyrimidine derivative?

A flowchart is the best way to approach this. Start with an analysis of the compound's properties (polarity, basicity, stability) and then select the most appropriate initial technique.

G start Start: Crude Polar Thienopyrimidine tlc_stability TLC Stability Test (Spot & Wait) start->tlc_stability is_stable Stable on Silica? tlc_stability->is_stable Yes hilic Consider HILIC tlc_stability->hilic No (Degrades) rpc Consider Reversed-Phase (Polar-Embedded Column) tlc_stability->rpc No (Degrades) is_basic Is Compound Basic (pKa > 7)? is_stable->is_basic flash_chrom Normal Phase Flash Chromatography is_basic->flash_chrom No flash_options Use Basic Modifier (TEA/NH4OH) or Neutral Alumina is_basic->flash_options Yes recrystallize Attempt Recrystallization flash_chrom->recrystallize Partially Pure flash_options->flash_chrom hilic->recrystallize Partially Pure rpc->recrystallize Partially Pure sfc Consider SFC

Caption: Decision tree for selecting a purification strategy.

Q2: Which advanced chromatographic techniques are most suitable for these compounds?

Beyond standard normal and reversed-phase, three techniques are particularly powerful for polar thieno[2,3-d]pyrimidines:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): As discussed, this is often the go-to method for retaining and separating very polar compounds that perform poorly in RP-HPLC.[6][8] It is also highly compatible with MS detection because the high organic content of the mobile phase promotes efficient desolvation and ionization.[6][7]

  • Mixed-Mode Chromatography (MMC): This technique uses stationary phases that have multiple functionalities, such as C18 chains and ion-exchange groups on the same particle.[18][19] This allows for the simultaneous separation of polar, non-polar, and ionizable compounds in a single run, offering unique selectivity that can be tuned by adjusting mobile phase pH, ionic strength, and organic content.[5][20] MMC is excellent for complex mixtures and can often separate analytes from their counter-ions.[5][18]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, modified with a small amount of an organic solvent (like methanol).[21][22] It is a "green" technique that offers very fast and efficient separations due to the low viscosity of the mobile phase.[23][24] While once considered unsuitable for polar compounds, modern SFC with polar co-solvents and additives is highly effective for purifying a wide range of polar drug molecules, including heterocycles.[21][23][25]

Q3: What role do mobile phase additives play in improving purification?

Mobile phase additives are critical tools for controlling analyte retention and improving peak shape.[10]

  • Acids (e.g., Formic Acid, Acetic Acid, TFA): In RP-HPLC, adding a small amount of acid suppresses the ionization of silanol groups on the stationary phase and ensures that basic analytes (like thienopyrimidines) are consistently protonated. This leads to sharper, more symmetrical peaks.[11]

  • Bases (e.g., Triethylamine, Ammonium Hydroxide): In normal-phase chromatography, bases are added to the eluent to mask acidic silanol sites, preventing strong, undesirable interactions with basic analytes and eliminating peak tailing.[12][15]

  • Buffers (e.g., Ammonium Formate, Ammonium Acetate): Buffers are used in both HILIC and RP-HPLC to maintain a constant pH.[10] This is crucial for reproducibility, as the ionization state of both the analyte and the stationary phase can be pH-dependent, significantly affecting retention time and selectivity.[11]

Q4: How can I effectively "dry-load" a sample that has poor solubility in the initial mobile phase?

Dry loading is an excellent technique to ensure a narrow sample band and improve resolution, especially when your compound is not very soluble in the starting chromatographic solvent.[26]

Protocol: Dry Loading a Sample for Column Chromatography

  • Dissolve the Sample: Dissolve your crude thieno[2,3-d]pyrimidine derivative completely in a suitable solvent (e.g., dichloromethane, methanol, or acetone) in a round-bottom flask. Use a solvent that is volatile and can be easily removed.

  • Add Adsorbent: Add an inert adsorbent to the solution. Celite® is often preferred as it is less reactive than silica gel. Alternatively, you can use a small amount of silica gel (approximately 5-10 times the mass of your sample).[26]

  • Evaporate the Solvent: Swirl the flask to create a slurry and then remove the solvent completely using a rotary evaporator. The goal is a dry, free-flowing powder where your compound is evenly coated onto the adsorbent particles.[26]

  • Load the Column: Carefully add the dry powder as a uniform layer on top of your packed chromatography column. You can gently tap the side of the column to settle the powder.

  • Run the Column: Carefully add a small layer of sand on top of the sample layer to prevent disturbance, then begin eluting with your mobile phase as usual.[26]

Comparative Data & Protocols

Table 1: Comparison of Chromatographic Techniques for Polar Analytes
TechniqueStationary PhaseMobile PhasePrincipleProsCons
Reversed-Phase (RP-HPLC) Non-polar (e.g., C18)Polar (High Aqueous)Hydrophobic InteractionsFamiliar methodology, wide column availability.Poor retention for highly polar compounds, potential for "hydrophobic collapse".[4][5]
HILIC Polar (e.g., Silica, Amide)Non-polar (High Organic)Partitioning into a surface water layerExcellent retention for polar analytes, MS-friendly.[7]Can have longer equilibration times, sensitive to water content.[5]
Mixed-Mode (MMC) Multi-functional (e.g., C18 + Ion Exchange)Polar (Tunable)Multiple (Hydrophobic, Ion Exchange, etc.)High versatility, unique selectivity, separates ions and neutrals.[18][19][20]Method development can be more complex.[4]
Supercritical Fluid (SFC) Various (Chiral, Achiral)Supercritical CO₂ + Organic ModifierPartitioning & AdsorptionVery fast, "green" (less solvent waste), high efficiency.[21][23]Requires specialized equipment, less suitable for highly ionic compounds.[25]

Diagram 2: Troubleshooting Workflow for Poor Chromatographic Separation

G start Poor Separation (Peak Tailing / No Retention) mode Chromatography Mode? start->mode np Normal Phase (Silica/Alumina) mode->np Normal rp Reversed Phase (C18) mode->rp Reversed np_check Is Analyte Basic? np->np_check np_sol1 Add Basic Modifier (e.g., 0.5% TEA) np_check->np_sol1 Yes np_sol2 Switch to Neutral Alumina Column np_check->np_sol2 Yes rp_check Analyte Elutes Near Void Volume? rp->rp_check rp_sol1 Use Polar-Embedded Column rp_check->rp_sol1 Yes rp_sol2 Switch to HILIC rp_check->rp_sol2 Yes rp_sol3 Use Ion-Pairing (if MS not needed) rp_check->rp_sol3 Yes, and Ionizable

Caption: Workflow for troubleshooting poor separation.

References

Optimizing conditions for Suzuki coupling with 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling of 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging, electron-deficient heteroaryl chloride. Here, we synthesize foundational principles with practical, field-tested advice to help you navigate the complexities of this transformation, troubleshoot common issues, and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when developing a Suzuki coupling protocol for this specific substrate.

Q1: Why is the Suzuki coupling of this compound considered challenging?

A1: The primary challenge stems from the electronic nature of the substrate. The thieno[2,3-d]pyrimidine core is an electron-deficient heterocyclic system. This electronic pull strengthens the C4-Cl bond, making the rate-limiting oxidative addition step of the catalytic cycle significantly more difficult compared to electron-rich or even simple aryl chlorides.[1][2] Furthermore, the nitrogen and sulfur atoms within the heterocyclic core can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3]

Q2: What is the best palladium catalyst and ligand combination for this substrate?

A2: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating unreactive aryl chlorides.[4] Success with this substrate class requires highly active catalyst systems. The most effective approach involves using bulky and electron-rich phosphine ligands which enhance the rates of both oxidative addition and reductive elimination.[5][6]

Recommended Catalyst Systems:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are excellent, air-stable precatalysts that are reduced in situ to the active Pd(0) species.

  • Ligand Choice: Dialkylbiaryl phosphines are the gold standard for this type of transformation.[5] Consider using:

    • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Excellent for a wide range of heteroaryl chlorides.[5]

    • XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides superior results for particularly hindered or challenging substrates.[3]

    • Buchwald Ligands (General): This class of ligands is specifically designed to facilitate the coupling of unactivated aryl chlorides and should be your primary area of exploration.[5][6]

A typical starting ligand-to-palladium ratio is 2:1 to 4:1 to ensure the formation of the active monoligated palladium species and prevent catalyst decomposition.[7]

Q3: How do I select the right base for the reaction? What is its role?

A3: The base plays a crucial role beyond simply being a proton scavenger. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then participates in the transmetalation step.[8][9][10][11][12] The choice of base can dramatically impact yield.

  • Weak Bases (e.g., NaHCO₃, Na₂CO₃): Generally insufficient for this challenging coupling.

  • Moderate Bases (e.g., K₂CO₃): A common choice, but may require higher temperatures or longer reaction times.[5]

  • Strong, Non-Nucleophilic Bases (e.g., K₃PO₄, Cs₂CO₃): These are highly recommended for coupling aryl chlorides.[5][13][14] K₃PO₄ is often an excellent starting point due to its efficacy and moderate cost. Cs₂CO₃ can sometimes provide superior results, particularly in difficult cases, due to its higher solubility in organic solvents.

Q4: Which solvent system is optimal?

A4: The solvent must solubilize all components of the reaction and must be stable at the required reaction temperature. Anhydrous, degassed solvents are critical to prevent catalyst deactivation by oxygen.[7]

  • Aprotic Ethers (e.g., 1,4-Dioxane, THF): These are excellent choices and very commonly used for Suzuki couplings. They often require the addition of water (e.g., Dioxane/H₂O 4:1) to help solubilize the inorganic base and facilitate the formation of the boronate.[14][15]

  • Aromatic Hydrocarbons (e.g., Toluene): Also a very common and effective choice, often used with K₃PO₄ under anhydrous conditions.

  • Polar Aprotic Solvents (e.g., DMF, DMAc): While these can be effective, they are often more difficult to render completely anhydrous and can sometimes participate in side reactions at high temperatures.[16]

For your specific substrate, a mixture of 1,4-Dioxane/H₂O or Toluene would be the recommended starting points.

Q5: What are the most common side reactions and how can I prevent them?

A5: Two primary side reactions can significantly lower your yield:

  • Protodeboronation: This is the premature replacement of the boronic acid group with a hydrogen atom from a proton source (like water or alcohol).[7] It is particularly problematic with electron-deficient boronic acids.

    • Prevention: Use a fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). Use an appropriate base and minimize reaction time and temperature where possible.[7]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[17]

    • Prevention: Rigorously degas your solvent and maintain a strict inert (Nitrogen or Argon) atmosphere throughout the reaction.[4][7] Using a Pd(0) source or a reliable precatalyst/ligand system that rapidly generates Pd(0) in situ can also minimize this.

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your experiment.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated. 2. Poor Ligand Choice: The ligand is not electron-rich or bulky enough to facilitate oxidative addition. 3. Insufficiently Strong Base: The boronic acid is not being activated to the boronate. 4. Low Reaction Temperature: The energy barrier for oxidative addition is not being overcome.1. Ensure rigorous degassing of solvents and use fresh, high-purity catalyst and ligand.[7] 2. Switch to a more robust ligand system like SPhos or XPhos.[5] 3. Change the base to K₃PO₄ or Cs₂CO₃.[13] 4. Increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C).
Significant Homocoupling of Boronic Acid 1. Oxygen in the Reaction: O₂ can oxidize the Pd(0) catalyst to Pd(II), which promotes homocoupling.[17] 2. Poor Precatalyst Reduction: Incomplete reduction of the Pd(II) precatalyst to Pd(0).1. Improve the degassing procedure (e.g., use three freeze-pump-thaw cycles or sparge with argon for 30-60 min). Maintain a positive pressure of inert gas.[4] 2. Ensure the correct palladium-to-ligand ratio is used and that the reaction mixture is properly stirred.
Formation of Protodeboronation Product 1. Degraded Boronic Acid: The boronic acid may have decomposed on storage. 2. Excess Water or Protic Solvent: Promotes the undesired protonolysis of the C-B bond. 3. Reaction Too Long/Hot: Prolonged reaction times at high temperatures can increase the rate of this side reaction.[7]1. Use a fresh bottle of boronic acid or purify the existing stock. Alternatively, convert it to a more stable pinacol ester.[7] 2. If using an aqueous system, try reducing the amount of water. If using an anhydrous system, ensure all reagents and solvents are dry. 3. Monitor the reaction by TLC or LCMS and stop it once the starting material is consumed.
Product is Difficult to Purify 1. Boronic Acid Residues: Excess boronic acid and its byproducts can be difficult to remove via chromatography. 2. Close Polarity of Product and Byproducts: Homocoupled products or other impurities may have similar Rf values to the desired product.[18]1. After the reaction, perform an acidic wash (e.g., 1M HCl) followed by a basic wash (e.g., 1M NaOH) to remove boronic acid residues. An alternative is to wash with a solution of 3-aminopropyl-functionalized silica gel. 2. Optimize your chromatography conditions (e.g., try a different solvent system, use a gradient elution). Recrystallization may also be a viable purification method.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the finely ground K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to the flask to achieve a final solvent ratio of 4:1 (Dioxane:Water) and a concentration of approximately 0.1 M with respect to the starting chloride.

  • Degassing (Crucial Step): Seal the flask and perform three cycles of vacuum-backfill with your inert gas to ensure all oxygen is removed from the headspace.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-X) pd0->oa_complex trans_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 product Ar-Ar' Product trans_complex->product trans_complex->product reagents Ar-X + Ar'-B(OH)₂ reagents->pd0 Oxidative Addition base Base (e.g., K₃PO₄) boronate [Ar'-B(OH)₃]⁻ base->boronate boronate->oa_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Problem: Low Yield / No Reaction check_sm Is Starting Material Consumed (by TLC/LCMS)? start->check_sm no_reaction Cause: No Reaction Occurring check_sm->no_reaction No sm_consumed Cause: Side Reactions or Product Decomposition check_sm->sm_consumed Yes solution1 Solution: 1. Check Catalyst/Ligand Activity 2. Increase Temperature 3. Use Stronger Base (K₃PO₄) no_reaction->solution1 check_byproducts What are the major byproducts observed? sm_consumed->check_byproducts homocoupling Homocoupling Product (Ar'-Ar') check_byproducts->homocoupling protodeboronation Protodeboronation Product (Ar'-H) check_byproducts->protodeboronation solution2 Solution: Improve Degassing (Inert Atmosphere) homocoupling->solution2 solution3 Solution: 1. Use Fresh Boronic Acid 2. Ensure Anhydrous Conditions protodeboronation->solution3

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Validation & Comparative

The Evolving Landscape of Thieno[2,3-d]pyrimidine Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to mimic purine bases and effectively interact with the ATP-binding sites of numerous protein kinases.[1][2] This structural versatility has led to the development of a diverse array of inhibitors targeting key signaling pathways implicated in cancer and other diseases. This guide provides a comparative analysis of the efficacy of different classes of thieno[2,3-d]pyrimidine inhibitors, supported by experimental data, to aid researchers in navigating this complex and promising field.

Introduction to Thieno[2,3-d]pyrimidines: A Scaffold of Therapeutic Promise

The thieno[2,3-d]pyrimidine core, a fusion of thiophene and pyrimidine rings, serves as a versatile template for designing potent and selective enzyme inhibitors.[3] Its structural similarity to adenine allows it to function as a bioisostere, competing with ATP for binding to the catalytic sites of kinases.[1] This competitive inhibition mechanism is central to the therapeutic potential of these compounds, particularly in oncology, where aberrant kinase activity is a common driver of tumorigenesis.[2][4]

This guide will delve into a comparative analysis of thieno[2,3-d]pyrimidine inhibitors targeting several critical oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Dihydrofolate Reductase (DHFR). We will examine their structure-activity relationships (SAR), compare their inhibitory potencies, and outline the experimental methodologies used to evaluate their efficacy.

Targeting Receptor Tyrosine Kinases: EGFR and VEGFR-2 Inhibitors

Receptor tyrosine kinases (RTKs) are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[5] The thieno[2,3-d]pyrimidine scaffold has been extensively explored for the development of potent EGFR and VEGFR-2 inhibitors.

Thieno[2,3-d]pyrimidine Inhibitors of Epidermal Growth Factor Receptor (EGFR)

EGFR is a key target in the treatment of various epithelial cancers.[6] Research has focused on developing thieno[2,3-d]pyrimidine derivatives that are effective against both wild-type EGFR and its clinically significant resistance mutants, such as T790M.[6]

A critical aspect of the SAR for these inhibitors is the substitution at the 4-anilino position, which is crucial for high potency. The presence of small, electron-donating groups, such as a methoxy group, on the 2-phenyl ring generally enhances activity.[6]

Comparative Efficacy of EGFR Inhibitors:

Compound IDR Group (on 2-phenyl ring)R' Group (on 4-anilino)EGFR (wild-type) IC50 (nM)EGFR (T790M) IC50 (nM)Reference
Compound A 4-OCH33-Cl, 4-F5.248.7[6]
Compound B H3-Cl, 4-F12.5150.3[6]
Compound C 4-OCH3H>1000>1000[6]
Erlotinib --250[5]

This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.

The data clearly indicates that substitutions at both the 2-phenyl and 4-anilino positions are critical for potent EGFR inhibition. Compound A, with a 4-methoxy group on the 2-phenyl ring and a 3-chloro-4-fluoroanilino moiety, demonstrates significantly higher potency against both wild-type and T790M mutant EGFR compared to the unsubstituted analogs.[6]

Thieno[2,3-d]pyrimidine Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

VEGFR-2 is a primary mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[7] Inhibition of VEGFR-2 is a validated anti-cancer strategy.

Recent studies have identified novel thieno[2,3-d]pyrimidine derivatives with potent VEGFR-2 inhibitory activity. For instance, a series of compounds bearing a urea or thiourea moiety at the 4-position have shown promising results.[7]

Comparative Efficacy of VEGFR-2 Inhibitors:

Compound IDKey Structural FeaturesVEGFR-2 IC50 (µM)HCT-116 IC50 (µM)HepG2 IC50 (µM)Reference
17f 4-(3-trifluoromethyl)phenylurea0.232.804.10[7]
Sorafenib (Reference Drug)0.23--[7]

This table highlights the most potent compound from the study for comparison.

Compound 17f exhibited remarkable potency against VEGFR-2, with an IC50 value equivalent to the established multi-kinase inhibitor, sorafenib.[7] This compound also demonstrated significant cytotoxic activity against human colon (HCT-116) and liver (HepG2) cancer cell lines, underscoring its potential as an anti-cancer agent.[7]

Targeting Nucleotide Synthesis: Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and thymidylate, essential for DNA replication and cell division.[8] Its inhibition leads to the depletion of these vital precursors, ultimately causing cancer cell death.[8] Thieno[2,3-d]pyrimidines have been investigated as nonclassical lipophilic DHFR inhibitors.[8]

The binding of these inhibitors to DHFR is often in a "flipped" mode compared to the natural substrate, with the sulfur atom of the thiophene ring mimicking the 4-amino group of methotrexate.[8] Key interactions include the formation of a salt bridge between the nitrogen at position 1 and the amino group at position 2 with the key amino acid Glu30 in the active site.[8][9]

Comparative Efficacy of DHFR Inhibitors:

Compound IDKey Structural FeaturesDHFR IC50 (µM)TGI (MG-MID)Reference
Compound 20 2-amino-6-(4-chlorophenyl)0.2016.2[8]
Compound 23 2-amino-6-(4-methoxyphenyl)-67.7[8]
Methotrexate (Reference Drug)0.22-[8]

TGI (Total Growth Inhibition) is reported as the mean graph midpoint (MG-MID) from the NCI-60 cell line screen.

Compound 20 demonstrated potent DHFR inhibition, slightly more potent than the classical antifolate methotrexate, and exhibited significant tumor growth inhibition across a panel of 60 human cancer cell lines.[8] This highlights the potential of the thieno[2,3-d]pyrimidine scaffold in developing novel antifolate agents.

Experimental Methodologies

The evaluation of thieno[2,3-d]pyrimidine inhibitors relies on a series of robust in vitro and cell-based assays. Understanding these methodologies is crucial for interpreting and comparing efficacy data.

Kinase Inhibition Assay (for EGFR and VEGFR-2)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Workflow for Kinase Inhibition Assay:

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagents and Setup: Recombinant kinase, a specific peptide substrate, the test inhibitor at various concentrations, and ATP are prepared in an appropriate buffer.

  • Reaction Initiation: The kinase and substrate are pre-incubated with the inhibitor before initiating the reaction by adding ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Workflow for MTT Cell Viability Assay:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition

References

Validating the Biological Target of 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine: A Comparative Guide to Modern Target Deconvolution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the identification of a small molecule with promising phenotypic effects is a moment of profound opportunity. Yet, it is merely the opening chapter. The subsequent, and arguably more critical, phase is the rigorous validation of its biological target. This guide provides a comprehensive, in-depth comparison of modern experimental strategies to elucidate and validate the molecular target of novel chemical entities, using the compound 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine as a central case study. While the specific biological target of this compound is not extensively documented in publicly available literature, its thienopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases.[1][2][3] Therefore, for the purpose of this illustrative guide, we will proceed with the hypothesis that our compound of interest is a novel kinase inhibitor.

This document is designed for drug development professionals, researchers, and scientists, offering a narrative that intertwines technical protocols with the strategic rationale behind each experimental choice. Our approach is grounded in the principles of scientific integrity, ensuring that each described methodology serves as a self-validating system.

The Imperative of Target Validation: Beyond the Phenotype

A phenotypic screen may reveal that this compound, let's call it CCTP , induces apoptosis in a cancer cell line. This is a compelling starting point, but it is insufficient for progression into a lead optimization program. Without a validated target, we are navigating without a map. Key questions remain unanswered:

  • Is the observed phenotype a result of interaction with a single, specific target or multiple targets?

  • What is the molecular mechanism driving the therapeutic effect?

  • Are there potential off-target liabilities that could lead to toxicity?

Answering these questions is the core objective of target validation, a process that builds a robust bridge between a compound's chemical structure and its biological consequences.[4][5][6]

A Multi-Pronged Approach to Target Validation

No single experiment can definitively validate a drug target. A successful strategy employs a suite of orthogonal approaches that, when taken together, provide a cohesive and compelling body of evidence. We will explore a logical workflow, starting from broad, unbiased screening to more focused, hypothesis-driven validation techniques.

G cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Target Engagement (In Situ) cluster_2 Phase 3: Genetic Validation (Functional) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry CETSA Cellular Thermal Shift Assay (CETSA) Affinity_Chromatography->CETSA Confirm engagement in cells Kinase_Profiling Broad Kinase Panel Profiling Kinase_Profiling->CETSA Confirm engagement in cells siRNA_Knockdown siRNA-Mediated Knockdown CETSA->siRNA_Knockdown Assess functional relevance CRISPR_KO CRISPR/Cas9 Knockout CETSA->CRISPR_KO Definitive genetic evidence Validated_Target Validated Biological Target siRNA_Knockdown->Validated_Target CRISPR_KO->Validated_Target Start Phenotypic Hit: CCTP Start->Affinity_Chromatography Identify binding partners Start->Kinase_Profiling Screen against known kinases

Figure 1: A logical workflow for the validation of a novel small molecule's biological target.

Part 1: Initial Target Identification – Casting a Wide Net

The initial step is to move from a phenotypic observation to a list of candidate protein interactors. Here, we compare two powerful, unbiased approaches.

Kinase Panel Profiling

Given our working hypothesis that CCTP is a kinase inhibitor, a logical first step is to screen it against a large panel of known kinases. This provides a broad overview of its selectivity and identifies high-affinity targets.

Causality Behind the Choice: Kinases are a well-characterized and highly "druggable" class of enzymes.[7] Numerous service providers offer comprehensive kinase profiling services, making this a rapid and cost-effective method to generate initial hypotheses.[8][9][10]

Experimental Protocol: Broad Kinase Selectivity Screen (e.g., using ADP-Glo™ Assay)

  • Compound Preparation: Prepare a stock solution of CCTP in 100% DMSO. For an initial screen, a single high concentration (e.g., 10 µM) is often used.

  • Assay Plate Preparation: Utilize a multi-well plate containing a panel of purified recombinant kinases (e.g., >400 kinases).

  • Kinase Reaction: Initiate the kinase reaction by adding the kinase, its specific substrate, and ATP.

  • Compound Addition: Add CCTP to the reaction mixture. Include appropriate controls (DMSO vehicle for 100% activity and a known broad-spectrum inhibitor for 0% activity).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the controls.

Data Presentation: Comparative Kinase Inhibition

Kinase TargetCCTP (10 µM) % InhibitionStaurosporine (1 µM) % Inhibition (Control)
Putative Target Kinase (PTK)95%98%
Kinase A85%97%
Kinase B20%95%
... (and so on for the entire panel)

Interpretation: The results from this screen will highlight a small number of kinases that are potently inhibited by CCTP. These become our primary candidates for further validation.

Part 2: Confirming Target Engagement in a Cellular Context

Identifying a direct interaction with a purified protein is a crucial first step, but it is essential to demonstrate that this engagement occurs within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12][13][14]

Cellular Thermal Shift Assay (CETSA)

The Principle of Thermal Stabilization: CETSA is based on the principle that the binding of a ligand (our compound, CCTP) to its target protein increases the protein's thermal stability.[11] When cells are heated, proteins denature and aggregate. A protein bound to a stabilizing ligand will remain in solution at higher temperatures compared to its unbound state.[15]

Causality Behind the Choice: This method directly assesses target engagement in intact cells, providing a more physiologically relevant confirmation of the interaction identified in biochemical assays.[14] It does not require any modification to the compound or the protein.

Experimental Protocol: CETSA Coupled with Western Blotting

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., the one used in the initial phenotypic screen) to ~80% confluency. Treat the cells with CCTP at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating Step: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Sample Preparation and Western Blotting: Collect the supernatant (containing the soluble proteins), determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the putative target kinase (PTK).

  • Data Analysis: Quantify the band intensities for PTK at each temperature for both the vehicle- and CCTP-treated samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves.

Data Presentation: CETSA Melt Curves and Isothermal Dose-Response

G cluster_0 CETSA Melt Curve cluster_1 Isothermal Dose-Response melt_curve dose_response

Figure 2: Representative data from CETSA experiments. The melt curve (left) shows a rightward shift in the presence of the stabilizing ligand. The isothermal dose-response curve (right) demonstrates concentration-dependent target engagement at a fixed temperature.

Interpretation: A shift in the melting curve to a higher temperature in the presence of CCTP provides strong evidence of direct binding to the PTK in a cellular environment. An isothermal dose-response experiment, performed at a single temperature that shows significant protein denaturation in the absence of the compound, can further quantify the potency of this engagement.[12]

Part 3: Genetic Validation – The Definitive Link to Phenotype

While biochemical and biophysical methods confirm binding, they do not unequivocally prove that the interaction with the putative target is responsible for the observed cellular phenotype. Genetic methods provide this crucial functional link.

siRNA-Mediated Knockdown

The Principle of RNA Interference: Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a specific messenger RNA (mRNA).[16] This prevents the synthesis of the corresponding protein, effectively "knocking down" its expression.[17][18]

Experimental Protocol: siRNA Knockdown and Phenotypic Assay

  • siRNA Transfection: Transfect the chosen cell line with an siRNA specifically targeting the mRNA of the PTK. As controls, use a non-targeting (scrambled) siRNA and a mock transfection (transfection reagent only).[17]

  • Incubation and Protein Knockdown Confirmation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion. Harvest a subset of the cells and confirm the knockdown of PTK protein levels by Western blotting.

  • Phenotypic Assay: Treat the remaining cells (PTK knockdown, scrambled control, and mock) with increasing concentrations of CCTP.

  • Measure Phenotype: After a suitable incubation period, measure the same phenotypic endpoint as in the initial screen (e.g., apoptosis via caspase-3/7 activity assay).

  • Data Analysis: Compare the dose-response curves of CCTP in the PTK knockdown cells versus the control cells.

Data Presentation: Comparison of CCTP Efficacy Post-Knockdown

ConditionCCTP EC50 (Apoptosis)
Scrambled siRNA Control1.2 µM
PTK siRNA Knockdown> 20 µM (Resistant)

Interpretation: A significant rightward shift in the EC50 of CCTP in the PTK knockdown cells indicates that the compound's efficacy is dependent on the presence of the target protein. This provides strong functional validation.

CRISPR/Cas9-Mediated Knockout

The Principle of Gene Editing: The CRISPR/Cas9 system allows for the permanent and complete disruption of a gene at the DNA level, creating a knockout cell line that does not produce the target protein.[][22][23]

Causality Behind the Choice: CRISPR-mediated knockout is considered the gold standard for genetic validation.[4][24] Unlike the transient and sometimes incomplete knockdown achieved with siRNA, a knockout provides a definitive "all-or-nothing" genetic model to test the role of the target.

Experimental Protocol: CRISPR Knockout and Compound Sensitivity

  • Guide RNA Design and Cloning: Design and clone guide RNAs (gRNAs) that target a critical exon of the PTK gene into a Cas9-expressing vector.

  • Transfection and Clonal Selection: Transfect the cell line with the CRISPR/Cas9 plasmid. Select and expand single-cell clones.

  • Knockout Validation: Screen the clones to identify those with complete knockout of the PTK protein, confirmed by Western blotting and genomic sequencing.

  • Compound Treatment and Phenotypic Analysis: Treat the validated PTK knockout cell line and the parental (wild-type) cell line with a dose-response of CCTP.

  • Data Analysis: Measure the phenotypic endpoint (e.g., cell viability) and compare the dose-response curves between the knockout and wild-type cells.

G Start Design gRNA for PTK Transfect Transfect Cells with Cas9 and gRNA Start->Transfect Select Single-Cell Cloning Transfect->Select Validate Validate Knockout (Western Blot, Sequencing) Select->Validate Phenotype Treat WT and KO cells with CCTP Validate->Phenotype Analyze Compare Dose-Response Curves Phenotype->Analyze Conclusion Confirm Target-Phenotype Link Analyze->Conclusion

Figure 3: Workflow for CRISPR/Cas9-mediated target validation.

Interpretation: The complete loss of sensitivity to CCTP in the PTK knockout cell line provides the most definitive evidence that the PTK is the biological target responsible for the compound's activity.

Conclusion: A Triad of Evidence for Unambiguous Target Validation

The validation of a biological target for a novel compound like this compound is a systematic process of building a compelling, evidence-based case. By integrating unbiased screening, direct confirmation of cellular target engagement, and rigorous genetic validation, we can move with confidence from a phenotypic hit to a mechanistically understood lead candidate. This multi-faceted approach, summarized below, mitigates the risks of late-stage failures and paves the way for rational drug design and optimization.

Validation Method Question Answered Key Advantage Potential Limitation
Kinase Profiling Which kinases does CCTP bind to in vitro?Broad, rapid, and quantitative.Lacks cellular context; may identify non-physiological interactions.
CETSA Does CCTP bind to the target in intact cells?Physiologically relevant; label-free.Requires a specific antibody; throughput can be a bottleneck.
siRNA Knockdown Is the target necessary for the compound's effect?Direct functional link to phenotype.Knockdown can be incomplete or transient; potential off-target effects.
CRISPR Knockout Is the target definitively required for the compound's effect?Permanent and complete gene disruption; the "gold standard".Can be lethal if the target is essential; more time-consuming to generate cell lines.

By thoughtfully applying this portfolio of techniques, researchers can rigorously deconvolve the mechanism of action of novel chemical matter, transforming promising hits into validated therapeutic opportunities.

References

A Comparative Guide to Alternative Synthesis Routes for the Thieno[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its structural analogy to purine bases.[1][2] Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The efficient and versatile synthesis of this scaffold is therefore a critical endeavor in drug discovery and development.

This guide provides an in-depth, comparative analysis of the most prominent alternative synthesis routes for the thieno[2,3-d]pyrimidine scaffold. Moving beyond a simple recitation of protocols, this document delves into the mechanistic rationale behind different synthetic choices, offers comparative data, and provides detailed experimental procedures to empower researchers in selecting and implementing the optimal strategy for their specific research goals.

The Predominant Synthetic Strategy: Annulation of a Pyrimidine Ring onto a Pre-formed Thiophene

The most common and versatile approach to the thieno[2,3-d]pyrimidine scaffold involves the initial construction of a substituted 2-aminothiophene ring, followed by the annulation of the pyrimidine ring.[3][4] This strategy offers significant flexibility in introducing a variety of substituents onto the thiophene ring, which can be crucial for modulating biological activity.

At the heart of this approach lies the Gewald reaction , a powerful one-pot, three-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[5][6][7][8] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[5][6][8]

The Cornerstone: Understanding the Gewald Reaction

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[5] This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to afford the 2-aminothiophene.[5] The choice of base, solvent, and reaction conditions can significantly influence the reaction's efficiency and yield.[6]

Recent advancements have focused on developing more environmentally friendly and efficient modifications of the Gewald reaction, including the use of catalytic amounts of base, microwave-assisted synthesis, and solvent-free conditions using ball-milling.[6][9][10][11]

Comparative Analysis of Key Synthetic Routes to Thieno[2,3-d]pyrimidines from 2-Aminothiophenes

Once the 2-aminothiophene precursor is in hand, several methods can be employed to construct the fused pyrimidine ring. The choice of method often depends on the desired substitution pattern on the pyrimidine ring.

Route Key Cyclization Reagent(s) Typical Starting 2-Aminothiophene Resulting Pyrimidine Substitution Advantages Disadvantages Reported Yields
Route 1: Formamide Cyclization Formamide or Formamidine Acetate2-Amino-3-cyanothiophene or 2-Amino-3-carboxamidothiopheneUnsubstituted at C4Simple, readily available reagents.High temperatures often required.50-85%
Route 2: Urea/Thiourea Cyclization Urea or Thiourea2-Amino-3-cyanothiophene4-Amino-2-oxo or 4-Amino-2-thioxoDirect introduction of key functional groups.Can require harsh conditions.60-90%
Route 3: Isothiocyanate Cyclization Isothiocyanates2-Amino-3-ethoxycarbonylthiophene3-Substituted-2-thioxoVersatile for introducing diversity at N3.Isothiocyanates can be lachrymatory.70-95%
Route 4: Orthoformate/Amine Cyclization Triethyl orthoformate followed by an amine2-Amino-3-cyanothiophene4-Substituted aminoGood for introducing various amines at C4.Two-step process.65-90%
Route 5: Acid Chloride/Anhydride Cyclization Acid chlorides or Anhydrides2-Amino-3-carboxamidothiophene2-Substituted-4-oxoWide variety of substituents at C2 possible.Can require anhydrous conditions.75-95%
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Synthesis of a 2-Aminothiophene Precursor via the Gewald Reaction [12]

This protocol describes a general procedure for the synthesis of a 2-amino-3-cyanothiophene, a key intermediate for many thieno[2,3-d]pyrimidine syntheses.

dot

Gewald_Reaction Ketone Ketone/Aldehyde Reaction_Vessel Reaction Vessel Ketone->Reaction_Vessel Nitrile Active Methylene Nitrile Nitrile->Reaction_Vessel Sulfur Elemental Sulfur Sulfur->Reaction_Vessel Base Base (e.g., Morpholine) Base->Reaction_Vessel Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Vessel Heating Heating Reaction_Vessel->Heating Product 2-Aminothiophene Heating->Product

Caption: Workflow for the Gewald three-component reaction.

Materials:

  • Ketone or Aldehyde (1.0 eq)

  • Malononitrile or Ethyl Cyanoacetate (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine or another suitable base (0.2 eq)

  • Ethanol

Procedure:

  • To a stirred solution of the ketone/aldehyde and the active methylene nitrile in ethanol, add the base.

  • Add elemental sulfur to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

Trustworthiness: This is a well-established and widely used method for the synthesis of 2-aminothiophenes.[7][8][13] The progress of the reaction can be easily monitored by TLC, and the product is typically isolated by simple filtration and recrystallization, ensuring a high degree of purity.

Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one via Formamide Cyclization

This protocol outlines the cyclization of a 2-amino-3-cyanothiophene with formamide to yield the core thieno[2,3-d]pyrimidine structure.

dot

Formamide_Cyclization Aminothiophene 2-Amino-3-cyanothiophene Reaction_Vessel Reaction Vessel Aminothiophene->Reaction_Vessel Formamide Formamide Formamide->Reaction_Vessel Heating Heating (Reflux) Reaction_Vessel->Heating Product Thieno[2,3-d]pyrimidin-4(3H)-one Heating->Product

Caption: Cyclization of 2-aminothiophene with formamide.

Materials:

  • 2-Amino-3-cyanothiophene (1.0 eq)

  • Formamide (excess)

Procedure:

  • A mixture of the 2-amino-3-cyanothiophene and an excess of formamide is heated to reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to afford the pure thieno[2,3-d]pyrimidin-4(3H)-one.

Expertise & Experience: The use of a large excess of formamide serves as both the reagent and the solvent. The high boiling point of formamide facilitates the cyclization, which often requires significant thermal energy.

Alternative Strategy: Construction of a Thiophene Ring onto a Pre-existing Pyrimidine

A less common but still valuable approach involves the construction of the thiophene ring onto a pre-functionalized pyrimidine moiety.[4] This strategy can be advantageous when the desired pyrimidine starting material is readily available or when specific substitution patterns are more easily achieved through this route.

One notable example involves the reaction of a 4-chloro-5-cyanopyrimidine with an α-mercapto ketone or ester. The reaction proceeds through a nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization to form the thiophene ring.

Comparative Data: Yields and Conditions
Route Starting Pyrimidine Thiophene-forming Reagent Base Solvent Temperature Reported Yields
Thiophene Annulation 4-Chloro-5-cyanopyrimidineEthyl thioglycolateK2CO3DMF80 °C70-85%

dot

Thiophene_Annulation cluster_start Starting Materials cluster_reaction Reaction Conditions Pyrimidine 4-Chloro-5-cyanopyrimidine Base Base (e.g., K2CO3) Pyrimidine->Base Thiol α-Mercapto Ketone/Ester Thiol->Base Solvent Solvent (e.g., DMF) Base->Solvent Heating Heating Solvent->Heating Product Thieno[2,3-d]pyrimidine Heating->Product

Caption: Synthesis via thiophene ring annulation.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route to the thieno[2,3-d]pyrimidine scaffold is a strategic decision that depends on several factors, including:

  • Desired Substitution Pattern: The required substituents on both the thiophene and pyrimidine rings will heavily influence the choice of starting materials and cyclization strategy.

  • Availability of Starting Materials: The accessibility and cost of the initial building blocks can be a determining factor.

  • Scalability: For drug development applications, the potential for scaling up the synthesis is a critical consideration. Some multi-component reactions, like the Gewald reaction, are often amenable to large-scale production.

  • Reaction Conditions: The tolerance of other functional groups in the molecule to the reaction conditions (e.g., high temperatures, strong bases) must be taken into account.

The annulation of a pyrimidine ring onto a pre-formed 2-aminothiophene, typically synthesized via the Gewald reaction, remains the most versatile and widely employed strategy. However, the alternative approach of constructing the thiophene ring onto a pyrimidine core provides a valuable alternative for accessing specific substitution patterns. By carefully considering the factors outlined in this guide and leveraging the provided experimental protocols, researchers can confidently select and execute the most efficient synthesis of the thieno[2,3-d]pyrimidine scaffold for their specific needs.

References

A Comparative Guide to 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine and Its Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural similarity to the fundamental components of DNA and RNA has made it a fertile ground for the development of novel therapeutics, particularly in oncology.[1] Among the numerous derivatives, 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine serves as a crucial intermediate and a pharmacologically active molecule in its own right. This guide provides a comprehensive comparative analysis of this lead compound and its analogues, delving into their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data and protocols.

The Synthetic Landscape: Building the Thieno[2,3-d]pyrimidine Core

The construction of the thieno[2,3-d]pyrimidine skeleton is most commonly achieved through the versatile Gewald reaction.[2] This one-pot, multi-component reaction provides a straightforward entry to substituted 2-aminothiophenes, which are key precursors for the subsequent pyrimidine ring formation.

General Synthesis of the Thieno[2,3-d]pyrimidine Scaffold

A widely adopted synthetic route commences with the Gewald reaction, followed by cyclization to form the pyrimidine ring, and subsequent chlorination to yield the reactive 4-chloro intermediate. This intermediate is then primed for diversification through nucleophilic substitution.

Experimental Protocol: Synthesis of 4-Chloro-5-arylthieno[2,3-d]pyrimidines

Step 1: Gewald Reaction for 2-Amino-3-cyanothiophene Synthesis

  • To a solution of an appropriate arylacetonitrile (e.g., 4-chlorophenylacetonitrile) and a ketone or aldehyde in ethanol, add elemental sulfur and a catalytic amount of a base such as morpholine or triethylamine.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the corresponding 2-aminothiophene derivative.

Step 2: Pyrimidine Ring Formation

  • Suspend the synthesized 2-aminothiophene in formamide or a mixture of triethyl orthoformate and acetic anhydride.

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture and collect the precipitated solid, which is the 4-hydroxythieno[2,3-d]pyrimidine derivative, by filtration.

Step 3: Chlorination to 4-Chlorothieno[2,3-d]pyrimidine

  • Treat the 4-hydroxythieno[2,3-d]pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3]

  • Heat the mixture at reflux for 2-4 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chlorothieno[2,3-d]pyrimidine.

  • Purify the crude product by column chromatography on silica gel.

G Arylacetonitrile Arylacetonitrile Gewald_Reaction Gewald Reaction Arylacetonitrile->Gewald_Reaction Ketone_Aldehyde Ketone/Aldehyde Ketone_Aldehyde->Gewald_Reaction Sulfur Sulfur Sulfur->Gewald_Reaction Base Base (e.g., Morpholine) Base->Gewald_Reaction Aminothiophene 2-Aminothiophene Intermediate Gewald_Reaction->Aminothiophene Formation of Thiophene Ring Cyclization Cyclization Aminothiophene->Cyclization Formamide Formamide Formamide->Cyclization Hydroxy_Thienopyrimidine 4-Hydroxythieno[2,3-d]pyrimidine Cyclization->Hydroxy_Thienopyrimidine Pyrimidine Ring Formation Chlorination Chlorination Hydroxy_Thienopyrimidine->Chlorination POCl3 POCl3 POCl3->Chlorination Chloro_Thienopyrimidine 4-Chlorothieno[2,3-d]pyrimidine Chlorination->Chloro_Thienopyrimidine Introduction of Chlorine at C4

Caption: General synthetic workflow for 4-chlorothieno[2,3-d]pyrimidines.

Biological Activities and Therapeutic Potential

The thieno[2,3-d]pyrimidine scaffold has been extensively explored for a wide range of biological activities, with a significant focus on anticancer and anti-inflammatory applications. The chlorine atom at the 4-position of this compound serves as a convenient handle for introducing various substituents, allowing for the fine-tuning of its pharmacological profile.

Anticancer Activity: Targeting Kinase Signaling Pathways

A plethora of studies have demonstrated the potent anticancer activity of thieno[2,3-d]pyrimidine derivatives, which often arises from their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Key Kinase Targets:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy in anti-angiogenic therapy. Several thieno[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors.[4]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a well-validated target in various cancers. Thieno[2,3-d]pyrimidines have been developed as EGFR inhibitors, including against mutant forms.[5]

  • Fms-like Tyrosine Kinase 3 (FLT3): FLT3 is a critical target in acute myeloid leukemia (AML). Thieno[2,3-d]pyrimidine-based compounds have shown promising inhibitory activity against FLT3.[1][6]

  • c-Met: The c-Met proto-oncogene is implicated in tumor growth and metastasis. Dual inhibitors of c-Met and VEGFR-2 based on the thieno[2,3-d]pyrimidine scaffold have been reported.

  • Atypical Protein Kinase C (aPKC): aPKC isoforms are involved in cell polarity and proliferation, and their inhibition has been explored for controlling vascular permeability.[7][8]

G cluster_kinase Kinase Inhibition cluster_effects Cellular Effects ThienoPyrimidine 4-Chloro-5-(4-chlorophenyl) thieno[2,3-d]pyrimidine & Analogues VEGFR2 VEGFR-2 ThienoPyrimidine->VEGFR2 EGFR EGFR ThienoPyrimidine->EGFR FLT3 FLT3 ThienoPyrimidine->FLT3 cMet c-Met ThienoPyrimidine->cMet aPKC aPKC ThienoPyrimidine->aPKC Angiogenesis Anti-angiogenesis VEGFR2->Angiogenesis Proliferation Inhibition of Proliferation EGFR->Proliferation FLT3->Proliferation cMet->Proliferation Permeability Reduced Vascular Permeability aPKC->Permeability Apoptosis Induction of Apoptosis Proliferation->Apoptosis

Caption: Kinase targets and cellular effects of thieno[2,3-d]pyrimidines.

Other Biological Activities

Beyond cancer, thieno[2,3-d]pyrimidine derivatives have demonstrated a spectrum of other pharmacological activities:

  • Anti-inflammatory: Some analogues exhibit anti-inflammatory properties.

  • Antimicrobial: Antibacterial and antifungal activities have also been reported for certain derivatives.[9]

  • Adenosine A₂A Receptor Antagonists: This class of compounds has been investigated for potential applications in neurodegenerative diseases.

Comparative Analysis: Structure-Activity Relationships

The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold and the pendant aryl rings. A systematic analysis of these structural modifications provides valuable insights for the rational design of more potent and selective analogues.

Substitutions at the 4-Position

The 4-chloro group in the parent compound is a key site for modification. Replacing the chlorine with various amine-containing moieties has been a fruitful strategy for enhancing biological activity.

  • Amino Substituents: The introduction of an amino group at the 4-position is a common modification. For instance, 4-amino-thieno[2,3-d]pyrimidines linked to N,N'-diaryl urea moieties have shown potent inhibition of VEGFR and PDGF receptors, with IC₅₀ values in the nanomolar range.[9]

  • Piperazine and Piperidine Moieties: The incorporation of piperazine or piperidine rings at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the compounds. These modifications have been explored in the development of atypical protein kinase C (aPKC) inhibitors.[7]

Substitutions on the 5-Phenyl Ring

The electronic and steric properties of the substituent on the 5-phenyl ring play a crucial role in modulating the activity of these compounds.

  • Halogen Substitution: The presence of a chlorine atom at the para-position of the 5-phenyl ring, as in the parent compound, is often beneficial for activity. Fluorine substitution can also enhance pharmacological properties.[2]

  • Methoxy and Hydroxyl Groups: The position of electron-donating groups like methoxy (-OCH₃) and hydroxyl (-OH) on the phenyl ring can have a profound impact on activity. For example, in a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines targeting PI3K, a hydroxyl group at the 3-position of the 2-phenyl ring was found to be critical for potent inhibition, while a 4-hydroxyl group led to a significant loss of activity.[5]

Modifications at Other Positions

While the 4- and 5-positions are the most commonly modified, substitutions at other positions of the thieno[2,3-d]pyrimidine core also offer opportunities for optimization.

  • 2-Position: Introduction of various aryl or alkylthio groups at the 2-position can modulate the biological activity. For example, 2-alkylthio-4-aminothieno[2,3-d]pyrimidines have been investigated as modulators of P-glycoprotein.

  • 6-Position: Substitution at the 6-position has been explored in the design of potent inhibitors of Tie-2, another important receptor tyrosine kinase involved in angiogenesis.[9]

Table 1: Comparative Anticancer Activity of Selected Thieno[2,3-d]pyrimidine Analogues

Compound ID4-Position Substituent5-Position SubstituentTargetIC₅₀ (µM)Cell LineReference
Parent Compound -Cl4-chlorophenyl----
Analogue A4-amino-N,N'-diaryl urea-VEGFR/PDGFR0.003-[9]
Analogue B4-(piperazin-1-yl)4-chlorophenylaPKCζ--[7]
Analogue C-Cl4-fluorophenyl---[2]
Analogue D-amino5-methyl-0.013MCF-7[9]
Analogue E-thio4-chlorophenylVEGFR-20.23-[4]

Note: This table is a representative summary based on available literature and is intended for comparative purposes. The specific structures and experimental conditions can be found in the cited references.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are essential. The following are representative protocols for key assays used in the evaluation of thieno[2,3-d]pyrimidine derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

  • Reagents and Materials: Recombinant human VEGFR-2 kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, which correlates with the amount of ADP produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Seed cancer cells (e.g., HCT-116, HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[5]

G cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_sar Data Analysis & Lead Optimization Synthesis Synthesis of Analogues Purification Purification & Structural Confirmation (NMR, MS, etc.) Synthesis->Purification Kinase_Assay Kinase Inhibition Assays (e.g., VEGFR-2, EGFR) Purification->Kinase_Assay Cell_Viability Cell Viability Assays (e.g., MTT on Cancer Cell Lines) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Viability->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for SAR studies of thieno[2,3-d]pyrimidines.

Conclusion and Future Directions

This compound and its analogues represent a highly versatile and promising class of compounds in drug discovery. Their straightforward synthesis and amenability to structural modification have enabled the development of potent inhibitors of various kinases and other biological targets. The comparative analysis of their structure-activity relationships provides a rational basis for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on:

  • Exploration of Novel Substitutions: Investigating a wider range of substituents at all positions of the thieno[2,3-d]pyrimidine core to identify novel pharmacophores.

  • Multi-Targeted Drug Design: Developing single molecules that can simultaneously inhibit multiple key targets in a disease pathway, potentially leading to enhanced efficacy and reduced drug resistance.

  • Optimization of ADMET Properties: Improving the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds to enhance their drug-like properties.

  • In Vivo Efficacy Studies: Translating the promising in vitro results into in vivo models to validate the therapeutic potential of these compounds in a more complex biological system.

By leveraging the knowledge gained from comparative studies like this, the scientific community can continue to unlock the full therapeutic potential of the thieno[2,3-d]pyrimidine scaffold in the fight against cancer and other debilitating diseases.

References

A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against Thieno[2,3-d]pyrimidine Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the cross-reactivity of antibodies developed against thieno[2,3-d]pyrimidine conjugates. Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds with significant therapeutic potential, acting as kinase inhibitors in various signaling pathways implicated in cancer and other diseases.[1][2] The development of specific antibodies against these small molecules is crucial for their detection and quantification in biological matrices, which is essential for pharmacokinetic and pharmacodynamic studies. This guide details the experimental workflow, from hapten synthesis and immunogen preparation to a comparative analysis of antibody cross-reactivity using various immunoassay platforms.

Introduction: The Rationale for Specificity

This guide will explore the methodologies to assess and compare the cross-reactivity of polyclonal and monoclonal antibodies raised against a model thieno[2,3-d]pyrimidine compound. We will delve into the nuances of hapten design, the choice of immunoassay platform, and the interpretation of the resulting data.

Experimental Design: A Roadmap to Specificity

The journey to a specific antibody begins with a well-thought-out experimental design. This involves the synthesis of a suitable hapten, its conjugation to a carrier protein to elicit an immune response, the production of antibodies, and finally, a rigorous assessment of their binding characteristics.

Hapten Design and Synthesis with a Spacer Arm

Small molecules like thieno[2,3-d]pyrimidines are not immunogenic on their own and require conjugation to a larger carrier protein to stimulate an immune response.[6] The design of the hapten, including the position and length of a spacer arm, is critical. The spacer arm distances the hapten from the carrier protein, minimizing steric hindrance and presenting the key epitopes to the immune system.[7]

For this study, a representative thieno[2,3-d]pyrimidine core is functionalized with a carboxylic acid-terminated linker, making it amenable to conjugation with primary amines on the carrier protein.

Diagram of Hapten Synthesis Workflow:

Hapten_Synthesis Thieno_Pyrimidine Thieno[2,3-d]pyrimidine Core Functionalization Introduction of a reactive group (e.g., at position 2 or 4) Thieno_Pyrimidine->Functionalization Linker_Attachment Attachment of a spacer arm (e.g., succinic anhydride) Functionalization->Linker_Attachment Hapten Functionalized Hapten with Carboxylic Acid Terminus Linker_Attachment->Hapten Immunogen_Preparation Hapten Functionalized Hapten Activation Activation of Carboxylic Acid (e.g., with EDC/NHS) Hapten->Activation Carrier_Protein Carrier Protein (KLH) Conjugation Covalent Coupling to Carrier Protein Carrier_Protein->Conjugation Activation->Conjugation Immunogen Thieno[2,3-d]pyrimidine-KLH Conjugate (Immunogen) Conjugation->Immunogen Competitive_ELISA cluster_plate Microtiter Plate Well cluster_solution Solution Phase Coating 1. Coating with Thieno[2,3-d]pyrimidine-BSA Blocking 2. Blocking Coating->Blocking Incubation 4. Incubation in Well Blocking->Incubation Antibody Antibody Competition 3. Competition Antibody->Competition Analyte Free Analyte (Target or Analogue) Analyte->Competition Competition->Incubation Detection 5. Detection with Enzyme-labeled Secondary Ab Incubation->Detection Signal 6. Signal Generation Detection->Signal Structures cluster_target Target Hapten cluster_analogue1 Analogue 1 cluster_analogue2 Analogue 2 cluster_analogue3 Analogue 3 Target Target Analogue1 Analogue1 Analogue2 Analogue2 Analogue3 Analogue3

References

Decoding Protein Function: A Guide to Confirming Mechanism of Action with Mutagenesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and molecular biology, elucidating a protein's mechanism of action is paramount. While initial hypotheses can be formulated through computational modeling and biochemical assays, definitive confirmation often requires a more direct approach: systematically altering the protein's structure and observing the functional consequences. Mutagenesis, the deliberate modification of an organism's genetic information, stands as a cornerstone technique for this purpose.[1][2] This guide provides an in-depth comparison of key mutagenesis strategies, offering researchers, scientists, and drug development professionals the foundational knowledge and practical protocols to confidently dissect protein function and validate therapeutic targets.

The Rationale: Why Mutate to Understand?

The central tenet of using mutagenesis to study protein function is rooted in the direct relationship between a protein's amino acid sequence and its three-dimensional structure, which in turn dictates its activity.[3] By introducing specific changes to the underlying DNA sequence, we can precisely alter the protein's primary structure and observe the cascading effects on its function. This allows us to:

  • Identify critical residues: Pinpoint the specific amino acids that are essential for catalysis, ligand binding, protein-protein interactions, or maintaining structural integrity.[4][5]

  • Probe structure-function relationships: Understand how different domains or individual amino acids contribute to the overall function of the protein.[6][7]

  • Confirm drug binding sites: Validate the interaction between a small molecule and its protein target by mutating residues within the predicted binding pocket and assessing the impact on drug efficacy.[8]

  • Engineer proteins with novel properties: Modify existing proteins to enhance their stability, alter their substrate specificity, or introduce new functionalities.[9][10]

A Comparative Overview of Mutagenesis Techniques

The choice of mutagenesis technique depends heavily on the specific research question. Here, we compare three widely used approaches: Site-Directed Mutagenesis, Alanine Scanning Mutagenesis, and Random Mutagenesis.

FeatureSite-Directed MutagenesisAlanine Scanning MutagenesisRandom Mutagenesis
Principle Introduces specific, predetermined mutations (substitutions, insertions, or deletions) at a defined location in a gene sequence.[2][11]Systematically replaces individual amino acid residues with alanine.[12][13]Introduces mutations at random positions within a gene sequence.[14][15]
Primary Application Probing the function of a specific amino acid or short sequence motif. Confirming hypotheses about active sites or binding domains.Identifying key residues involved in protein-protein interactions, ligand binding, or maintaining protein stability.[12][16]Discovering novel mutations that enhance or alter protein function without prior structural knowledge. Directed evolution studies.[14][15]
Advantages High precision and control over the desired mutation.[2]Systematic and allows for the assessment of the contribution of individual side chains to protein function.[12]Unbiased approach that can reveal unexpected functional residues. Can generate a large library of variants for screening.[14]
Limitations Requires prior knowledge or a strong hypothesis about the function of the target residue(s). Can be laborious if many sites need to be investigated.May not be suitable for residues where the side chain's bulk is critical for structure. Alanine substitution may not always be benign.[12]Can be difficult to screen large libraries. The majority of mutations may be deleterious or have no effect.
Typical Workflow Design mutagenic primers -> PCR amplification of the plasmid -> Digestion of parental DNA -> Transformation and screening.[11]A series of site-directed mutagenesis experiments, each targeting a different residue for replacement with alanine.[13]Error-prone PCR, DNA shuffling, or use of mutator strains to generate a library of mutants -> Transformation and high-throughput screening.[14]

Experimental Workflows and Protocols

Site-Directed Mutagenesis: A Precise Tool for Hypothesis Testing

Site-directed mutagenesis is the workhorse for targeted investigation of protein function.[17] The most common method utilizes a polymerase chain reaction (PCR)-based approach to introduce the desired mutation.

workflow cluster_prep Preparation cluster_pcr PCR Amplification cluster_cleanup Template Removal & Transformation cluster_validation Validation template Plasmid DNA Template pcr Perform PCR with High-Fidelity Polymerase template->pcr primers Design & Synthesize Mutagenic Primers primers->pcr dpn1 Digest Parental Methylated DNA with DpnI pcr->dpn1 transform Transform into Competent E. coli dpn1->transform screen Screen Colonies (e.g., Restriction Digest) transform->screen sequence Sequence Verify Mutant Plasmid screen->sequence workflow cluster_library Library Generation cluster_cloning Cloning cluster_screening Screening cluster_analysis Analysis template Gene of Interest epPCR Error-Prone PCR template->epPCR clone Clone PCR Products into Expression Vector epPCR->clone transform Transform Library into Host clone->transform screen High-Throughput Functional Screen transform->screen isolate Isolate 'Hit' Clones screen->isolate sequence Sequence and Characterize Mutants isolate->sequence

References

Benchmarking Thieno[2,3-d]pyrimidines: A Comparative Analysis of a Novel VEGFR-2 Inhibitor Against Sorafenib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Thieno[2,3-d]pyrimidines in Angiogenesis Inhibition

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, bearing a close structural resemblance to the native purine nucleobases. This has made it a fertile ground for the development of potent kinase inhibitors.[1][2] Kinases, particularly receptor tyrosine kinases (RTKs), play a pivotal role in cellular signaling pathways that govern cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.

This guide focuses on a specific class of thieno[2,3-d]pyrimidine derivatives that have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis.[3] We will conduct a comparative analysis of a representative thieno[2,3-d]pyrimidine compound, henceforth referred to as Compound X (based on derivatives described in the literature), against Sorafenib , a well-established multi-kinase inhibitor approved for the treatment of various cancers and known to inhibit VEGFR-2.

This analysis will provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the performance of novel thieno[2,3-d]pyrimidine-based inhibitors. We will delve into the experimental methodologies for direct comparison, present the data in a clear and concise format, and explore the underlying signaling pathways.

The Inhibitors: A Head-to-Head Comparison

FeatureCompound X (Thieno[2,3-d]pyrimidine Derivative)Sorafenib (Nexavar®)
Core Scaffold Thieno[2,3-d]pyrimidineSubstituted Urea
Primary Target VEGFR-2VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT3, RAF
Mechanism of Action ATP-competitive inhibition of the kinase domainATP-competitive inhibition of multiple kinase domains
Therapeutic Use InvestigationalApproved for renal cell carcinoma, hepatocellular carcinoma, and thyroid carcinoma

Experimental Workflow for Comparative Inhibitor Profiling

The following diagram outlines a typical workflow for the comparative evaluation of kinase inhibitors, from initial in vitro assays to cell-based functional assays.

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Determine Potency Cell Line Selection Cell Line Selection IC50 Determination->Cell Line Selection Lead Compound Selection Anti-Proliferation Assay Anti-Proliferation Assay Cell Line Selection->Anti-Proliferation Assay e.g., HUVEC, MCF-7 Signaling Pathway Analysis Signaling Pathway Analysis Anti-Proliferation Assay->Signaling Pathway Analysis Validate Cellular Efficacy

Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.

Detailed Experimental Protocols

In Vitro VEGFR-2 Kinase Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X and Sorafenib against the VEGFR-2 kinase.

Methodology:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer, test compounds (Compound X and Sorafenib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute Compound X and Sorafenib in DMSO to create a range of concentrations. b. In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the respective inhibitor concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.

  • Data Analysis: a. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Anti-Proliferation Assay

Objective: To assess the cytotoxic effects of Compound X and Sorafenib on human cancer cell lines.

Methodology:

  • Cell Lines: Human cancer cell lines with known expression of VEGFR-2, such as human umbilical vein endothelial cells (HUVECs) or breast cancer cell lines like MCF-7.

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of Compound X and Sorafenib. c. Incubate for a specified period (e.g., 72 hours). d. Assess cell viability using a suitable method, such as the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: a. Calculate the percentage of cell viability relative to untreated controls. b. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Performance Data

The following table summarizes hypothetical, yet representative, data from the described assays, based on findings for similar thieno[2,3-d]pyrimidine derivatives in the literature.[3][4]

CompoundVEGFR-2 IC50 (nM)MCF-7 GI50 (µM)HepG2 GI50 (µM)
Compound X 502.53.1
Sorafenib 905.86.2

Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

Both Compound X and Sorafenib exert their anti-angiogenic effects by inhibiting the VEGFR-2 signaling cascade. The diagram below illustrates the key steps in this pathway and the point of inhibition.

G cluster_0 cluster_1 cluster_2 VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor Compound X / Sorafenib Inhibitor->VEGFR2 Inhibition of Kinase Activity

Caption: The VEGFR-2 signaling pathway and the site of action for Compound X and Sorafenib.

Discussion and Future Perspectives

The comparative data suggests that thieno[2,3-d]pyrimidine derivatives, represented by Compound X, can exhibit potent and specific inhibition of VEGFR-2, with in vitro and cell-based activities that are comparable or even superior to established multi-kinase inhibitors like Sorafenib. The modular nature of the thieno[2,3-d]pyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies, which can lead to the optimization of potency, selectivity, and pharmacokinetic properties.[1][2]

Future research should focus on:

  • Kinome Profiling: To assess the selectivity of Compound X against a broader panel of kinases and to identify potential off-target effects.

  • In Vivo Efficacy: To evaluate the anti-tumor and anti-angiogenic effects of Compound X in animal models.

  • Pharmacokinetic and Toxicological Studies: To determine the drug-like properties and safety profile of lead compounds.

The continued exploration of the thieno[2,3-d]pyrimidine scaffold holds significant promise for the development of the next generation of targeted cancer therapies.

References

A Senior Application Scientist's Guide to the In Vivo Validation of a Thieno[2,3-d]pyrimidine Anti-Tumor Compound

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Thieno[2,3-d]pyrimidines

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines, which are crucial components of various biological processes.[1] This structural similarity has enabled the development of numerous derivatives with potent and diverse pharmacological activities, particularly in oncology.[1] Research has shown that compounds based on this heterocyclic system can exert their anti-tumor effects through various mechanisms, including the inhibition of critical signaling molecules like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Topoisomerase II, and key kinases in the PI3K/Akt pathway.[2][3][4]

While in vitro assays using cancer cell lines are invaluable for initial screening and mechanistic studies, they cannot replicate the complex, multifactorial environment of a living organism.[5][6] Therefore, in vivo validation is a non-negotiable, critical step in the preclinical development pipeline to assess a compound's true therapeutic potential, evaluating its efficacy, pharmacokinetics, and safety within a complex biological system.[7]

This guide provides a comprehensive framework for designing and executing a robust in vivo study to validate the anti-tumor activity of a novel thieno[2,3-d]pyrimidine compound, which we will refer to as Compound TP-X . We will compare experimental models, detail a validation protocol, and present a comparative analysis against a relevant clinical agent.

Pillar 1: Strategic Selection of the In Vivo Model

The choice of an animal model is the most critical decision in preclinical oncology research, as it dictates the questions that can be answered.[7] The two most common models for solid tumors are xenografts and syngeneic models, each with distinct advantages and limitations.[8]

  • Cell Line-Derived Xenograft (CDX) Models: These models involve implanting human cancer cells into immunodeficient mice (e.g., Nude, SCID, or NSG™ mice).[8]

    • Causality & Rationale: The primary advantage of the CDX model is its ability to assess the direct cytotoxic or cytostatic effect of a compound on human tumor cells without interference from a functional immune system.[9] This is the ideal starting point if the primary hypothesis is that Compound TP-X directly targets tumor cell proliferation or survival pathways.

    • Limitations: The absence of a competent immune system means these models are unsuitable for evaluating immunomodulatory drugs.[8]

  • Syngeneic Models: In this system, murine tumor cells are implanted into a host mouse of the same inbred strain, which possesses a fully intact immune system.[10][11]

    • Causality & Rationale: A syngeneic model is essential when the therapeutic agent is suspected of having an immune-mediated mechanism of action.[12] It allows for the study of complex interactions between the compound, the tumor, and the host's immune response, which is crucial for evaluating modern cancer therapies like checkpoint inhibitors.[11][12]

    • Limitations: The main drawback is that both the tumor and the immune system are of murine origin, which may not fully recapitulate the complexities of human cancers and immune responses.[10]

For the initial validation of Compound TP-X, whose primary mechanism is hypothesized to be the inhibition of a tumor-intrinsic pathway (e.g., PI3K/Akt), a cell line-derived xenograft (CDX) model is the logical and most cost-effective choice.

Pillar 2: Experimental Workflow for In Vivo Validation

A successful in vivo study requires meticulous planning and execution. The following workflow diagram illustrates the key phases of the validation process.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Establishment cluster_study Phase 3: Efficacy Study cluster_analysis Phase 4: Endpoint Analysis model_select Model Selection (e.g., Nude Mice) cell_culture Cell Culture & Expansion (e.g., HCT-116) animal_acclimate Animal Acclimatization (3-5 days) cell_prep Cell Harvest & Viability Check animal_acclimate->cell_prep implant Subcutaneous Implantation (e.g., 3x10^6 cells) tumor_growth Tumor Growth Monitoring randomize Cohort Randomization (Tumor Volume ~100 mm³) tumor_growth->randomize dosing Treatment Administration (Vehicle, TP-X, Positive Control) monitor Daily Monitoring (Tumor Volume, Body Weight, Health) endpoint Study Endpoint Reached (e.g., Tumor Volume >1500 mm³) monitor->endpoint analysis Data Analysis & Reporting (TGI, Survival)

Caption: Workflow for a typical xenograft efficacy study.

Pillar 3: A Self-Validating Experimental Protocol

This protocol details the steps for a xenograft study using HCT-116 human colon carcinoma cells in nude mice. The inclusion of vehicle and positive control groups is essential for self-validation.

Materials:

  • HCT-116 cells (ATCC® CCL-247™)

  • Athymic Nude Mice (Female, 4-6 weeks old)[13]

  • Complete cell culture medium (e.g., McCoy's 5A)

  • Phosphate-Buffered Saline (PBS), Trypsin-EDTA

  • Matrigel® or similar basement membrane extract (optional, to improve tumor take)[14]

  • Compound TP-X, Vehicle (e.g., 0.5% CMC/0.1% Tween 80), Positive Control (e.g., Sorafenib)

  • Digital calipers, analytical balance, appropriate syringes and needles

Step-by-Step Methodology:

  • Cell Culture and Preparation:

    • Culture HCT-116 cells in complete medium until they reach 70-80% confluency.[13] It is advisable to passage cells at least twice after thawing before implantation.

    • Harvest cells using Trypsin-EDTA, wash twice with sterile, ice-cold PBS, and perform a cell count using a hemocytometer.[13]

    • Assess cell viability using Trypan Blue staining; viability should be >95%.[13]

    • Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 3x10⁷ cells/mL. Keep on ice.[14]

  • Animal Acclimatization and Tumor Implantation:

    • Allow mice a 3-5 day acclimatization period upon arrival.[13]

    • Anesthetize the mouse (e.g., with isoflurane).[14]

    • Using a 27-gauge needle and a 1 mL syringe, subcutaneously inject 100 µL of the cell suspension (containing 3x10⁶ cells) into the right flank of each mouse.[13][14]

  • Tumor Growth, Cohort Randomization, and Treatment:

    • Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: Volume = (Width)² x Length / 2 .[13]

    • When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.

      • Group 1: Vehicle Control (e.g., administered orally, daily)

      • Group 2: Compound TP-X (e.g., 50 mg/kg, administered orally, daily)

      • Group 3: Positive Control (e.g., Sorafenib at 30 mg/kg, orally, daily)

    • Record the body weight of each mouse daily or at least three times per week. Significant weight loss (>15-20%) is a key indicator of toxicity.

    • Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the vehicle group reach the protocol-defined endpoint (e.g., 1500 mm³).

  • Endpoint and Data Analysis:

    • The primary endpoint is Tumor Growth Inhibition (TGI) , calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Vehicle Group at Endpoint)] x 100

    • Secondary endpoints can include body weight change (as a measure of tolerability) and survival analysis.[15]

    • At the end of the study, tumors can be excised for further pharmacodynamic or histological analysis.

Comparative Analysis: Compound TP-X vs. Standard of Care

To contextualize the efficacy of Compound TP-X, its performance must be benchmarked against a clinically relevant alternative. Assuming Compound TP-X targets pathways involving angiogenesis and cell proliferation (similar to many thieno[2,3-d]pyrimidine derivatives that inhibit VEGFR-2), Sorafenib serves as an excellent positive control and comparator.[2]

Table 1: Comparative Efficacy Data (Hypothetical)

ParameterVehicle ControlCompound TP-X (50 mg/kg)Sorafenib (30 mg/kg)
Mean Initial Tumor Volume (mm³) 125.4 ± 15.2126.1 ± 14.8124.9 ± 16.1
Mean Final Tumor Volume (mm³) 1480.7 ± 210.5592.3 ± 135.7710.8 ± 152.4
Tumor Growth Inhibition (TGI) 0%60.0% 52.0%
Mean Body Weight Change (%) -2.5%-4.1%-9.8%
Observations N/ANo signs of distressMild piloerection noted

Data are presented as mean ± standard error of the mean (SEM) and are hypothetical for illustrative purposes.

This hypothetical data suggests that Compound TP-X demonstrates superior tumor growth inhibition compared to Sorafenib at the tested doses, with a more favorable tolerability profile as indicated by the lower percentage of body weight loss.

Mechanistic Insight: Targeting the PI3K/Akt Signaling Pathway

Many thieno[2,3-d]pyrimidine derivatives exert their anti-cancer effects by modulating critical cell signaling pathways.[4] The PI3K/Akt/mTOR pathway is one of the most frequently over-activated pathways in human cancers, making it a prime therapeutic target.[16][17] It plays a central role in regulating cell proliferation, survival, and growth.[18][19]

G cluster_downstream RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PTEN PTEN (Tumor Suppressor) PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival Proliferation Cell Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway in cancer.[17][19]

A compound like TP-X could potentially inhibit PI3K or Akt, thereby blocking downstream signals that promote tumor cell survival and proliferation.[16][20] Post-study analysis of excised tumors (e.g., via Western Blot for phosphorylated Akt) could confirm this on-target activity.

Conclusion

The in vivo validation of a thieno[2,3-d]pyrimidine compound is a multi-faceted process that demands rigorous scientific logic and meticulous execution. By selecting the appropriate animal model based on the compound's hypothesized mechanism, adhering to a detailed and self-validating protocol, and benchmarking against established therapies, researchers can generate the high-quality, trustworthy data necessary to advance a promising anti-tumor agent toward clinical development. The hypothetical results for Compound TP-X illustrate a successful outcome, demonstrating not only potent efficacy but also a favorable safety profile, underscoring the therapeutic potential of the thieno[2,3-d]pyrimidine scaffold.

References

A Comparative Guide to the Pharmacokinetic Properties of Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity has led to the development of numerous derivatives with a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1] A critical aspect of the drug development pipeline for these promising compounds is a thorough understanding of their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion (ADME) and ultimately determine their therapeutic efficacy and safety.

This guide provides a comparative analysis of the pharmacokinetic properties of various thieno[2,3-d]pyrimidine derivatives, drawing upon preclinical experimental data. We will delve into the structure-pharmacokinetic relationships (SPRs) that influence the disposition of these molecules in the body and provide standardized protocols for key pharmacokinetic assays.

Understanding the Pharmacokinetic Landscape of Thieno[2,3-d]pyrimidines

The journey of a thieno[2,3-d]pyrimidine derivative from administration to its target site and subsequent elimination is a complex process influenced by its physicochemical properties. Key pharmacokinetic parameters that dictate this journey include:

  • Bioavailability (F%) : The fraction of an administered dose of unchanged drug that reaches the systemic circulation. High oral bioavailability is a desirable characteristic for patient convenience and compliance.

  • Maximum Plasma Concentration (Cmax) : The highest concentration of the drug observed in the plasma after administration.

  • Time to Reach Maximum Plasma Concentration (Tmax) : The time at which Cmax is observed.

  • Area Under the Curve (AUC) : A measure of the total drug exposure over time.

  • Half-life (t1/2) : The time required for the drug concentration in the body to be reduced by half. A longer half-life may allow for less frequent dosing.

  • Clearance (CL) : The volume of plasma cleared of the drug per unit time, indicating the efficiency of drug elimination.

  • Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A larger Vd suggests greater distribution into tissues.

Structural modifications to the thieno[2,3-d]pyrimidine core can significantly impact these parameters. For instance, the introduction of polar groups can affect solubility and absorption, while modifications at key positions can influence metabolic stability and interactions with drug-metabolizing enzymes like the cytochrome P450 (CYP) family.

Comparative Pharmacokinetic Data of Thieno[2,3-d]pyrimidine Derivatives

The following table summarizes available in vivo pharmacokinetic data for representative thieno[2,3-d]pyrimidine derivatives from preclinical studies in rodents. It is important to note that direct comparison between compounds from different studies should be approached with caution due to variations in experimental conditions, such as animal species, dose, and formulation.

Compound IDTarget(s)Animal ModelDose and RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Oral Bioavailability (F%)Reference
Compound 7l aPKCMouse10 mg/kg, PO237424905.385%[2]
Mouse2 mg/kg, IV4570.086893.0-[2]
Compound 6a PI3KRat10 mg/kg, PO1128 ± 2151.3 ± 1.24037 ± 564-42.1%[3]
Rat5 mg/kg, IV--4798 ± 967--[3]
Compound 7a PI3KRat10 mg/kg, PO1269 ± 2582.7 ± 2.311463 ± 2134-70.2%[3]
Rat5 mg/kg, IV--8168 ± 1345--[3]

Insights from the Data:

  • Compound 7l , an atypical protein kinase C (aPKC) inhibitor, demonstrates excellent oral bioavailability (85%) in mice, with a moderate half-life.[2] This suggests good absorption and metabolic stability, making it a promising candidate for oral administration.

  • Compounds 6a and 7a , both phosphoinositide 3-kinase (PI3K) inhibitors, exhibit good oral bioavailability in rats (42.1% and 70.2%, respectively).[3] Notably, Compound 7a , a thiazolo[5,4-d]pyrimidine, shows superior bioavailability compared to the thieno[2,3-d]pyrimidine Compound 6a , highlighting how subtle changes in the heterocyclic core can significantly impact pharmacokinetic properties.[3]

In addition to these experimentally determined values, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often employed in early-stage drug discovery to forecast the pharmacokinetic behavior of novel compounds. For instance, a series of thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors were predicted to have low to very low blood-brain barrier (BBB) penetration and no inhibitory effects on the major drug-metabolizing enzyme CYP2D6.[4]

Key Signaling Pathways Targeted by Thieno[2,3-d]pyrimidine Derivatives

Many thieno[2,3-d]pyrimidine derivatives exert their therapeutic effects by inhibiting key signaling pathways implicated in diseases like cancer. Understanding these pathways is crucial for rational drug design and interpreting structure-activity relationships.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PKC->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 PI3K_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT Akt PIP3->AKT recruits PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K PK_Workflow Formulation 1. Formulation (IV and PO) Dosing 2. Animal Dosing (Rat or Mouse) Formulation->Dosing Sampling 3. Serial Blood Sampling Dosing->Sampling Processing 4. Plasma Separation Sampling->Processing Analysis 5. LC-MS/MS Bioanalysis Processing->Analysis Calculation 6. PK Parameter Calculation Analysis->Calculation Report Pharmacokinetic Profile Calculation->Report

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine, a halogenated heterocyclic compound. Adherence to these procedures is paramount to protecting laboratory personnel, the wider community, and the environment.

Hazard Assessment and Waste Classification: Understanding the "Why"

Before any disposal protocol can be initiated, a thorough understanding of the compound's hazardous nature is essential. This compound, while not explicitly listed as a "P" or "U" series hazardous waste by the Environmental Protection Agency (EPA), must be treated as a hazardous waste due to its inherent characteristics and chemical class.[1][2]

Key Hazardous Characteristics:

  • Halogenated Organic Compound: This compound is a chlorinated organic substance. The EPA regulates many halogenated organic compounds as hazardous waste due to their persistence in the environment and potential to form toxic byproducts upon improper disposal.[3][4]

Based on these characteristics, waste containing this compound must be managed under the Resource Conservation and Recovery Act (RCRA) guidelines.[5][6]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from the point of generation to its final disposition.

Step 1: Waste Segregation at the Source

Proper segregation is the cornerstone of safe laboratory waste management.[7][8][9] Immediately upon generation, all waste containing this compound must be collected in a designated hazardous waste container.

Do NOT mix this waste with:

  • Non-hazardous waste (e.g., regular trash, paper towels).

  • Other chemical waste streams unless they are compatible and designated for the same disposal route (e.g., other halogenated organic solids).

  • Aqueous waste.

  • Acids or bases.

cluster_generation Waste Generation cluster_segregation Segregation A Solid Waste (e.g., contaminated filter paper, unused compound) C Designated Halogenated Organic Solid Waste Container A->C Segregate Immediately B Liquid Waste (e.g., reaction mixtures, solutions in organic solvents) D Designated Halogenated Organic Liquid Waste Container B->D Segregate Immediately

Caption: Waste Segregation at the Point of Generation.

Step 2: Proper Containerization and Labeling

The choice of container and the clarity of its labeling are critical for preventing accidental misuse and ensuring proper handling by waste management personnel.

  • Container Selection: Use a chemically resistant container, preferably made of high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid. The container must be in good condition, free from cracks or other damage.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label must also include:

    • The full chemical name: "this compound"

    • The approximate concentration or quantity of the waste.

    • The date of accumulation.

    • The primary hazard(s) (e.g., "Toxic," "Environmental Hazard").

Step 3: Accumulation and Storage

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed hazardous waste management company.[8] Do not attempt to dispose of this chemical through standard municipal waste channels.

  • Contact your institution's Environmental Health and Safety (EHS) office. They will have established procedures for the pickup and disposal of hazardous chemical waste.

  • Provide a complete and accurate description of the waste to the EHS office, including the information from the container label.

Recommended Disposal Technology: High-Temperature Incineration

For halogenated organic compounds like this compound, high-temperature incineration is the recommended disposal method.[9][10][11]

Why Incineration?

  • Destruction of Organic Compounds: Incineration at high temperatures (typically above 1100°C for halogenated wastes) effectively breaks down the organic molecules into simpler, less harmful compounds like carbon dioxide, water, and hydrogen chloride.[10][11]

  • Volume Reduction: This process significantly reduces the volume of the hazardous waste.

  • Prevention of Environmental Release: When conducted in a state-of-the-art incinerator with appropriate emission controls, this method prevents the release of the hazardous compound into the environment.

Land disposal of untreated halogenated organic waste is restricted to prevent the contamination of soil and groundwater.[5][6][12]

A Hazardous Waste (this compound) B Licensed Hazardous Waste Transporter A->B EHS Arranges Pickup C Permitted High-Temperature Incineration Facility B->C Transportation D Complete Destruction of Organic Compound C->D Thermal Decomposition (>1100°C) E Scrubbing of Acid Gases (e.g., HCl) D->E G Proper Disposal of Ash Residue D->G F Atmospheric Release of Treated Gases (CO2, H2O) E->F

Caption: Disposal Pathway via High-Temperature Incineration.

Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or if there is a risk of respiratory exposure.

  • If the spill is small and you are trained to do so, contain the spill using a chemical spill kit.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container.

  • Contact your EHS office to report the spill.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • Seek immediate medical attention after any exposure. Provide the medical personnel with the Safety Data Sheet (SDS) for the compound if available.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By adhering to the procedures outlined in this guide, researchers and laboratory personnel can ensure a safe working environment, protect our natural resources, and uphold the principles of green chemistry.

References

Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is both an art and a science, demanding precision, expertise, and an unwavering commitment to safety. Among the vast array of heterocyclic compounds, thienopyrimidine derivatives have emerged as a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] This guide provides an in-depth, procedural framework for the safe handling of a specific, potent derivative: 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine. As a Senior Application Scientist, my objective is to equip you with not just a set of instructions, but a deep, causal understanding of the necessary precautions, enabling you to navigate your research with confidence and security.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any laboratory work commences, a thorough understanding of the inherent hazards associated with this compound is paramount. The Safety Data Sheet (SDS) is the foundational document for this assessment.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Given its classification as a chlorinated heterocyclic compound, it is prudent to handle it as a potent pharmaceutical compound, where even small quantities could have biological effects.

Hazard ClassificationGHS StatementPrimary Route of Exposure
Skin IrritationH315Dermal Contact
Eye IrritationH319Ocular Contact
Specific target organ toxicity — single exposureH335Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The rationale behind each piece of equipment is to create a robust barrier against potential exposure.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Nitrile gloves offer good resistance to a range of chemicals, including many chlorinated solvents.[4] However, breakthrough times can vary significantly depending on the specific solvent and glove manufacturer.[5] Double-gloving provides an additional layer of protection in case the outer glove is compromised. For extended contact or when handling larger quantities, consider heavier-duty gloves or those made of materials with higher resistance to aromatic and chlorinated hydrocarbons, such as Viton™ or neoprene.[2][6] Always consult the glove manufacturer's compatibility chart for specific chemicals.
Eye and Face Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face and should be worn in conjunction with goggles, especially when there is a higher risk of splashing.
Body Protection A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.This type of gown provides maximum coverage and minimizes the risk of skin contact with the compound. A standard lab coat is not sufficient.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosolization outside of a containment device, a respirator is mandatory. The specific type of respirator and cartridge should be determined by a qualified industrial hygienist based on a risk assessment.
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G start Start gown 1. Don Gown start->gown respirator 2. Don Respirator gown->respirator goggles 3. Don Goggles/Face Shield respirator->goggles gloves 4. Don Outer Gloves over Inner Gloves goggles->gloves end End gloves->end

Caption: Sequential process for correctly donning PPE.

Doffing (Taking Off) PPE Workflow

G start Start gloves 1. Remove Outer Gloves start->gloves gown 2. Remove Gown gloves->gown goggles 3. Remove Goggles/Face Shield gown->goggles respirator 4. Remove Respirator goggles->respirator inner_gloves 5. Remove Inner Gloves respirator->inner_gloves end End inner_gloves->end

Caption: Sequential process for safely removing PPE to avoid contamination.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risk.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to control for the release of airborne particles.

  • Engineering Control Verification: Before starting any work, verify that the chemical fume hood is functioning correctly. Ensure the sash is at the appropriate height and the airflow is adequate.

  • Emergency Equipment: Confirm that an eyewash station and a safety shower are readily accessible and unobstructed.

  • Spill Kit: Have a spill kit specifically for potent compounds readily available. This should include appropriate absorbent materials, decontamination solutions, and waste bags.

Weighing and Aliquoting the Compound
  • Containment: Whenever possible, weigh the solid compound inside a containment device such as a glove box or a vented balance enclosure.

  • Minimize Dust: Handle the solid material carefully to avoid generating dust. Use spatulas and other tools gently.

  • Tare and Weigh: Tare a pre-labeled, sealable container. Carefully add the desired amount of the compound to the container.

  • Seal and Clean: Securely seal the container. Decontaminate the exterior of the container and any tools used before removing them from the containment area.

Solution Preparation
  • In a Fume Hood: All solution preparation should be performed in a chemical fume hood.

  • Solvent Addition: Add the solvent to the sealed container containing the pre-weighed compound.

  • Dissolution: Gently agitate the container to dissolve the solid. If necessary, use a magnetic stirrer at a low speed to avoid splashing.

  • Transfer: If the solution needs to be transferred, use a syringe or a pipette with a fresh, disposable tip for each transfer.

Decontamination and Disposal Plan: A Cradle-to-Grave Approach

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination Procedures
  • Spill Response:

    • Evacuate: If a significant spill occurs, evacuate the immediate area and alert your supervisor and safety officer.

    • Contain: For small, manageable spills, contain the spill using an appropriate absorbent material from your spill kit.

      • Wipe the area with a solution of a surfactant-based laboratory cleaner.

      • Follow with a wipe-down using 70% ethanol or isopropanol.

      • For confirmed spills, a final wipe with a solution known to degrade similar compounds, such as a dilute solution of sodium hypochlorite (bleach), may be considered. However, the reactivity of this specific compound with bleach should be assessed on a small scale first. Neutralize the bleach with sodium thiosulfate after a suitable contact time.[7]

    • Dispose: All materials used for decontamination are considered hazardous waste and must be disposed of accordingly.

  • Equipment Decontamination:

    • Glassware: Rinse glassware with a suitable organic solvent (one in which the compound is soluble) to remove any residue. Collect this solvent as hazardous waste. Then, wash the glassware with a laboratory detergent and water.

    • Surfaces: At the end of each work session, wipe down the work area within the fume hood with a laboratory-grade detergent, followed by 70% ethanol.

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, gowns, and absorbent materials, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound, including reaction mixtures and solvent rinses, in a separate, labeled halogenated organic waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.

Waste Disposal Workflow

G start Start: Generation of Waste segregate Segregate Halogenated vs. Non-Halogenated Waste start->segregate solid_waste Solid Waste: Contaminated PPE, Absorbents segregate->solid_waste liquid_waste Liquid Waste: Solvent Rinses, Reaction Mixtures segregate->liquid_waste solid_container Place in Labeled 'Halogenated Solid Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Halogenated Liquid Waste' Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage disposal Arrange for Pickup by Environmental Health & Safety storage->disposal end End: Proper Disposal disposal->end

Caption: A clear workflow for the proper segregation and disposal of waste generated from handling the compound.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion: Fostering a Culture of Safety

The responsible and safe handling of potent compounds like this compound is a cornerstone of scientific integrity and professional responsibility. This guide provides a comprehensive framework, but it is not a substitute for institutional training, adherence to your organization's specific safety protocols, and the application of sound scientific judgment. By understanding the "why" behind each safety measure, you empower yourself to not only protect your own health but also to contribute to a robust culture of safety within your research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.